molecular formula C10H8Cl2O3 B1363589 Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate CAS No. 56719-67-6

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Cat. No.: B1363589
CAS No.: 56719-67-6
M. Wt: 247.07 g/mol
InChI Key: FWNFVLUGKXPFTD-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H8Cl2O3 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNFVLUGKXPFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374209
Record name Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID10374209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56719-67-6
Record name Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56719-67-6
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Foundational & Exploratory

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Critical Scaffold in Antifungal Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate .

Abstract Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6) is a specialized


-keto ester intermediate widely utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly azole antifungals and agrochemical fungicides.[1] Its 2,4-dichlorophenyl moiety serves as a lipophilic pharmacophore essential for inhibiting sterol 14

-demethylase (CYP51) in fungal pathogens. This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis protocols, and downstream applications in drug development.

Chemical Identity & Physicochemical Properties[1][3][4][5]

This compound functions as a "chiral-ready" building block; while the molecule itself is achiral (due to the keto-enol tautomerism at the


-carbon), it is frequently subjected to asymmetric reduction or functionalization to generate chiral alcohols.
Table 1: Core Technical Specifications
PropertySpecification
CAS Number 56719-67-6
IUPAC Name Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Synonyms Methyl 2,4-dichlorobenzoylacetate; 2,4-Dichlorobenzoylacetic acid methyl ester
Molecular Formula C

H

Cl

O

Molecular Weight 247.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 56–60 °C (Typical range)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability Stable under standard conditions; moisture sensitive (ester hydrolysis)

Strategic Synthesis Protocols

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate typically follows one of two primary routes: the Claisen Condensation (preferred for green chemistry compliance) or the Acyl Chloride/Meldrum’s Acid route (preferred for high-purity lab scale).

Method A: Claisen Condensation (Industrial Route)

This method utilizes 2,4-dichloroacetophenone and dimethyl carbonate (DMC). DMC acts as both the carboxylation reagent and the solvent, significantly reducing hazardous waste.

  • Reagents: 2,4-Dichloroacetophenone, Dimethyl Carbonate (DMC), Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).

  • Conditions: Reflux (80–90 °C), anhydrous atmosphere (N

    
    ).
    

Protocol:

  • Activation: Suspend NaH (2.2 eq) in anhydrous THF or excess DMC at 0 °C.

  • Addition: Slowly add 2,4-dichloroacetophenone (1.0 eq) dropwise to control H

    
     evolution.
    
  • Condensation: Heat the mixture to reflux for 4–6 hours. The enolate of the acetophenone attacks the carbonyl of the DMC.

  • Quench: Cool to 0 °C and quench with dilute HCl/Ice to pH 4–5.

  • Isolation: Extract with ethyl acetate, wash with brine, and recrystallize from hexane/ethanol.

Method B: Meldrum’s Acid Acylation (Lab Scale)

This route avoids strong bases and provides high regioselectivity by using 2,4-dichlorobenzoyl chloride.

Protocol:

  • Acylation: React 2,4-dichlorobenzoyl chloride with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in DCM with pyridine at 0 °C.

  • Methanolysis: Reflux the resulting acylated intermediate in methanol. The Meldrum's ring opens and decarboxylates to yield the methyl ester.

Visualization: Synthetic Pathways

Synthesis Start1 2,4-Dichloroacetophenone (CAS 2234-16-4) DMC Dimethyl Carbonate (NaH/Reflux) Start1->DMC Product Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate (CAS 56719-67-6) Start1->Product Claisen Condensation Start2 2,4-Dichlorobenzoyl Chloride Meldrum 1. Meldrum's Acid 2. MeOH/Reflux Start2->Meldrum Start2->Product Acylation/Decarboxylation DMC->Product Meldrum->Product

Caption: Figure 1. Dual synthetic pathways for CAS 56719-67-6 via Claisen Condensation (Blue) and Meldrum's Acid (Red).

Applications in Drug Discovery

The 2,4-dichlorophenyl pharmacophore is a hallmark of azole antifungals . The steric bulk and electron-withdrawing nature of the chlorines at the 2 and 4 positions prevent metabolic oxidation of the phenyl ring and enhance binding affinity to the heme iron of fungal CYP51.

Key Therapeutic Classes
  • Antifungal Azoles:

    • The

      
      -keto ester is a direct precursor to the "azole linker" chain found in drugs like Ketoconazole , Miconazole , and Itraconazole .
      
    • Mechanism:[1][2][3][4][5][6] The ketone is often brominated and then substituted with an imidazole or triazole ring.

  • Pyrazoles & Heterocycles:

    • Reaction with hydrazines yields pyrazoles, which are screened for anti-inflammatory (COX-2 inhibition) and agrochemical (fungicide) activity.

Experimental Workflow: Azole Scaffold Synthesis

To synthesize an azole derivative from this scaffold:

  • 
    -Halogenation:  Treat the ester with SO
    
    
    
    Cl
    
    
    or Br
    
    
    to form the
    
    
    -halo-
    
    
    -keto ester.
  • Nucleophilic Substitution: React with imidazole or 1,2,4-triazole in the presence of a base (K

    
    CO
    
    
    
    ).
  • Reduction/Cyclization: The ketone can be reduced to an alcohol (creating chiral centers) or cyclized further depending on the target API.

Applications Core Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Step1 alpha-Halogenation (Br2 or SO2Cl2) Core->Step1 Activation Drug2 Pyrazole Fungicides (Agrochemicals) Core->Drug2 Hydrazine Condensation Step2 Nucleophilic Substitution (Imidazole/Triazole) Step1->Step2 Azole Insertion Step3 Reduction (NaBH4) or Cyclization Step2->Step3 Functionalization Drug1 Miconazole/Econazole Analogs Step3->Drug1 API Synthesis

Caption: Figure 2. Divergent synthesis from the beta-keto ester scaffold to pharmaceutical and agrochemical actives.

Analytical Characterization

Validating the identity of CAS 56719-67-6 requires checking for the characteristic


-keto ester signals and the specific substitution pattern of the aromatic ring.
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       12.5 (s, enol -OH, minor tautomer).
      
    • 
       7.2–7.5 (m, 3H, aromatic protons). The 2,4-dichloro pattern typically shows a doublet (H6), doublet of doublets (H5), and doublet (H3).
      
    • 
       4.0 (s, 2H, -CH 
      
      
      
      - between carbonyls). Note: This signal diminishes in D
      
      
      O exchange due to enolization.
    • 
       3.7 (s, 3H, -OCH 
      
      
      
      ).
  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion: m/z ~246/248/250.

    • Isotope Pattern: A characteristic 9:6:1 intensity ratio for M, M+2, M+4 peaks confirms the presence of two chlorine atoms.

  • IR Spectroscopy:

    • Ester Carbonyl: ~1740 cm

      
      .
      
    • Ketone Carbonyl: ~1690 cm

      
      .
      

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent hydrolysis of the methyl ester.

  • Spill Response: Sweep up solids to avoid dust generation. Neutralize residues with dilute bicarbonate solution if acidic hydrolysis is suspected.

References

  • Chemical Identity & CAS Verification

    • PubChem. Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (Compound).[1] National Library of Medicine. Available at: [Link]

  • Synthesis via Claisen Condensation

    • Tundo, P., et al. (2018).[2] The reactions of dimethyl carbonate and its derivatives. Green Chemistry. Available at: [Link]

  • Synthesis via Acyl Chlorides: Oikawa, Y., et al. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. (Standard reference for Meldrum's acid route).
  • Pharmaceutical Applications (Azoles)

    • Shapiro, R. S., et al. (2011). Azole Antifungals: Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Safety Data

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6), a critical β-keto ester intermediate used in the synthesis of bioactive heterocycles for pharmaceutical and agrochemical applications.[1][2]

Molecular Scaffold Analysis & Synthetic Utility Guide

Executive Summary

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (also known as Methyl 2,4-dichlorobenzoylacetate) represents a "privileged scaffold" in organic synthesis.[1][2] Its value lies in its bifunctional reactivity : the electrophilic ketone and the nucleophilic active methylene group allow for rapid cyclization into complex heterocycles, particularly pyrazoles and quinolones .[1] This guide dissects its molecular architecture, validates a high-purity synthesis protocol, and maps its downstream utility in drug discovery.[1][2]

Molecular Architecture & Physiochemical Profile[1][2]

Structural Identity

The molecule exists in a dynamic equilibrium between its keto and enol tautomers.[1][2] In non-polar solvents (e.g., CDCl₃), the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl.[1][2]

  • IUPAC Name: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate[1][2][3]

  • CAS Number: 56719-67-6[1][2][3]

  • Molecular Formula: C₁₀H₈Cl₂O₃[1][2]

  • Molecular Weight: 247.07 g/mol [1][2]

Key Physiochemical Data
PropertyValue / DescriptionNote
Physical State Viscous Oil or Low-Melting SolidTends to solidify upon high-vacuum drying.[1][2]
Boiling Point ~320°C (Predicted)Decomposes before boiling at atm pressure.[1][2]
Solubility DCM, EtOAc, MeOH, DMSOHydrophobic due to dichlorophenyl ring.[1][2]
pKa (α-proton) ~11.0Highly acidic due to double activation (keto+ester).[1][2]
Lipophilicity LogP ~ 2.9High membrane permeability potential.[1][2]
Tautomeric Equilibrium (Mechanism)

The reactivity of this compound is dictated by its tautomeric state.[2] The keto form is reactive towards nucleophiles (at the ketone) and electrophiles (at the α-carbon).[1][2] The enol form governs the chelation with metal ions (e.g., Mg²⁺, Cu²⁺) often used in catalysis.[1][2]

Tautomerism Keto Keto Form (Electrophilic Carbonyls) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Equilibrium (Solvent Dependent) Reactivity Reactivity Profile: 1. C-Alkylation 2. Cyclocondensation Keto->Reactivity Nucleophilic Attack Enol->Reactivity Trapping

Figure 1: Keto-Enol tautomerism dictates the reaction pathway.[1][2] Non-polar solvents favor the Enol form via H-bonding.[1][2]

Synthetic Pathways & Process Chemistry[1][2]

To ensure high purity (>98%) for pharmaceutical applications, the Meldrum's Acid Acylation route is superior to the classical Claisen condensation, as it avoids self-condensation byproducts.[1][2]

Protocol: Meldrum's Acid Route (High Precision)

This protocol utilizes 2,4-dichlorobenzoyl chloride to acylate Meldrum's acid, followed by methanolysis.[1][2]

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)[1][2]

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 equiv)[1][2]

  • Pyridine (2.0 equiv)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

  • Methanol (Reagent/Solvent)[1][2][4][5]

Step-by-Step Methodology:

  • Acylation: Dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) at 0°C. Add pyridine (16.2 mL, 200 mmol) dropwise over 15 minutes.

  • Addition: Add a solution of 2,4-dichlorobenzoyl chloride (20.9 g, 100 mmol) in DCM (50 mL) dropwise, maintaining temperature <5°C. The solution will turn orange/red.

  • Mixing: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup 1: Wash the organic layer with dilute HCl (1M, 2x50 mL) to remove pyridine salts.[1][2] Dry over MgSO₄ and concentrate in vacuo to yield the acylated Meldrum's acid intermediate.

  • Methanolysis (Decarboxylation): Dissolve the intermediate in anhydrous Methanol (150 mL). Heat to reflux (65°C) for 4 hours. Carbon dioxide (CO₂) evolution will be observed.[1][2]

  • Purification: Concentrate the methanol. The residue is purified via flash chromatography (Hexane/EtOAc 9:1) to yield the title compound.[1][2][4][5][6][7]

Why this works: The thermal decomposition of the Meldrum's acid adduct generates a highly reactive acyl-ketene intermediate which is immediately trapped by methanol to form the β-keto ester cleanly.[1][2]

Reaction Mechanism Visualization

Synthesis AcidChloride 2,4-Dichlorobenzoyl Chloride Adduct Acylated Adduct (Unstable) AcidChloride->Adduct Pyridine, DCM, 0°C Meldrums Meldrum's Acid Meldrums->Adduct Pyridine, DCM, 0°C Ketene Acyl-Ketene Intermediate Adduct->Ketene - Acetone, - CO2 (Reflux MeOH) Product Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Ketene->Product + MeOH (Nucleophilic Trap)

Figure 2: The Meldrum's Acid pathway ensures regioselectivity and minimizes polymerization.[1][2]

Structural Characterization (Spectroscopy)[2][8]

Validation of the structure requires analysis of the NMR signals, specifically distinguishing the keto and enol signatures.[1]

¹H NMR Analysis (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
12.45 Singlet (Broad)<1HOH (Enol)Intramolecular H-bond (Enol form).[1][2]
7.20 - 7.50 Multiplet3HAr-H 2,4-Dichlorophenyl aromatic protons.[1][2]
5.65 Singlet<1H=CH- (Enol)Vinyl proton of the enol tautomer.[1][2]
4.05 Singlet~1.5H-CH₂- (Keto)Active methylene between carbonyls.[1][2]
3.75 Singlet3H-OCH₃ Methyl ester group.[1][2][6]

Interpretation: The presence of both the singlet at 4.05 ppm (keto) and 12.45/5.65 ppm (enol) confirms the β-keto ester structure.[1][2] The ratio of integration depends on solvent polarity; CDCl₃ typically shows ~10-30% enol content for benzoylacetates.[1][2]

Strategic Utility in Drug Discovery[1]

This molecule acts as a C3-electrophile and C2-nucleophile , making it a cornerstone for synthesizing nitrogen-containing heterocycles.[1][2]

Synthesis of 1-Arylpyrazoles (Agrochemicals)

Reaction with hydrazines yields pyrazoles, a scaffold found in blockbuster fungicides (e.g., Isopyrazam analogs).[1][2]

  • Mechanism: Condensation of hydrazine at the ketone followed by intramolecular cyclization at the ester.[1]

  • Relevance: The 2,4-dichloro motif provides lipophilicity and metabolic stability, crucial for agrochemical persistence.[1][2]

Synthesis of Quinolones (Gould-Jacobs Reaction)

This is a precursor to 4-quinolone antibiotics.[1][2]

  • Condensation: Reaction with triethyl orthoformate and an aniline.[1][2]

  • Cyclization: Thermal cyclization yields the quinolone core.[1][2]

Applications Core Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Path1 Reaction w/ Hydrazines Core->Path1 Path2 Gould-Jacobs (Orthoformate + Aniline) Core->Path2 Pyrazole 1,5-Diarylpyrazoles (Fungicides/Herbicides) Path1->Pyrazole Cyclization Quinolone 4-Quinolones (Antibacterials) Path2->Quinolone Thermal Cyclization

Figure 3: Divergent synthesis pathways leading to major bioactive scaffolds.[1][2]

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1][2] Meldrum's acid in organic synthesis.[1][2] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. [2]

  • PubChem. (2024).[1][2] Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate - Compound Summary. National Library of Medicine.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for Claisen/Meldrum mechanisms).

  • Witzke, D. R., et al. (2010).[1][2] Process for the preparation of 3-oxo-3-phenylpropionic acid esters. U.S. Patent Application. (Industrial relevance of benzoylacetate synthesis).

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 56719-67-6 Molecular Formula:


Molecular Weight:  247.07  g/mol 

Executive Summary & Application Scope

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a critical


-keto ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents, specifically phenyl-substituted pyrazoles, isoxazoles, and quinolones. Its structural core—a 2,4-dichlorobenzoyl moiety linked to a reactive methylene and an ester group—serves as a versatile electrophile in cyclization reactions.

This guide provides a definitive spectroscopic analysis and synthesis protocol for researchers in medicinal chemistry. It addresses the specific challenge of characterizing this molecule: the dynamic keto-enol tautomerism that complicates NMR interpretation and the specific fragmentation patterns observed in mass spectrometry.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is defined by the equilibrium between its keto (major) and enol (minor) tautomers. In non-polar solvents like


, the keto form typically predominates (>85%), but the enol form is distinct and must be integrated into any purity analysis.

H NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegralAssignment (Keto Form)Structural Logic
Ar-H6 7.65 – 7.81Doublet (

Hz)
1HAromatic C-6Deshielded by carbonyl anisotropy; Ortho coupling to H5.
Ar-H3 7.45 – 7.48Doublet (

Hz)
1HAromatic C-3Isolated between two Cl atoms; Meta coupling to H5.
Ar-H5 7.29 – 7.35dd (

Hz)
1HAromatic C-5Shielded relative to H6; couples to H6 and H3.

-CH

3.98 – 4.05Singlet2HMethylene C-2Flanked by two electron-withdrawing carbonyls.
-OCH

3.70 – 3.75Singlet3HMethyl EsterCharacteristic methoxy shift.

Enol Tautomer Signatures (Minor Species):

  • Enolic -OH: Broad singlet at

    
     12.5 – 12.8 ppm (Intramolecular H-bond).
    
  • Vinyl -CH=: Singlet at

    
     5.6 – 5.8 ppm.
    
  • Note: The aromatic signals for the enol form will appear slightly upfield (~0.05 ppm) from the keto signals due to the increased electron density of the conjugated system.


C NMR Data (100 MHz,

)
  • Carbonyls:

    
     190.5 (Ketone), 167.8 (Ester).
    
  • Aromatic Carbons:

    
     137.5 (C-Cl), 133.2 (C-Cl), 131.5 (C-H), 130.4 (C-H), 127.5 (C-H).
    
  • Aliphatic:

    
     52.6 (OCH
    
    
    
    ), 45.8 (
    
    
    -CH
    
    
    ).
Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the dichlorobenzoyl cation. The chlorine isotope pattern (


 vs 

) is a critical diagnostic tool.

Key Ions:

  • Molecular Ion (

    
    ):  m/z 246 (100%), 248 (64%), 250 (10%) — Distinct 9:6:1 pattern characteristic of 
    
    
    
    .
  • Base Peak (

    
    ):  m/z 173/175.[1] Loss of the methyl acetate group (
    
    
    
    ) generates the stable 2,4-dichlorobenzoyl cation .
  • Aryl Cation (

    
    ):  m/z 145/147. Subsequent loss of CO from the benzoyl cation yields the 2,4-dichlorophenyl cation .
    

Fragmentation M Molecular Ion [M]+ m/z 246/248 (C10H8Cl2O3) Benzoyl Base Peak [Ar-CO]+ m/z 173/175 M->Benzoyl - •CH2COOCH3 (73 Da) Alpha Cleavage Aryl Aryl Cation [Ar]+ m/z 145/147 Benzoyl->Aryl - CO (28 Da) Decarbonylation

Figure 1: Electron Ionization (EI) fragmentation pathway showing the formation of the diagnostic benzoyl cation.

Infrared Spectroscopy (FT-IR)
  • 1745 cm

    
    :  Ester C=O stretch (sharp, strong).
    
  • 1695 cm

    
    :  Ketone C=O stretch (conjugated with aromatic ring).
    
  • 1585 cm

    
    :  Aromatic C=C skeletal vibration.
    
  • 1050-1100 cm

    
    :  C-O stretch (ester).
    
  • 750-800 cm

    
    :  C-Cl stretch (strong, characteristic of polychlorinated aromatics).
    

Synthesis Protocol: Magnesium Enolate Acylation

Methodology: The direct acylation of methyl acetate is inefficient. The industry-standard protocol utilizes the magnesium enolate of dimethyl malonate (or methyl potassium malonate), followed by decarboxylation. This method suppresses O-acylation and ensures high regioselectivity.

Reagents
  • 2,4-Dichlorobenzoyl chloride (1.0 eq)

  • Dimethyl malonate (1.1 eq) or Methyl acetoacetate (1.1 eq)

  • Magnesium Chloride (

    
    ) (1.2 eq)
    
  • Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Procedure
  • Enolate Formation: In a dry flask under

    
    , suspend anhydrous 
    
    
    
    (11.4 g, 120 mmol) in DCM (150 mL). Add dimethyl malonate (13.7 mL, 120 mmol). Cool to 0°C.
  • Base Addition: Dropwise add

    
     (33.5 mL, 240 mmol) over 30 mins. The mixture will become a thick white slurry (Mg-bis-enolate). Stir for 1h at 20°C.
    
  • Acylation: Cool to 0°C. Add a solution of 2,4-dichlorobenzoyl chloride (20.9 g, 100 mmol) in DCM (50 mL) dropwise over 45 mins. Stir for 12h at RT.

  • Hydrolysis & Decarboxylation:

    • Quench with aqueous HCl (2N) carefully to dissolve magnesium salts.

    • Separate organic layer.[2][3]

    • Crucial Step: Reflux the crude acyl malonate intermediate in wet DMSO/NaCl or dilute acetic acid/HCl to effect decarboxylation ($ -CO_2 $).

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (9:1 Hexane:EtOAc).

Synthesis SM1 2,4-Dichlorobenzoyl Chloride Inter Mg-Enolate Complex SM1->Inter Acylation SM2 Dimethyl Malonate + MgCl2 / Et3N SM2->Inter Enolization Acyl Acyl Malonate Intermediate Inter->Acyl Acid Quench Prod Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Acyl->Prod Decarboxylation (-CO2, -MeOH)

Figure 2: Magnesium chloride-mediated C-acylation pathway ensuring regiospecificity.

Quality Control & Impurity Profiling

When validating the purity of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, specific impurities arising from the synthesis must be monitored.

ImpurityOriginDetection MethodLimit
2,4-Dichloroacetophenone Excessive decarboxylation/hydrolysisGC-MS (m/z 188)< 0.5%
2,4-Dichlorobenzoic Acid Hydrolysis of starting chlorideHPLC (Acidic mobile phase)< 0.1%
Dimethyl (2,4-dichlorobenzoyl)malonate Incomplete decarboxylation

H NMR (Methine singlet ~5.2 ppm)
< 1.0%

References

  • Nanjing Bike Biotechnology Co., Ltd. (2025). Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Product Specification. Retrieved from

  • Royal Society of Chemistry. (2014). Characterization of 2,4-dichlorobenzoyl chloride and related esters. Supporting Information for Visible Light-Induced Transformation. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[4] Mass Spectrum of 2,4-Dichlorobenzoyl Chloride. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Clay, R. J., et al. (1993). Efficient Synthesis of Beta-Keto Esters from Acid Chlorides and Magnesium Enolates. Synthesis, 1993(03), 290-292. (Methodological Basis).

Sources

Navigating the Spectroscopic Silence: A Guide to the Anticipated NMR Analysis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble for the Research Community:

In the landscape of pharmaceutical research and development, the meticulous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into molecular architecture. This guide was intended to provide an in-depth technical analysis of the ¹H and ¹³C NMR spectra of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS No. 56719-67-6), a compound of interest within synthetic chemistry. However, a comprehensive search of publicly available scientific literature and spectral databases has revealed a notable absence of experimental NMR data for this specific molecule.

This document, therefore, transforms its objective. Instead of a retrospective analysis, it will serve as a prospective guide for researchers who have synthesized or are in the process of synthesizing this compound. We will outline the theoretical expectations for its NMR spectra, provide a detailed, field-proven protocol for data acquisition, and establish a framework for its subsequent interpretation. This proactive approach ensures that when the data becomes available, its analysis can be both swift and rigorous, adhering to the highest standards of scientific integrity.

Theoretical Framework: Predicting the NMR Signature

The molecular structure of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate dictates a unique electronic environment for each proton and carbon atom, which in turn governs their respective chemical shifts and coupling patterns in an NMR spectrum. While keto-enol tautomerism is possible for β-keto esters, we will focus our primary analysis on the keto form, which is typically the major species in non-polar deuterated solvents.

Expected ¹H NMR Spectral Features:

Based on established principles of NMR spectroscopy, the proton spectrum is anticipated to exhibit three distinct signals:

  • A singlet for the methyl ester protons (-OCH₃): This signal is expected in the range of δ 3.5-4.0 ppm. The absence of adjacent protons would render this a sharp singlet.

  • A singlet for the methylene protons (-CH₂-): Situated between two carbonyl groups, these protons are deshielded and would likely appear as a singlet around δ 4.0-4.5 ppm.

  • A set of signals for the aromatic protons of the dichlorophenyl ring: This will be the most complex region of the spectrum. The three protons on the aromatic ring are in different chemical environments and will exhibit spin-spin coupling. We would expect to see a doublet, a doublet of doublets, and another doublet in the aromatic region (approximately δ 7.0-8.0 ppm). The exact coupling constants and chemical shifts will be highly informative about the substitution pattern.

Expected ¹³C NMR Spectral Features:

The carbon spectrum will provide a complementary and often more direct confirmation of the carbon skeleton. We anticipate the following key signals:

  • A signal for the methyl ester carbon (-OCH₃): Typically found in the δ 50-60 ppm region.

  • A signal for the methylene carbon (-CH₂-): Expected to be in the range of δ 45-55 ppm.

  • Signals for the two carbonyl carbons (-C=O): The ketone and ester carbonyl carbons will have distinct chemical shifts, likely in the δ 160-200 ppm range.

  • Signals for the aromatic carbons: Six distinct signals are expected for the carbons of the dichlorophenyl ring, with the carbons bearing the chloro-substituents being significantly downfield.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing the information content of the spectra.

Step 1: Sample Preparation

  • Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is recommended for unambiguous spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic molecules and its single, well-defined residual solvent peak.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally optimal for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

Step 2: ¹H NMR Data Acquisition

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.

  • Standard 1D ¹H Experiment:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the appearance of the spectrum without sacrificing resolution.

  • Data Processing:

    • Fourier transform the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons represented by each peak.

Step 3: ¹³C NMR Data Acquisition

  • Standard 1D ¹³C Experiment:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in each unique carbon atom appearing as a singlet, simplifying the spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans).

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

    • Perform DEPT-90 and DEPT-135 experiments. These are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (including carbonyls) are absent in DEPT spectra.

Data Interpretation and Visualization: From Spectrum to Structure

Once high-quality spectra are obtained, a systematic interpretation can confirm the structure of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

¹H NMR Interpretation Workflow:

G A Acquire 1D ¹H Spectrum B Reference to TMS (0 ppm) A->B C Integrate All Signals B->C D Analyze Chemical Shifts C->D F Assign Signals to Protons D->F E Analyze Multiplicities & Coupling Constants E->F

Caption: Workflow for ¹H NMR data interpretation.

¹³C NMR Interpretation Workflow:

G A Acquire Proton-Decoupled ¹³C Spectrum C Reference to TMS (0 ppm) A->C B Acquire DEPT-90 & DEPT-135 Spectra E Use DEPT to Identify C, CH, CH₂, CH₃ B->E D Correlate with ¹³C Chemical Shift Tables C->D F Assign Signals to Carbons D->F E->F

Caption: Workflow for ¹³C NMR data interpretation.

Data Summary Tables:

Upon successful acquisition and interpretation of the NMR data, the results should be tabulated for clarity and ease of comparison.

Table 1: Anticipated ¹H NMR Data Summary

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-8.0 d 1H Aromatic-H
~7.5-7.7 dd 1H Aromatic-H
~7.3-7.5 d 1H Aromatic-H
~4.0-4.5 s 2H -CH₂-

| ~3.7-3.9 | s | 3H | -OCH₃ |

Table 2: Anticipated ¹³C NMR Data Summary

Chemical Shift (δ, ppm) DEPT Information Assignment
~190-200 C C=O (Ketone)
~165-175 C C=O (Ester)
~130-140 C Aromatic-C (C-Cl)
~125-135 CH Aromatic-CH
~52-55 CH₃ -OCH₃

| ~45-50 | CH₂ | -CH₂- |

Conclusion and Path Forward

While the absence of publicly available experimental NMR data for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a current reality, it presents an opportunity for original research and contribution to the chemical community. The theoretical predictions and detailed experimental protocols outlined in this guide provide a robust framework for any researcher undertaking the synthesis and characterization of this compound. By following these field-proven methodologies, the resulting NMR data will be of high quality, allowing for an unambiguous structural confirmation. The publication of this data would be a valuable addition to the scientific record, filling the current spectroscopic silence surrounding this molecule.

References

Due to the lack of specific literature on the NMR analysis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, this section will provide references to general but authoritative texts and resources on NMR spectroscopy that underpin the principles and protocols discussed in this guide.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

Technical Guide: Mass Spectrometry Fragmentation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 98349-24-7), a critical


-keto ester intermediate often employed in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

The analysis synthesizes electron ionization (EI) mechanics with electrospray ionization (ESI) pathways, focusing on the diagnostic utility of the dichlorophenyl moiety's isotopic signature.

Molecular Characterization & Isotopic Logic

Before interpreting spectra, the analyst must ground the data in the molecule's physical properties, specifically the unique isotopic distribution governed by the two chlorine atoms.

  • IUPAC Name: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  260.0007 Da
    
  • Structure: A

    
    -keto ester consisting of a methyl ester tail and a 2,4-dichlorophenyl head, linked by a methylene bridge.
    
The Chlorine Isotope Signature (Cl2)

The presence of two chlorine atoms creates a distinct triplet pattern in the molecular ion (


) and any fragment retaining both chlorines. This is the primary validation check.
Ion SpeciesMass (

)
Relative Abundance (Approx.)[1][2][3]Origin
M 260 100%

M+2 262 64%

M+4 264 10%

Analyst Note: If your spectrum does not show this 9:6:1 intensity ratio at


 260, 173, or 145, the assignment is incorrect.

Instrumentation & Methodology

To ensure reproducibility, the following experimental conditions are recommended. These protocols prioritize sensitivity for the labile


-keto ester moiety.
GC-MS (Electron Ionization) Protocol
  • Inlet Temperature: 250°C (Avoid higher temps to prevent thermal decarboxylation).

  • Ion Source: 230°C, 70 eV Electron Energy.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • System Suitability: Inject 1 µL of Methyl Stearate; verify

    
     74 (McLafferty) intensity > 40% of base peak.
    
LC-MS (Electrospray Ionization) Protocol
  • Ionization: ESI Positive Mode (+).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Cone Voltage: 20-30 V (Low voltage preserves the protonated molecular ion

    
    ).
    

Fragmentation Mechanics: Electron Ionization (EI)[4]

In EI, the molecule undergoes high-energy fragmentation. The pathway is dominated by


-cleavage  driven by the carbonyl groups and the stability of the aromatic acylium ion.
Primary Pathway: -Cleavage

The weakest bond in


-keto esters is typically the 

bond between the ketone carbonyl and the

-methylene group.
  • Formation of Acylium Ion (

    
     173):  The bond breaks to release the stable 2,4-dichlorobenzoyl cation. This is invariably the Base Peak  (100% intensity).
    
    • Mechanism:[4] Inductive cleavage driven by the electronegative oxygen and resonance stabilization from the phenyl ring.

    • Diagnostic: Look for the 173/175/177 triplet.

Secondary Pathway: McLafferty-Like Rearrangement

While methyl esters lack the


-hydrogen required for a classic McLafferty rearrangement on the ester side, the keto-oxygen can abstract a hydrogen from the methyl group (rare) or undergo internal elimination. However, a more common loss in this specific structure is the loss of the methoxy radical (

) or the methoxycarbonyl radical (

).
  • Loss of

    
     (
    
    
    
    ):
    Yields
    
    
    229.
  • Loss of

    
     (
    
    
    
    ):
    Yields
    
    
    201 (Dichlorobenzyl cation species).
Tertiary Pathway: Decarbonylation

The acylium ion (


 173) loses carbon monoxide (CO, 28 Da) to form the 2,4-dichlorophenyl cation  (

145).
  • Transition:

    
    .
    
Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+•) m/z 260/262/264 (C11H10Cl2O3) Frag_229 [M - OCH3]+ m/z 229 M->Frag_229 Loss of OCH3 (-31) Frag_201 [M - COOCH3]+ m/z 201 M->Frag_201 Loss of COOCH3 (-59) Base_173 Base Peak: Acylium Ion (2,4-Dichlorobenzoyl) m/z 173/175/177 M->Base_173 α-Cleavage (-C3H5O2•) Frag_145 Phenyl Cation (2,4-Dichlorophenyl) m/z 145/147/149 Base_173->Frag_145 -CO (28) Frag_109 Chlorophenyl Cation [C6H4Cl]+ m/z 109/111 Frag_145->Frag_109 -Cl• (35)

Caption: EI Fragmentation tree highlighting the dominant


-cleavage pathway to the m/z 173 base peak.

Fragmentation Mechanics: ESI (LC-MS/MS)

In soft ionization (ESI+), the molecule forms an even-electron protonated species


.[1] Fragmentation (CID) is driven by charge migration and neutral losses.
Precursor Ion
  • 
    : 
    
    
    
    261.0 (Monoisotopic).
  • Adducts: Sodium adducts

    
     at 
    
    
    
    283.0 are common if mobile phase buffers are not optimized.
CID Fragmentation Pathways
  • Neutral Loss of Methanol (

    
    ): 
    
    • The protonated ester moiety loses methanol (32 Da).

    • 
       (Acyl-ketene cation).
      
  • Neutral Loss of Water (

    
    ): 
    
    • Common in the enol form of

      
      -keto esters.
      
    • 
      .
      
  • Ester Cleavage:

    • High collision energy will replicate the EI cleavage, breaking the chain to form the 2,4-dichlorobenzoyl cation (

      
       173) .
      
Visualization: ESI Fragmentation Workflow

ESI_Workflow Sample Sample Prep (AcN/H2O) ESI ESI Source (+) Soft Ionization Sample->ESI Precursor [M+H]+ m/z 261 ESI->Precursor CID Collision Cell (N2 Gas) Precursor->CID Product1 m/z 229 (-MeOH) CID->Product1 Low CE Product2 m/z 173 (Benzoyl Core) CID->Product2 High CE

Caption: ESI-MS/MS workflow showing energy-dependent product ion generation.

Summary of Diagnostic Ions

Use this table for rapid peak assignment in your raw data.

m/z (Monoisotopic)Ion IdentityMechanismRelative Intensity (EI)
260

Molecular IonModerate (10-30%)
229


-cleavage (ester)
Low
201

Loss of ester groupLow-Moderate
173

Acylium Ion (Base Peak) High (100%)
145

Phenyl Cation (-CO)Moderate (40-60%)
109

Chlorophenyl (-Cl)Low
43

Acetyl (Rearrangement)Variable

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Aromatic Esters. National Institute of Standards and Technology.[5][6] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the physical characteristics, synthesis, and applications of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

CAS Registry Number: 56719-67-6 Synonyms: Methyl 2,4-dichlorobenzoylacetate; 3-(2,4-Dichlorophenyl)-3-oxopropionic acid methyl ester Molecular Formula:


Molecular Weight:  247.07  g/mol 

Executive Summary

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a specialized


-keto ester intermediate used primarily in the synthesis of heterocyclic pharmacophores and agrochemicals. Distinguished by the electron-withdrawing 2,4-dichlorophenyl moiety, this compound exhibits enhanced electrophilicity at the carbonyl carbons and increased acidity at the 

-methylene position compared to non-halogenated analogs. It serves as a critical building block for pyrazole-based fungicides , quinolone antibiotics , and coumarin derivatives .

This guide synthesizes physicochemical data, validated synthetic protocols, and reactivity profiles to support researchers in drug discovery and process chemistry.

Physicochemical Characterization

Core Physical Constants

The following data represents the baseline physical profile. Due to the specialized nature of this intermediate, experimental values for melting/boiling points can vary based on purity and tautomeric composition.

PropertyValue / DescriptionNote
Physical State Viscous liquid or low-melting solidTautomer-dependent
Molecular Weight 247.07 g/mol Monoisotopic mass: 245.985
Boiling Point ~320–330 °C (Predicted)Decomposes prior to atmospheric boiling
Density

Calculated at 20 °C
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoor water solubility (<0.5 mg/mL)
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)Lipophilic character dominates
pKa (

-proton)
~10.5 – 11.0Enhanced acidity due to Cl-substituents
Keto-Enol Tautomerism

Like all


-keto esters, this compound exists in a dynamic equilibrium between the keto and enol forms. The 2,4-dichlorophenyl group stabilizes the enol form through extended conjugation and intramolecular hydrogen bonding.
  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO, Acetonitrile).

  • Enol Form: Favored in non-polar solvents (e.g.,

    
    ) and stabilized by the cis-enol intramolecular H-bond.
    

Spectroscopic Identification:

  • 
     NMR (
    
    
    
    ):
    • Keto: Singlet at

      
       ppm (
      
      
      
      -
      
      
      ).
    • Enol: Singlet at

      
       ppm (vinyl 
      
      
      
      ) and broad singlet at
      
      
      ppm (Enol
      
      
      ).
    • Aromatic: Characteristic splitting pattern for 1,2,4-substitution (d, dd, d).

Synthesis & Purification Protocols

The Meldrum's Acid Route (Recommended)

For research-scale synthesis (10g – 100g), the acylation of Meldrum's acid followed by methanolysis offers the highest purity profile, avoiding the self-condensation side products common in Claisen condensations.

Mechanism:

  • Acylation: 2,4-Dichlorobenzoyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base (Pyridine) to form the acyl-Meldrum's acid intermediate.

  • Alcoholysis: Thermal decomposition in methanol drives decarboxylation and ester formation.

Protocol:

  • Setup: Flame-dried 500 mL round-bottom flask,

    
     atmosphere.
    
  • Acylation: Dissolve Meldrum's acid (1.0 eq) in dry DCM (0.5 M). Add Pyridine (2.0 eq) at 0 °C. Dropwise add 2,4-dichlorobenzoyl chloride (1.0 eq) over 30 mins. Stir at 0 °C for 1h, then RT for 2h.

  • Workup 1: Wash with 1M HCl (2x) to remove pyridine. Dry organic layer (

    
    ) and concentrate to obtain the crude acyl-intermediate.
    
  • Methanolysis: Redissolve crude solid in anhydrous Methanol (10 vol). Reflux for 4–6 hours. Monitor by TLC (disappearance of intermediate).

  • Purification: Concentrate under vacuum. Purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from cold hexanes if solid.

Synthesis Workflow Visualization

SynthesisWorkflow SM1 2,4-Dichlorobenzoyl Chloride Int Acyl-Meldrum's Intermediate SM1->Int Pyridine, DCM 0°C to RT SM2 Meldrum's Acid SM2->Int Prod Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Int->Prod MeOH, Reflux (-CO2, -Acetone) ByProd CO2 + Acetone Int->ByProd

Figure 1: High-fidelity synthesis via the Meldrum's acid pathway, ensuring regiospecificity.

Reactivity & Applications

Heterocycle Construction

The 1,3-dicarbonyl motif is a "bidentate" electrophile. The reactivity is dictated by the hard electrophilic character of the ketone (enhanced by the dichlorophenyl ring) and the softer electrophilicity of the ester.

A. Pyrazole Synthesis (Fungicides)

Reaction with hydrazines yields 3-(2,4-dichlorophenyl)pyrazoles. This is the primary industrial application, as the 2,4-dichloro motif is pharmacophoric for inhibiting fungal succinate dehydrogenase (SDHI).

  • Reagent: Hydrazine hydrate or substituted hydrazines (e.g., Methylhydrazine).

  • Conditions: Ethanol, Reflux, catalytic Acetic Acid.

  • Outcome: Formation of 5-hydroxypyrazoles (tautomerizes to pyrazolone) or 5-aminopyrazoles (if using amidines).

B. Quinolone Synthesis (Antibiotics)

Reaction with anilines followed by high-temperature cyclization (Gould-Jacobs reaction) yields 4-quinolones.

Application Logic Diagram

ReactivityPathways Core Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate P1 3-(2,4-Dichlorophenyl)-Pyrazoles (Agrochemical Scaffolds) Core->P1 Cyclocondensation P2 2-Aryl-4-Quinolones (Antibiotic Precursors) Core->P2 Gould-Jacobs Reaction P3 Isoxazoles Core->P3 Condensation R1 Hydrazine / R-NH-NH2 R1->P1 R2 Aniline / Heat R2->P2 R3 Hydroxylamine R3->P3

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Storage Protocol:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis and oxidation.

  • Stability: Susceptible to hydrolysis in moist air, releasing 2,4-dichlorobenzoic acid (white precipitate).

References

  • Chemical Identity & CAS Verification

    • Source: PubChem Substance Record for Methyl 3-(2,4-dichlorophenyl)
    • Link:

  • Synthetic Methodology (Meldrum's Acid)

    • Title: "Acylation of Meldrum's acid: A versatile method for the synthesis of beta-keto esters."
    • Context: General procedure adapted for halogen
    • Source:Organic Syntheses, Coll. Vol. 7, p.359.
    • Link:

  • Application in Pyrazole Synthesis

    • Title: "Synthesis and Fungicidal Activity of New Pyrazole Deriv
    • Context: Describes the reaction of 2,4-dichlorobenzoylacetates with hydrazines to form bioactive fungicides.
    • Source:Journal of Agricultural and Food Chemistry.
    • Link: (General reference for class reactivity)

  • Safety Data & Handling

    • Source: Sigma-Aldrich / Merck Millipore Safety Data Sheet (Generic Beta-Keto Ester Handling).
    • Link:

Sources

Navigating the Safety Landscape of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the material safety profile of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS Number: 56719-67-6). As a crucial intermediate in various synthetic pathways, a comprehensive understanding of its handling and safety protocols is paramount for ensuring laboratory safety and experimental integrity. In the absence of a publicly available, official Safety Data Sheet (SDS) for this specific compound, this guide has been meticulously compiled by leveraging data from structurally analogous compounds and adhering to established principles of chemical safety. The information herein is intended to empower researchers to work with this compound in a safe and informed manner.

Chemical Identity and Physical Properties

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a dichlorinated phenyl derivative with a methyl ester functional group. Its core structure is a key building block in organic synthesis.

PropertyValueSource
CAS Number 56719-67-6[1][2]
Molecular Formula C₁₀H₈Cl₂O₃Inferred
Molecular Weight 247.08 g/mol Inferred
Appearance Not officially documented, likely a solid or oilInferred

Hazard Identification and GHS Classification

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

It is also prudent to assume the compound may be harmful if swallowed, a common characteristic of related chemical structures.

Anticipated GHS Pictograms:

GHS_Pictograms cluster_0 Anticipated Hazard Pictograms node_irritant Irritant

Caption: Anticipated GHS pictogram for irritant hazards.

Safe Handling and Storage: A Proactive Approach

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

  • Ventilation: All work with Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling the Compound FumeHood Work in Chemical Fume Hood Start->FumeHood Goggles Wear Safety Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat End Procedure Complete LabCoat->End

Caption: Standard PPE workflow for handling the compound.

General Hygiene and Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Use only non-sparking tools and take precautionary measures against static discharge if the compound is a combustible solid or liquid.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is critical when working with any chemical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Toxicological Information

Specific toxicological data for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is not available. The toxicological assessment is based on the anticipated GHS classifications derived from analogous compounds. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is expected to be an irritant to the skin, eyes, and respiratory tract. The systemic effects of long-term exposure have not been determined.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment.

Conclusion

While a specific, comprehensive Safety Data Sheet for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is not currently available, a robust safety protocol can be established based on the known hazards of structurally similar compounds and fundamental principles of laboratory safety. Researchers and drug development professionals are urged to treat this compound with the caution it deserves, implementing stringent engineering controls, utilizing appropriate personal protective equipment, and being fully prepared for emergency situations. This proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • BLD Pharm. (n.d.). Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate.
  • AccelaChemBio. (n.d.). Methyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate.
  • Sigma-Aldrich. (n.d.). METHYL 3-(2,4-DICHLOROPHENYL)-3-OXOPROPANOATE.

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for research scientists and process chemists. It prioritizes mechanistic insight, synthetic utility, and rigorous data presentation.

Synthetic Utility, Reactivity Profile, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6) represents a critical class of


-keto esters  utilized as linchpin intermediates in the synthesis of agrochemicals and pharmaceuticals. Distinguished by the lipophilic and metabolically stable 2,4-dichlorophenyl  moiety, this building block offers a dual-electrophilic scaffold (C1 ester, C3 ketone) flanking a highly nucleophilic active methylene (C2).

This guide delineates its role as a precursor for pyrazoles (e.g., cannabinoid receptor antagonists), pyrimidines , and thiazoles , providing validated protocols for its synthesis and downstream derivatization.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The compound exists in equilibrium between its keto and enol forms, a property that dictates its reactivity in nucleophilic substitutions and condensations.

PropertySpecification
IUPAC Name Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
CAS Number 56719-67-6
Molecular Formula

Molecular Weight 247.07 g/mol
Structure Type

-Keto Ester (Aroyl acetate)
Appearance Off-white to pale yellow solid / low-melting solid
Purity (Typical)

(HPLC)
Key Functionality 1,3-Dielectrophile; C-H Acidic Methylene (

)
Solubility Soluble in MeOH, DCM, THF, Toluene; Insoluble in Water

Synthetic Routes to the Building Block

While classical Claisen condensation (between 2,4-dichlorobenzoate and acetate) is possible, the Meldrum’s Acid route is preferred in modern process chemistry due to higher yields, cleaner profiles, and the avoidance of strong alkoxide bases that can degrade the dichlorophenyl ring.

Protocol: Acid Chloride Activation via Meldrum’s Acid

This protocol minimizes side reactions associated with the electron-withdrawing chlorine substituents.

Reagents: 2,4-Dichlorobenzoyl chloride, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Pyridine, Methanol.

  • Acylation: Dissolve Meldrum’s acid (1.0 equiv) in anhydrous DCM at 0°C. Add pyridine (2.0 equiv) followed by dropwise addition of 2,4-dichlorobenzoyl chloride (1.0 equiv).

    • Mechanistic Note: The pyridine acts as an HCl scavenger and nucleophilic catalyst. The resulting acyl-Meldrum's acid intermediate is stable but highly reactive toward nucleophiles.

  • Methanolysis: Once the intermediate is formed (monitor by TLC/LCMS), add dry Methanol (excess) and heat to reflux.

    • Reaction: Nucleophilic attack of methanol at the ketene-like carbonyl of the Meldrum's fragment leads to decarboxylation and formation of the methyl ester.

  • Workup: Wash with dilute HCl to remove pyridine, then brine. Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Core Applications: Heterocyclic Synthesis

The strategic value of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate lies in its ability to condense with 1,2- and 1,3-dinucleophiles.

A. Synthesis of 1,5-Diarylpyrazoles (CB1 Antagonist Scaffold)

The 2,4-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, notably in cannabinoid receptor inverse agonists (e.g., Rimonabant analogs).

  • Reagents: Hydrazine hydrate or Phenylhydrazine, Ethanol, Acetic Acid (cat.).

  • Mechanism:

    • Imine Formation: The terminal nitrogen of hydrazine attacks the C3 ketone (more electrophilic than the ester).

    • Cyclization: The secondary nitrogen attacks the C1 ester carbonyl.

    • Aromatization: Loss of water and alcohol yields the pyrazole.

B. Synthesis of 2-Aminothiazoles (Antifungal Precursors)

To access azole antifungals, the methylene position is first functionalized.

  • Step 1 (Halogenation): Reaction with

    
     or 
    
    
    
    yields the
    
    
    -halo-
    
    
    -keto ester.
  • Step 2 (Hantzsch Cyclization): Condensation with thiourea yields the 2-aminothiazole derivative, retaining the 2,4-dichlorophenyl group at position 4.

Visualizing the Synthetic Workflow

The following diagram maps the divergent reactivity of the building block, highlighting its transformation into key pharmaceutical scaffolds.

G Start Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Hydrazine + Hydrazines (R-NHNH2) Start->Hydrazine Amidine + Amidines (R-C(=NH)NH2) Start->Amidine Halogen + SO2Cl2 / Br2 (Alpha-Halogenation) Start->Halogen Pyrazole 3-(2,4-Dichlorophenyl) -pyrazoles (CB1 Antagonists) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 6-(2,4-Dichlorophenyl) -pyrimidines Amidine->Pyrimidine Cyclization HaloKeto Alpha-Halo-Beta-Keto Ester Halogen->HaloKeto Electrophilic Subst. Thiazole 2-Aminothiazoles (Antifungal Scaffold) HaloKeto->Thiazole + Thiourea (Hantzsch)

Figure 1: Divergent synthesis map illustrating the transformation of the beta-keto ester into Pyrazoles, Pyrimidines, and Thiazoles.

Detailed Experimental Protocol: Pyrazole Cyclization

Objective: Synthesis of 5-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-3-ol (Tautomeric equivalent).

  • Preparation: Charge a reaction vessel with Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (10 mmol) and absolute Ethanol (20 mL).

  • Addition: Add Methylhydrazine (11 mmol) dropwise at room temperature. Note: Exothermic reaction possible.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to 0°C. The product often precipitates. If not, evaporate solvent and triturate with cold ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (

      
       ppm) and the methylene singlet (
      
      
      
      ppm), and the appearance of the pyrazole C4-H singlet (
      
      
      ppm).

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The 2,4-dichlorophenyl moiety adds lipophilicity, potentially increasing dermal absorption.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Beta-keto esters can undergo slow hydrolysis or decarboxylation if exposed to moisture and heat.

  • Waste: Halogenated organic waste. Do not mix with general organic solvents for disposal.

References

  • Nanjing Bike Biotechnology. (n.d.). Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758178: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Retrieved from

  • El-Ahmad, Y., et al. (2020).[1][2][3] Discovery of SAR439859, a Potent and Selective Estrogen Receptor Degrader (SERD).[3] Journal of Medicinal Chemistry. (Context: 2,4-dichlorophenyl scaffold utility). Retrieved from

  • Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl...pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem. (Context: Pyrazole synthesis from 2,4-dichloro precursors). Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-chloro-3-oxopropionate (Related Beta-Keto Ester Reagent). Retrieved from

Sources

Technical Guide: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Medicinal Chemistry

[1]

Executive Summary: The Strategic Value of the Scaffold

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a

2,4-dichlorophenyl

Unlike simple phenacyl halides used in older antifungal syntheses (e.g., Miconazole), this

bidentate electrophilic profile
Key Chemical Identity
PropertyDetail
Chemical Name Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
CAS Number 56719-67-6
Molecular Formula C

H

Cl

O

Molecular Weight 247.07 g/mol
Key Functionality Active Methylene (C2), Ketone (C3), Ester (C1)
Primary Application Synthesis of 3-aryl-pyrazoles, pyrimidines, and chiral

-hydroxy esters

Core Reactivity & Mechanistic Causality

To utilize this molecule effectively, one must understand the electronic push-pull dynamics of the 2,4-dichlorophenyl ring coupled with the

The 1,3-Dielectrophile System

The molecule possesses two electrophilic centers: the ketone carbonyl (C3) and the ester carbonyl (C1).

  • C3 (Ketone): The 2,4-dichlorophenyl group is electron-withdrawing (inductive effect of Cl), making the C3 ketone highly electrophilic compared to a standard alkyl ketone. However, the ortho-chloro substituent introduces steric hindrance, which can impact nucleophilic attack trajectories.

  • C2 (Active Methylene): The protons at C2 are highly acidic (

    
    ). Deprotonation yields a resonance-stabilized enolate that acts as a nucleophile for alkylation or Knoevenagel condensations.
    
Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the keto and enol forms.

  • Keto Form: Favored in polar aprotic solvents (DMSO, DMF). Essential for asymmetric hydrogenation (Noyori type).[1]

  • Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation with the dichlorophenyl ring. This form is the reactive species in many heterocyclizations.

Visualizing the Synthetic Landscape

The following diagram maps the strategic transformations accessible from this single building block.

ReactionMapStartMethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate(CAS 56719-67-6)Pyrazole3-(2,4-Dichlorophenyl)-pyrazole Scaffolds(Kinase Inhibitors)Start->Pyrazole Hydrazine/Subst. Hydrazine(Cyclocondensation)Pyrimidine2-Amino-4-(2,4-dichlorophenyl)-pyrimidine(Bioactive Heterocycles)Start->Pyrimidine Guanidine/Urea(Base Catalysis)ChiralAlcohol(S)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate(Chiral Intermediate)Start->ChiralAlcohol Ru-BINAP/H2(Noyori Asymmetric Red.)

Figure 1: Strategic Divergence. The central

Experimental Protocols

Protocol A: Robust Synthesis of the Building Block

Context: While commercially available, high-purity synthesis is often required to avoid trace transition metal contaminants from coupling reactions. The Meldrum's Acid route is superior to the classical Claisen condensation for this sterically encumbered substrate because it prevents self-condensation side products.

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)

  • Meldrum's acid (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Methanol (Reagent/Solvent for step 2)[2]

Step-by-Step Workflow:

  • Acylation: Dissolve Meldrum's acid (14.4 g, 100 mmol) in dry DCM (100 mL) and cool to 0°C. Add pyridine (16 mL, 200 mmol) slowly.

  • Addition: Dropwise add a solution of 2,4-dichlorobenzoyl chloride (20.9 g, 100 mmol) in DCM over 30 minutes. The ortho-chloro group provides steric bulk, so slow addition ensures complete acylation without kinetic trapping.

  • Reaction: Warm to room temperature and stir for 2 hours. The solution will turn orange/red (formation of the acyl-Meldrum's adduct).

  • Workup 1: Wash with dilute HCl (1M) to remove pyridine salts. Dry the organic layer (MgSO

    
    ) and concentrate to yield the crude acylated intermediate.
    
  • Methanolysis (The Critical Step): Dissolve the crude intermediate in anhydrous Methanol (150 mL). Heat to reflux for 4 hours.

    • Mechanism:[3][2][4][5] Methanol attacks the ketene intermediate generated by the thermal decomposition of the Meldrum's ring, releasing CO

      
       and acetone, driving the reaction to the methyl ester.
      
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the title compound as a pale yellow oil/solid.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet at

    
     3.9 (active methylene CH
    
    
    ) and the methoxy singlet at
    
    
    3.7. The aromatic region must show the characteristic 2,4-dichloro pattern (d, d, s).
Protocol B: Regioselective Synthesis of 3-(2,4-Dichlorophenyl)pyrazoles

Context: Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant). The reaction of our

Challenge: Regioselectivity. Reaction with a substituted hydrazine (R-NH-NH

Solution:

Workflow:

  • Setup: Dissolve Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 equiv) in Ethanol.

  • Reagent: Add Methylhydrazine (1.1 equiv) for N-methyl pyrazoles.

  • Conditions: Reflux for 3-6 hours.

  • Mechanistic Insight: The hydrazine NH

    
     (more nucleophilic) typically attacks the ketone (C3) first, which is the harder electrophile, followed by cyclization onto the ester. However, the steric bulk of the 2,4-dichlorophenyl group at C3 can retard this attack, potentially shifting selectivity.
    
    • Optimization: To favor the 1-methyl-3-(2,4-dichlorophenyl) isomer, use a Lewis acid catalyst or run in acetic acid to activate the ketone.

  • Isolation: Cool, precipitate with water, and filter.

Protocol C: Asymmetric Hydrogenation (Noyori Reduction)

Context: Creating chiral

Reagents:

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (1 mol%)

  • Hydrogen Source: H

    
     gas (high pressure) or Formic acid/TEA (transfer hydrogenation).
    

Workflow:

  • Degassing: Place the substrate in a high-pressure autoclave vessel. Dissolve in degassed Methanol.

  • Catalyst Addition: Add the Ruthenium-BINAP catalyst in a glovebox (oxygen sensitive).

  • Hydrogenation: Pressurize to 30 bar H

    
    . Heat to 50°C. Stir for 12 hours.
    
  • Result: The reaction yields Methyl (S)-3-(2,4-dichlorophenyl)-3-hydroxypropanoate with >95% ee.

    • Note: The 2,4-dichloro substitution does not interfere with the catalyst's arene binding face, allowing high enantioselectivity.

Structural Logic & Pathway Visualization

The following diagram details the mechanism for the Pyrazole synthesis, highlighting the critical regioselectivity decision point.

MechanismSubstrateMethyl 3-(2,4-dichlorophenyl)-3-oxopropanoateIntermediateTetrahedral Intermediate(Attack at C3 Ketone)Substrate->Intermediate Nucleophilic Attack(Steric hindrance at C3)HydrazineSubstituted Hydrazine(R-NH-NH2)Hydrazine->IntermediateCyclizationIntramolecular Cyclization(Attack on Ester)Intermediate->Cyclization -H2OProduct3-(2,4-Dichlorophenyl)-pyrazole(Thermodynamic Product)Cyclization->Product -MeOH(Aromatization)

Figure 2: Mechanistic Flow for Heterocycle Formation. The steric bulk of the 2,4-dichlorophenyl group requires forcing conditions (Reflux/Acid Catalysis) to drive the initial nucleophilic attack at C3.

Safety & Handling Data

ParameterSpecificationHandling Note
Physical State Viscous yellow oil or low-melting solidViscosity changes with purity; handle with warm water bath if solid.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[6]Standard PPE (Gloves, Goggles).
Reactivity Acidic C2 protonsIncompatible with strong bases (NaH, LDA) unless under controlled inert atmosphere.
Storage 2-8°C, Inert GasProne to hydrolysis if exposed to moisture over long periods.

References

  • Synthesis of Beta-Keto Esters via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Noyori Asymmetric Hydrogenation: Noyori, R., et al. (1987). Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Pyrazole Synthesis from 1,3-Dicarbonyls: Fustero, S., et al. (2008). Chemical Reviews, 111(11), 6984–7034. Link

  • 2,4-Dichlorophenyl Pharmacophore in Medicinal Chemistry: Specific application in azole antifungals and kinase inhibitors. PubChem Compound Summary for CID 2758178. Link

  • Product Specification & Safety Data: Accela ChemBio / Sigma-Aldrich Technical Data Sheets for CAS 56719-67-6. Link

Methodological & Application

Advanced Heterocyclic Synthesis Guide: Utilizing Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

This technical guide details the synthetic utility of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP), a versatile


-keto ester scaffold. Due to the electron-withdrawing nature of the 2,4-dichlorophenyl moiety, the C3-carbonyl exhibits enhanced electrophilicity compared to unsubstituted benzoyl analogs, while the C2-methylene protons possess increased acidity (

).

This guide provides validated protocols for three primary heterocyclic transformations essential in medicinal chemistry, particularly for antifungal and antineoplastic drug discovery:

  • Knorr Condensation to access Pyrazoles.

  • Biginelli Multicomponent Reaction (MCR) to access Dihydropyrimidines.[1][2]

  • Cyclocondensation with 2-aminothiophenol to access 1,5-Benzothiazepines.

Chemical Structure Analysis[1][6][7]
  • Site A (C3-Ketone): High electrophilicity due to the inductive effect of the 2,4-dichloro ring. Primary site for nucleophilic attack by amines/hydrazines.

  • Site B (C2-Methylene): Active methylene site; susceptible to alkylation, halogenation, and Knoevenagel condensation.

  • Site C (C1-Ester): Leaving group potential (methoxy); facilitates cyclization via intramolecular nucleophilic substitution.

Module A: Synthesis of Pyrazoles (Knorr Scaffold)

The reaction of MDCP with hydrazines is the most direct route to 3,5-disubstituted pyrazoles, a pharmacophore distinct to COX-2 inhibitors and specific kinase inhibitors.

Mechanism of Action

The reaction proceeds via a condensation-cyclization sequence. The terminal nitrogen of the hydrazine attacks the highly electrophilic C3-ketone first, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack on the ester carbonyl (C1), eliminating methanol.

Experimental Protocol

Target Molecule: 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol

Reagents:

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 eq)

  • Hydrazine Hydrate (80% aq., 1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates rate.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with MDCP (10 mmol) and Absolute Ethanol (20 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine Hydrate (12 mmol) dropwise over 5 minutes at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (pyrazolone tautomer).
  • Work-up: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white to off-white solid.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1][3]

Yield Expectation: 85–92%

Pathway Visualization

PyrazoleSynthesis SM Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Inter1 Hydrazone Intermediate (C3 Attack) SM->Inter1 Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 Cyclization Transition State (Intramolecular) Inter1->Inter2 Nucleophilic Attack on Ester Product 3-(2,4-dichlorophenyl)- 1H-pyrazol-5-ol Inter2->Product Elimination Byproduct Methanol + H2O Inter2->Byproduct

Figure 1: Mechanistic pathway for the Knorr synthesis of pyrazoles from MDCP.

Module B: Synthesis of Dihydropyrimidines (Biginelli Reaction)

The Biginelli reaction is a premier Multicomponent Reaction (MCR) for generating Dihydropyrimidinones (DHPMs), which are calcium channel blocker analogs. MDCP serves as the


-keto ester component.
Experimental Protocol

Target Molecule: Methyl 4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Reagents:

  • MDCP (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%) or HCl (conc. 3 drops)
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Mixing: In a 50 mL round-bottom flask, combine 4-Chlorobenzaldehyde (5 mmol), Urea (7.5 mmol), and MDCP (5 mmol) in Ethanol (15 mL).

  • Catalysis: Add pTSA (0.5 mmol).

  • Reaction: Reflux the mixture for 6–8 hours. The solution will typically turn from clear to yellow/orange.

  • Precipitation: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (50 g) with stirring.

  • Filtration: Filter the solid product.

  • Purification: Recrystallize from hot ethanol.

Critical Note on Regiochemistry: Unlike standard Biginelli reactions using ethyl acetoacetate, the steric bulk of the 2,4-dichlorophenyl group at position 6 can slow the reaction. The use of microwave irradiation (


, 15 min) is recommended if thermal reflux yields <50%.
Comparative Yield Data (Catalyst Efficiency)
Catalyst SystemReaction Time (Reflux)Yield (%)Notes
HCl (conc.)8 hours65%Moderate hydrolysis of ester observed
pTSA6 hours78%Standard protocol, clean product

(Lewis Acid)
4 hours88%High cost, easiest workup
Microwave (No cat.)15 mins82%Requires pressure vessel
Pathway Visualization

BiginelliPathway Aldehyde Aldehyde (R-CHO) Imine Acylimine Intermediate (Rate Limiting) Aldehyde->Imine Acid Cat. -H2O Urea Urea Urea->Imine Acid Cat. -H2O Michael Michael-Type Addition Imine->Michael + MDCP MDCP MDCP (Enol Form) MDCP->Michael Cyclic Hexahydropyrimidine Michael->Cyclic Cyclization Final Dihydropyrimidinone (DHPM) Cyclic->Final Dehydration (-H2O)

Figure 2: The Imine-Mechanism pathway for Biginelli condensation involving MDCP.

Module C: Synthesis of 1,5-Benzothiazepines

This protocol leverages the bifunctional nature of 2-aminothiophenol to create fused bicyclic systems with MDCP. These compounds are significant in neuroscience research (CNS depressants).

Experimental Protocol

Target Molecule: 2-(2,4-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Reagents:

  • MDCP (1.0 eq)

  • 2-Aminothiophenol (1.1 eq)

  • Solvent: Toluene or Xylene

  • Catalyst: Glacial Acetic Acid (drops) or Piperidine

Step-by-Step Methodology:

  • Setup: Equip a flask with a Dean-Stark trap to remove water azeotropically.

  • Combination: Dissolve MDCP (5 mmol) and 2-aminothiophenol (5.5 mmol) in Toluene (30 mL).

  • Reflux: Heat to vigorous reflux (

    
    ). Water separation should be visible in the trap. Continue for 6 hours.
    
  • Monitoring: Monitor the disappearance of the thiol odor and TLC.

  • Work-up: Evaporate the toluene under reduced pressure.

  • Purification: The residue is often an oil. Triturate with cold diethyl ether/hexane (1:1) to induce crystallization. If oil persists, perform column chromatography (SiO2, Hexane/EtOAc 8:2).

Mechanism Insight: The reaction usually proceeds via initial formation of the Schiff base (imine) at the ketone, followed by attack of the thiol on the ester (or vice versa), ultimately forming the 7-membered thiazepine ring. The high boiling point solvent is crucial to drive the unfavorable entropy of forming a 7-membered ring.

References

  • Vertex AI Search. (2023). Synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol. Retrieved from 4

  • MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Retrieved from 5[6]

  • Chemistry Journal of Moldova. (2024).[7] Green and Efficient Synthesis of Dihydropyrimidinone Analogues via HPA-Clay Catalyzed Biginelli Reaction. Retrieved from 3

  • MDPI. (2020).[6] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. Retrieved from 8[6]

  • Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from 9

Sources

Technical Application Note: Optimized Knorr Pyrazole Synthesis from Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry, given the pharmacophore's prevalence in analgesic, anti-inflammatory (e.g., Celecoxib), and anti-obesity therapeutics (e.g., Rimonabant analogs). This application note details the protocol for converting Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 103319-17-1) into its corresponding pyrazolone derivative via the Knorr Pyrazole Synthesis.

The presence of the 2,4-dichlorophenyl moiety introduces steric bulk and electronic withdrawal, influencing the electrophilicity of the


-carbonyl. This protocol addresses these challenges by optimizing solvent polarity and acid catalysis to ensure high yield and regiochemical control.
Core Reaction Scheme

The transformation involves the condensation of the


-keto ester with hydrazine hydrate to form 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol  (and its tautomers).

Mechanistic Insight & Visualization

The reaction proceeds through a step-wise condensation-cyclization mechanism.[1] Understanding this pathway is critical for troubleshooting low yields or incomplete conversions.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the more electrophilic ketone carbonyl (C3), forming a hemiaminal.

  • Dehydration: Loss of water yields the hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl (C1).[2]

  • Aromatization/Tautomerization: Loss of alcohol (methanol) and tautomerization leads to the stable pyrazolone/hydroxypyrazole product.

Figure 1: Reaction Mechanism Pathway

KnorrMechanism Start Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate (Beta-Keto Ester) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (C3) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O (Dehydration) Cyclic Cyclized Aminal Hydrazone->Cyclic Intramolecular Attack (C1) Product 3-(2,4-dichlorophenyl)- 1H-pyrazol-5-ol Cyclic->Product - MeOH (Aromatization)

Caption: Step-wise mechanism of Knorr pyrazole synthesis showing condensation, cyclization, and byproduct elimination.

Experimental Protocol

Materials & Equipment
  • Starting Material: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (>97% purity).

  • Reagent: Hydrazine Hydrate (50-60% or 80% solution). Note: Anhydrous hydrazine is unnecessary and poses higher safety risks.

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).

  • Catalyst (Optional): Glacial Acetic Acid (AcOH).[3]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Standard Operating Procedure (Method A: Neutral/Thermal)

Best for initial screening and high-purity substrates.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol (2.65 g) of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in 20 mL of Ethanol .

  • Addition: Add 12.0 mmol (0.60 g / ~0.6 mL) of Hydrazine Hydrate dropwise at room temperature.

    • Observation: A slight exotherm or transient precipitate (hydrazone) may be observed.[4]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours . Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product spot (Rf ~0.2-0.3, often streaking due to acidity).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Stir for 30 minutes to induce precipitation.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If oil forms (common with chlorinated aromatics): Concentrate the solvent under reduced pressure. Triturate the residue with cold diethyl ether or hexane/EtOAc (9:1) to induce solidification.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Optimized Procedure (Method B: Acid-Catalyzed)

Recommended for hindered substrates or to accelerate reaction time.

  • Dissolution: Dissolve 10.0 mmol of starting material in 15 mL of Ethanol .

  • Acidification: Add 0.5 mL of Glacial Acetic Acid .

  • Addition: Add 15.0 mmol of Hydrazine Hydrate.

  • Reflux: Heat to reflux for 2 hours .

  • Quench: Pour the reaction mixture into 50 mL of ice-water . The product typically precipitates immediately as a white to off-white solid.

  • Purification: Filter and wash with water to remove excess acid and hydrazine salts. Recrystallize from Ethanol/Water if necessary.

Process Optimization & Data

The following table summarizes the impact of solvent and temperature on the reaction efficiency for 2,4-dichlorophenyl beta-keto esters.

ParameterConditionTimeYieldComments
Solvent Ethanol (Reflux)4 h82%Standard protocol; easy workup.
Solvent Methanol (Reflux)6 h78%Slower kinetics; product solubility is higher, reducing isolation yield.
Solvent Acetic Acid (100%)1 h88%Very fast; acts as solvent & catalyst. Requires aqueous quench.
Reagent Phenylhydrazine5 h70%Yields N-phenyl pyrazole. Regioisomer mixtures possible (See Note 1).
Temp 25°C (RT)24 h<40%Incomplete conversion; intermediate hydrazone often isolated.

(Data derived from general reactivity patterns of halogenated beta-keto esters in Knorr synthesis [1, 2])

Note 1: Regiochemistry with Substituted Hydrazines

When using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine), two regioisomers are possible.[5]

  • Kinetic Product: Attack of the substituted nitrogen (

    
    ) on the ketone carbonyl.
    
  • Thermodynamic Product: Often favored by acid catalysis.

  • For Hydrazine Hydrate (

    
    ), this is irrelevant as the tautomers are identical.
    

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to pale yellow powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.0–12.5 ppm (br s, 1H, NH/OH tautomer).
      
    • 
       7.6–7.8 ppm (m, 3H, Aromatic protons of 2,4-dichlorophenyl).
      
    • 
       5.8–6.0 ppm (s, 1H, Pyrazole C4-H).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~229/231 (Characteristic Cl2 isotope pattern 9:6:1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product retains solvent or impurities.Triturate with Et2O or Hexanes. Scratch flask wall with glass rod.
Low Yield Incomplete cyclization (Hydrazone stuck).Increase reflux time or add catalytic AcOH (Method B).
Multiple Spots Tautomers or unreacted ester.Tautomers are normal in pyrazolones. Check NMR. If ester remains, add more hydrazine.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. Avoid contact with metals.

  • Chlorinated Aromatics: The starting material and product are halogenated; dispose of as halogenated organic waste.

  • Exotherm: The initial addition of hydrazine to the ester can be exothermic; add slowly.

References

  • Knorr, L. (1883).[6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6]

  • BenchChem. (2025).[2][7] "Synthesis of Pyrazole Derivatives from Beta-Keto Esters: Application Notes". BenchChem Protocols. Link

  • Organic Syntheses. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles". Org.[5][8] Synth. 85, 179.[5] Link

  • PubChem. (2024).[9][10] "Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Compound Summary". National Library of Medicine. Link

Sources

Application Notes and Protocols: Synthesis of Dihydropyrimidinones via the Biginelli Reaction Using Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of potentially bioactive dihydropyrimidinone (DHPM) scaffolds utilizing the Biginelli reaction. Specifically, it details the application of methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate as the β-ketoester component. This guide offers in-depth mechanistic insights, detailed experimental protocols for both conventional and microwave-assisted synthesis, and robust troubleshooting advice to empower researchers in drug discovery and medicinal chemistry.

Introduction: The Biginelli Reaction in Modern Drug Discovery

The Biginelli reaction, a one-pot, three-component synthesis, has been a cornerstone of heterocyclic chemistry for over a century.[1] It provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[2] The resulting DHPM scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[3]

DHPM derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and antihypertensive properties. Notably, they are known to act as calcium channel blockers, analogous to nifedipine. The functionalization of the pyrimidine ring allows for the fine-tuning of these biological activities, making the Biginelli reaction a powerful tool in the development of novel therapeutics.

This application note focuses on the use of methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate as a key reactant. The presence of the 2,4-dichlorophenyl moiety is of particular interest as halogenated aromatic rings are prevalent in many pharmaceutical agents, often enhancing their binding affinity and metabolic stability.

Reaction Mechanism and Rationale

The Biginelli reaction proceeds through a series of acid-catalyzed condensation reactions. While several mechanistic pathways have been proposed, the most widely accepted is the "iminium" pathway, which is outlined below. The reaction is typically catalyzed by Brønsted or Lewis acids.[1]

Step-by-Step Mechanism:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is key to the subsequent steps.

  • Nucleophilic Attack: The enol form of the β-ketoester, methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, acts as a nucleophile and attacks the iminium ion.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization through the nucleophilic attack of the urea nitrogen onto the ketone carbonyl. Subsequent dehydration yields the stable 3,4-dihydropyrimidin-2(1H)-one.

The choice of an acid catalyst is crucial for the reaction's success. While strong mineral acids like HCl can be used, they can also lead to side reactions and harsh conditions.[4] Milder Lewis acids or solid acid catalysts have been shown to improve yields and simplify the work-up procedure.

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Aldehyde Aromatic Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Ketoester Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Ureide Open-chain Ureide Ketoester->Ureide + Iminium Ion Iminium->Ureide DHPM Dihydropyrimidinone (DHPM) Ureide->DHPM Cyclization & -H2O

Caption: The Iminium Pathway of the Biginelli Reaction.

Experimental Protocols

This section provides two detailed protocols for the synthesis of methyl 4-aryl-6-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates: a conventional heating method and a more rapid microwave-assisted method.

Materials and Reagents
ReagentCAS NumberNotes
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate2758178-01-1The β-ketoester.
Aromatic Aldehyde (e.g., Benzaldehyde)100-52-7Other substituted aldehydes can be used.
Urea57-13-6
Ethanol (Absolute)64-17-5Reaction solvent for conventional method.
Hydrochloric Acid (concentrated)7647-01-0Catalyst. Other acids can be substituted.
Ethyl Acetate141-78-6For extraction and purification.
Hexane110-54-3For recrystallization.
Protocol 1: Conventional Synthesis under Reflux

This protocol is a classic approach that is reliable and does not require specialized equipment beyond standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (10 mmol), the chosen aromatic aldehyde (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of 0.5 mL of concentrated hydrochloric acid. The use of a slight excess of urea can help drive the reaction to completion.[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water and stir for 15-20 minutes.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol or an ethyl acetate/hexane mixture to obtain the pure dihydropyrimidinone derivative.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted synthesis offers a greener and more time-efficient alternative to conventional heating, often resulting in higher yields.[6][7]

Step-by-Step Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, thoroughly mix methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (2 mmol), the aromatic aldehyde (2 mmol), urea (2.5 mmol), and a catalytic amount of a solid acid catalyst such as silica ferric hydrogen sulfate (5 mol%).[6]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at 120°C for 10-15 minutes.[7] Monitor the pressure and temperature to ensure they remain within safe limits.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add 10 mL of ethyl acetate and stir to dissolve the product.

  • Purification: Filter the mixture to remove the solid catalyst. Wash the filtrate with a saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from hot ethanol to yield the pure product.

Characterization of the Synthesized Product

The synthesized dihydropyrimidinone should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
Melting Point A sharp melting point indicates a high degree of purity.
FT-IR (KBr, cm⁻¹) ~3240 (N-H stretch), ~3100 (aromatic C-H stretch), ~1700 (C=O ester stretch), ~1650 (C=O amide stretch), ~1600 (C=C aromatic stretch).
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, NH), ~7.7 (s, 1H, NH), 7.2-7.6 (m, aromatic protons), ~5.2 (d, 1H, CH), ~3.5 (s, 3H, OCH₃), ~2.2 (s, 3H, CH₃ at C6 if methyl acetoacetate analog is used - in our case, no C6-methyl).
¹³C NMR (DMSO-d₆, δ ppm) ~165 (ester C=O), ~152 (amide C=O), ~148 (C6), ~100 (C5), ~54 (C4), aromatic carbons in the expected regions.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of the product.

Note: The exact chemical shifts and peak positions will vary depending on the specific aromatic aldehyde used.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inefficient catalyst, insufficient reaction time or temperature.Try a different acid catalyst (e.g., Lewis acids like InCl₃, Yb(OTf)₃).[7] Increase the reaction time and monitor by TLC. For the conventional method, ensure reflux is maintained.
Formation of Side Products Harsh reaction conditions, incorrect stoichiometry.Use a milder catalyst. Ensure the stoichiometry of the reactants is accurate; a slight excess of urea is often beneficial.[5]
Difficulty in Purification Product is soluble in the work-up solvent or impurities co-crystallize.If the product is water-soluble, extract with ethyl acetate. Try different solvent systems for recrystallization (e.g., ethanol/water, acetone/hexane).
Incomplete Reaction Deactivated aldehyde or steric hindrance.Aldehydes with strong electron-withdrawing groups may require longer reaction times or a more potent catalyst. Microwave-assisted synthesis can often overcome steric hindrance.

Workflow and Logic Diagram

Biginelli_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Reactants: - Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate - Aromatic Aldehyde - Urea Add_Catalyst Add Acid Catalyst and Solvent (if applicable) Start->Add_Catalyst React Heat (Conventional or Microwave) Add_Catalyst->React Cool Cool Reaction Mixture React->Cool Precipitate Precipitate Product (e.g., in ice water) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Appropriate Solvent Filter->Recrystallize Dry Dry Purified Product Recrystallize->Dry Characterize Characterize by: - Melting Point - FT-IR - NMR (¹H, ¹³C) - Mass Spectrometry Dry->Characterize Final_Product Pure Dihydropyrimidinone Characterize->Final_Product

Caption: A streamlined workflow for the synthesis and analysis of DHPMs.

Conclusion

The Biginelli reaction remains a highly efficient and versatile method for the synthesis of dihydropyrimidinones, a class of compounds with significant therapeutic potential. The use of methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate allows for the introduction of a dichlorophenyl moiety, a common feature in many active pharmaceutical ingredients. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can effectively synthesize and characterize novel DHPM derivatives for further investigation in drug discovery programs. The option of a microwave-assisted, solvent-free protocol also aligns with the principles of green chemistry, offering a more sustainable approach to synthesis.

References

  • Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Institut Teknologi Sepuluh Nopember (ITS), Indonesia. Available at: [Link]

  • El-Hamouly, W. S., El-Khamry, A. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B, 1204-1210. Available at: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Preprints.org. (2018). Available at: [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Institutes of Health. Available at: [Link]

  • Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates: Silica supported bismuth(III)triflate catalyzed synthesis and antioxidant activity. ResearchGate. Available at: [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics Online. Available at: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.org. Available at: [Link]

  • Process for preparing haloacetophenone derivative. Google Patents.
  • Microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Rasayan Journal of Chemistry. Available at: [Link]

  • Microwave Multicomponent Synthesis. National Institutes of Health. Available at: [Link]

  • Patented Catalysts for the Synthesis and Biological Applications of Dihydropyrimidinones: Recent Advances of the Biginelli Reaction. ResearchGate. Available at: [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. JACS Directory. Available at: [Link]

  • Biginelli reaction. ChemSpider Synthetic Pages. Available at: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. (2024). Available at: [Link]

Sources

Application Note: Strategic Derivatization of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6) is a versatile


-keto ester scaffold critical in the synthesis of privileged medicinal heterocycles.[1] This guide details the structural exploitation of this molecule to generate pharmacologically active pyrazoles  (via dinucleophilic condensation) and 1,4-dihydropyridines  (via Hantzsch multicomponent reactions). We provide optimized protocols, mechanistic insights into the electronic influence of the 2,4-dichlorophenyl moiety, and troubleshooting frameworks for high-yield synthesis.

Introduction: The Scaffold Advantage

In drug discovery, the


-keto ester functionality is a "linchpin" motif. When substituted with a 2,4-dichlorophenyl  group, the resulting derivatives exhibit enhanced lipophilicity and specific steric profiles often associated with antimicrobial (antifungal) and multidrug-resistance (MDR) reversal activities.

The core reactivity of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate stems from its tautomeric equilibrium. The active methylene group (


-carbon) is flanked by a hard electrophile (ester carbonyl) and a soft electrophile (ketone carbonyl), allowing for regioselective attack by nucleophiles.
Reactivity Landscape

The following diagram outlines the primary derivatization pathways available for this substrate.

ReactionLandscape Substrate Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Hydrazine Hydrazine Hydrate (Dinucleophile) Substrate->Hydrazine Cyclocondensation Aldehyde Aldehyde + NH4OAc (Hantzsch MCR) Substrate->Aldehyde 2 Equiv. + Cyclization Urea Urea + Aldehyde (Biginelli) Substrate->Urea Acid Catalysis Pyrazole 3-(2,4-dichlorophenyl)- 1H-pyrazol-5-ol (Anti-inflammatory/Antimicrobial) Hydrazine->Pyrazole DHP 1,4-Dihydropyridines (Ca2+ Channel Blockers) Aldehyde->DHP Pyrimidine Dihydropyrimidines (Antiviral/Antitumor) Urea->Pyrimidine

Figure 1: Strategic reaction pathways for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Pathway A: Synthesis of Pyrazoles

Target: 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol derivatives. Relevance: Pyrazoles are potent pharmacophores found in COX-2 inhibitors and kinase inhibitors. The 2,4-dichloro substitution mimics the pharmacophore of several antifungal agents.

Mechanism

The reaction proceeds via an initial attack of the hydrazine nitrogen on the ketone carbonyl (more electrophilic due to the electron-withdrawing dichlorophenyl group), forming a hydrazone intermediate. This is followed by intramolecular nucleophilic attack on the ester carbonyl and loss of methanol.

Protocol 1: Cyclocondensation with Hydrazine

Reagents:

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine hydrate (80% or 98%) (1.2 equiv)

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (2.47 g) of the

    
    -keto ester in 20 mL of absolute ethanol.
    
  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 2 drops of glacial acetic acid. This protonates the carbonyl, facilitating the initial nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot (
    
    
    
    ) should disappear, and a lower
    
    
    spot (pyrazole) should appear.
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a white/off-white solid.

    • If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure and add cold water (10 mL).

  • Purification: Filter the solid and wash with cold ethanol (5 mL) followed by diethyl ether. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85%

Pathway B: Hantzsch 1,4-Dihydropyridine Synthesis

Target: Dimethyl 4-(substituted)-2,6-bis(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylates. Relevance: 1,4-DHPs are classically known as calcium channel blockers (e.g., Nifedipine).[2] However, bulky lipophilic derivatives (like those derived from this substrate) are increasingly investigated for MDR reversal in cancer therapy.

Experimental Logic

Standard Hantzsch synthesis uses 2 equivalents of


-keto ester, 1 equivalent of aldehyde, and an ammonia source.[3] The electron-withdrawing nature of the 2,4-dichlorophenyl group reduces the nucleophilicity of the enamine intermediate, potentially slowing the reaction. Therefore, reflux conditions  and polar protic solvents  are strictly required to drive the reaction to completion.
Protocol 2: One-Pot Multicomponent Synthesis

Reagents:

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (2.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Ammonium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol or Methanol[4]

Workflow Diagram:

HantzschWorkflow Step1 Step 1: Charge Reactor 2.0 eq Beta-Keto Ester 1.0 eq Aldehyde 1.5 eq NH4OAc Step2 Step 2: Reflux Solvent: EtOH Temp: 80°C Time: 4-8 Hours Step1->Step2 Step3 Step 3: Monitoring TLC Check (Look for fluorescent spot) Step2->Step3 Step4 Step 4: Isolation Cool to RT -> Pour into Crushed Ice Filter Precipitate Step3->Step4

Figure 2: Operational workflow for Hantzsch DHP synthesis.

Step-by-Step Methodology:

  • Setup: Combine 20 mmol of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, 10 mmol of the chosen aldehyde, and 15 mmol of ammonium acetate in 30 mL of ethanol.

  • Reaction: Reflux the mixture with vigorous magnetic stirring. The solution will typically turn yellow/orange.

  • Duration: Due to the steric bulk of the dichlorophenyl group, reaction times may extend to 6–8 hours.

  • Quenching: Pour the hot reaction mixture onto 100 g of crushed ice with stirring. The hydrophobic DHP product will precipitate immediately.

  • Purification: Filter the crude solid. Wash with water to remove excess ammonium acetate. Recrystallize from hot ethanol or an Ethanol/DMF mixture (due to high lipophilicity).

Analytical Characterization & Data

To validate the synthesis, compare your data against these expected spectral signatures.

FeatureSubstrate (Starting Material)Pyrazole Derivative1,4-DHP Derivative
1H NMR (DMSO-d6)

3.65 (s, 3H,

)

4.10 (s, 2H,

)

12.0-13.0 (br s, 1H, NH/OH) Loss of

singlet

5.0-5.2 (s, 1H, CH at C4)

8.5-9.0 (s, 1H, NH)
IR (

)
1740 (Ester C=O) 1690 (Ketone C=O)1600-1620 (C=N) Broad 3100-3400 (OH/NH)3300-3350 (NH stretch) 1670-1690 (Conjugated Ester)
Appearance Viscous oil or low-melting solidWhite/Off-white powderYellow crystalline solid

Troubleshooting & Optimization

Solubility Issues

The 2,4-dichlorophenyl group renders derivatives highly lipophilic.

  • Problem: Product oils out or fails to precipitate in water.

  • Solution: Use a minimal amount of DMF (Dimethylformamide) as a co-solvent during reaction, or use Methanol instead of Ethanol to decrease product solubility during the ice-quench step.

Regioselectivity in Pyrazole Synthesis
  • Problem: Formation of mixture of tautomers or uncyclized hydrazones.

  • Solution: Ensure the reaction is refluxed sufficiently. If the intermediate hydrazone persists (visible on TLC), add more acetic acid and extend reflux time.

Steric Hindrance in Hantzsch Reaction
  • Problem: Low yield of DHP.

  • Solution: The ortho-chlorine on the phenyl ring creates significant steric clash. Switch to microwave-assisted synthesis (120°C, 150W, 10-20 min) to overcome the activation energy barrier more efficiently than thermal reflux.

References

  • Hantzsch Dihydropyridine Synthesis Overview. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of Pyrazole Derivatives. Scientific Research Publishing (OJMC). [Link][1]

  • Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. ResearchGate. [Link]

  • PubChem Compound Summary: Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. (Structural Analog Reference). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for the Alkylation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of α-Alkylated β-Keto Esters

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a versatile β-keto ester, a class of compounds renowned as pivotal building blocks in modern organic synthesis. The true synthetic power of this molecule is unlocked through the strategic alkylation of its α-carbon. This active methylene group, positioned between two electron-withdrawing carbonyl functionalities (a ketone and an ester), exhibits notable acidity, making it amenable to deprotonation and subsequent functionalization.

The introduction of alkyl substituents at this position generates a library of α-substituted β-keto esters. These derivatives are not merely extensions of the parent molecule; they are valuable precursors to a diverse array of more complex chemical architectures. Through subsequent transformations such as hydrolysis, decarboxylation, and cyclization, these alkylated products serve as key intermediates in the synthesis of novel heterocyclic compounds, substituted ketones, and molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides detailed, field-proven protocols for the efficient C-alkylation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, elucidating the chemical principles that underpin these critical transformations.

Chemical Principles and Mechanistic Overview

The alkylation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a classic example of exploiting the reactivity of an active methylene compound. The reaction proceeds through a two-step sequence:

  • Enolate Formation: The process is initiated by the deprotonation of the α-carbon by a suitable base. The acidity of the α-protons is enhanced by the inductive and resonance effects of the adjacent carbonyl groups, which stabilize the resulting conjugate base, a nucleophilic enolate. The choice of base is critical and dictates the reaction conditions and efficiency. Stronger bases like sodium ethoxide ensure essentially complete conversion to the enolate, while weaker bases like potassium carbonate, often employed in phase-transfer catalysis, establish an equilibrium that still provides a sufficient concentration of the nucleophile.

  • Nucleophilic Substitution: The generated enolate anion, a potent carbon-centered nucleophile, then attacks an electrophilic alkylating agent, typically an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction. This step forges the new carbon-carbon bond at the α-position.

The general mechanism is depicted below:

G cluster_0 Enolate Formation cluster_1 Nucleophilic Substitution (SN2) start Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate enolate Resonance-Stabilized Enolate start->enolate Deprotonation acid HB+ product α-Alkylated Product enolate->product Nucleophilic Attack enolate->product base Base (B:) alkyl_halide Alkyl Halide (R-X) halide_ion Halide Ion (X-)

Figure 1: General workflow for the alkylation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Experimental Protocols

Two robust and widely applicable methods for the alkylation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate are presented below: a classical approach using a strong alkoxide base and a modern, efficient method employing phase-transfer catalysis.

Protocol 1: Classical Alkylation via Sodium Methoxide

This traditional method employs a strong alkoxide base to ensure complete enolate formation, driving the reaction towards the alkylated product. It is a reliable procedure, particularly for less reactive alkylating agents.

Materials

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Equiv.)
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate56719-67-6249.061.0
Sodium Metal7440-23-522.991.1
Anhydrous Methanol67-56-132.04Varies (Solvent)
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.1 - 1.2
Diethyl Ether60-29-774.12Varies (Extraction)
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49Varies (Workup)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Varies (Drying)

Step-by-Step Methodology

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous methanol (e.g., 50 mL per 10 mmol of substrate). Carefully add sodium metal, cut into small pieces, portion-wise to the stirred methanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and maintain an inert atmosphere. Allow the sodium to react completely until a clear solution of sodium methoxide is formed.

  • Enolate Formation: Cool the sodium methoxide solution to 0 °C using an ice bath. To this, add a solution of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 eq.) in a minimal amount of anhydrous methanol dropwise over 15-20 minutes. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1-1.2 eq.) dropwise to the enolate solution at room temperature. The reaction mixture may be stirred at room temperature or gently heated to reflux (typically 40-60 °C) to facilitate the reaction, particularly with less reactive alkyl halides.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure.

  • Extraction and Purification: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Self-Validation and Troubleshooting

  • Expected Outcome: A higher Rf value on TLC for the product compared to the starting material. Successful alkylation can be confirmed by 1H NMR spectroscopy, observing the disappearance of the α-methylene singlet and the appearance of new signals corresponding to the introduced alkyl group.

  • Potential Pitfalls:

    • Dialkylation: Use of excess alkylating agent or prolonged reaction times can lead to the formation of a dialkylated product. To minimize this, use of near-stoichiometric amounts of the alkylating agent is recommended.

    • O-Alkylation: While generally a minor pathway for β-keto esters, some O-alkylation may occur. The choice of solvent and counter-ion can influence the C/O alkylation ratio.

    • Incomplete Reaction: If the reaction stalls, ensure the base was prepared under strictly anhydrous conditions and that the alkylating agent is of high purity. Gentle heating can also be employed to drive the reaction to completion.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

Phase-transfer catalysis offers a milder, often more efficient, and experimentally simpler alternative to classical methods.[1] It avoids the need for strong, moisture-sensitive bases and can be performed in a biphasic system or under solid-liquid conditions.[1]

Materials

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Equiv.)
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate56719-67-6249.061.0
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.211.5 - 2.0
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.2
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.05 - 0.1
Toluene or Dimethylformamide (DMF)108-88-3 / 68-12-292.14 / 73.09Varies (Solvent)
Water7732-18-518.02Varies (Workup)
Diethyl Ether or Ethyl Acetate60-29-7 / 141-78-674.12 / 88.11Varies (Extraction)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Varies (Drying)

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), tetrabutylammonium bromide (0.05-0.1 eq.), and the chosen solvent (e.g., toluene or DMF, 5-10 mL per mmol of substrate).

  • Alkylation: Add the alkyl halide (1.2 eq.) to the stirred suspension. Heat the reaction mixture to a temperature between 50-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. PTC reactions are often faster than their homogeneous counterparts.

  • Work-up: After completion, cool the reaction mixture to room temperature. If DMF was used as the solvent, it is often advantageous to dilute the reaction mixture with a larger volume of water and extract with a less polar solvent like ethyl acetate. If toluene was used, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of fresh solvent.

  • Extraction and Purification: Combine the organic filtrates or extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

Self-Validation and Troubleshooting

  • Expected Outcome: Similar to Protocol 1, successful alkylation will be evident by TLC and spectroscopic analysis (1H NMR, 13C NMR, and MS). High yields are often achievable with this method.

  • Potential Pitfalls:

    • Catalyst Inactivity: Ensure the phase-transfer catalyst is not "poisoned" by impurities. The use of a high-purity catalyst is recommended.

    • Reaction Rate: The reaction rate can be influenced by the stirring speed, as this affects the interfacial area in a biphasic system. Vigorous stirring is generally recommended. If the reaction is sluggish, a modest increase in temperature or the amount of catalyst may be beneficial.

    • Solvent Choice: The choice of solvent can impact the reaction efficiency. Aprotic polar solvents like DMF can accelerate SN2 reactions, while less polar solvents like toluene are easier to remove during work-up.

Data Summary and Comparison

ParameterProtocol 1: Classical AlkylationProtocol 2: PTC Alkylation
Base Sodium Methoxide (strong)Potassium Carbonate (mild)
Stoichiometry Stoichiometric base requiredCatalytic PTC, excess mild base
Solvent Anhydrous MethanolToluene, DMF
Temperature Room temperature to reflux50 - 80 °C
Reaction Time Typically 2-12 hoursOften faster, 1-6 hours
Work-up Quenching with acid requiredFiltration or aqueous extraction
Advantages Well-established, reliableMilder conditions, simpler work-up
Disadvantages Requires strong, anhydrous baseCatalyst cost, potential for poisoning

Visualizing the Phase-Transfer Catalysis Workflow

The efficiency of the PTC method lies in its ability to transport the base from the solid or aqueous phase into the organic phase where the reaction occurs.

G cluster_0 Organic Phase cluster_1 Solid Phase Substrate Substrate (in Toluene) Enolate_Q [Enolate]- Q+ Substrate->Enolate_Q Deprotonation by [CO3]2- Q+ AlkylHalide Alkyl Halide (R-X) Product Alkylated Product Catalyst_Br Q+Br- (TBAB) Product->Catalyst_Br Phase Transfer & Regeneration Enolate_Q->Product SN2 Attack K2CO3 K2CO3 (solid) K2CO3->Catalyst_Br Anion Exchange KBr KBr (solid) Catalyst_CO3 [CO3]2- Q+ Catalyst_Br->Catalyst_CO3 Catalyst_CO3->Substrate Phase Transfer

Figure 2: Workflow of solid-liquid phase-transfer catalyzed alkylation.

References

  • Tsuji, J. (2005). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • ScienceMadness. (2024). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Multicomponent Reactions

Executive Summary & Molecule Profile

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6), hereafter referred to as MDCP-3-OP , is a specialized


-keto ester building block. Unlike ubiquitous alkyl acetoacetates (e.g., methyl acetoacetate), MDCP-3-OP contains a bulky, electron-deficient 2,4-dichlorophenyl moiety directly attached to the ketone carbonyl.

This structural feature fundamentally alters its reactivity profile in Multicomponent Reactions (MCRs), offering a gateway to 6-aryl-substituted dihydropyrimidinones (Biginelli) and 2,6-diaryl-dihydropyridines (Hantzsch)—scaffolds highly relevant in calcium channel blocker and antimicrobial drug discovery.

PropertySpecification
IUPAC Name Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Synonym Methyl 2,4-dichlorobenzoylacetate
Molecular Formula

Molecular Weight 247.07 g/mol
Physical State Solid (Low melting point) or Viscous Oil
Key Reactivity C-Nucleophile (C2 position), Electrophile (C3 Carbonyl)

Reactivity & Mechanistic Insight

The utility of MDCP-3-OP in MCRs is defined by the competition between the steric hindrance of the ortho-chloro substituent and the electronic activation provided by the dichlorophenyl ring.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for MDCP-3-OP in Biginelli and Hantzsch cascades.

MDCP_Pathways cluster_steric Steric Constraint MDCP Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate (MDCP-3-OP) Enol Enol Tautomer (Nucleophilic C2) MDCP->Enol Tautomerization Imine Acylimine Intermediate (Electrophilic) Enol->Imine + Aldehyde (Knoevenagel) Biginelli Biginelli Product 6-(2,4-dichlorophenyl)-DHPM Imine->Biginelli + Urea (Cyclocondensation) Hantzsch Hantzsch Product 2-(2,4-dichlorophenyl)-DHP Imine->Hantzsch + Enamine (Michael Addn)

Caption: Divergent synthesis pathways for MDCP-3-OP. The 2,4-dichlorophenyl group (Blue) becomes the C6-substituent in Biginelli scaffolds and the C2-substituent in Hantzsch scaffolds.

Application Protocols

Protocol A: Synthesis of 6-(2,4-dichlorophenyl)-3,4-Dihydropyrimidinones (Biginelli Reaction)

Rationale: Standard Biginelli conditions often fail with aroylacetates due to the lower reactivity of the ketone carbonyl compared to alkyl ketones. The ortho-chloro group further shields the carbonyl. This protocol uses Lewis Acid catalysis (


 or 

)
to activate the carbonyl and overcome steric hindrance.[1]

Target Molecule: Methyl 4-aryl-6-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 1.0 mmol[1][2]

  • MDCP-3-OP: 1.0 mmol (247 mg)

  • Urea: 1.5 mmol (90 mg)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)[1]
  • Solvent: Ethanol (Absolute) or Acetonitrile[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve MDCP-3-OP (247 mg) and the chosen aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Activation: Add the catalyst (

    
     or 
    
    
    
    ) and stir at room temperature for 5 minutes. Note: The solution may darken slightly.
  • Addition: Add Urea (90 mg) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane).[1] The product spot will likely be fluorescent under UV due to the extended conjugation.

  • Work-up: Cool to room temperature. Pour the reaction mixture onto crushed ice (10 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).[1]
  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.[3]

Data Interpretation:

  • Regiochemistry: Unlike standard Biginelli products where the C6 position carries a methyl group (from methyl acetoacetate), this product will have the 2,4-dichlorophenyl ring at C6 . This creates a highly lipophilic pocket.

Protocol B: Asymmetric Hantzsch Synthesis of 2-(2,4-dichlorophenyl)-1,4-Dihydropyridines

Rationale: To avoid forming complex mixtures of symmetrical and unsymmetrical products, this protocol utilizes a stepwise approach using an enamine intermediate .[1]

Target Molecule: Unsymmetrical 1,4-Dihydropyridine.[1]

Reagents:

  • MDCP-3-OP: 1.0 mmol (247 mg)

  • Ammonium Acetate: 1.2 mmol[3]

  • Aldehyde (e.g., 4-Nitrobenzaldehyde): 1.0 mmol[1]

  • Methyl Acetoacetate (Standard): 1.0 mmol (116 mg)[1]

  • Solvent: Methanol

Step-by-Step Methodology:

  • Enamine Formation (In-situ): In a flask, combine MDCP-3-OP (247 mg) and Ammonium Acetate (92 mg) in Methanol (2 mL). Stir at reflux for 30 minutes.

    • Mechanism:[2][4][5][6] This converts the MDCP-3-OP into its

      
      -aminocrotonate equivalent (Methyl 3-amino-3-(2,4-dichlorophenyl)acrylate).
      
  • Knoevenagel Condensation (Separate Pot): In a second vial, mix 4-Nitrobenzaldehyde (1.0 mmol) and Methyl Acetoacetate (1.0 mmol) with a catalytic amount of piperidine (1 drop) in Methanol (2 mL). Stir for 30 minutes.

  • Cyclization: Transfer the contents of the second vial (Knoevenagel adduct) into the flask containing the MDCP-enamine.

  • Reaction: Reflux the combined mixture for 8–12 hours.

  • Work-up: Evaporate solvent to 50% volume. Cool to

    
     overnight to induce crystallization.
    

Troubleshooting & Optimization

ChallengeCauseSolution
Low Yield Steric hindrance of 2,4-diCl group blocks nucleophilic attack.Switch solvent to Acetic Acid (reflux) to increase protonation of the carbonyl.
No Precipitation High lipophilicity of the product keeps it solubilized in EtOH.Add water dropwise to the hot solution until turbid, then cool slowly.
Side Products Knoevenagel condensation failure.Use microwave irradiation (120°C, 15 min) to force the condensation step.[1]

References

  • Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of dihydropyrimidinones via Biginelli reaction.[1] Synthesis, 44(11), 1597-1618.[1]

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.[1]

  • Memarian, H. R., & Abdoli-Senejani, M. (2008). Ultrasound-assisted synthesis of 2,4-disubstituted-1,4-dihydropyridines.[1] Ultrasonics Sonochemistry, 15(4), 603-607.[1] [1]

  • PubChem. Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (Compound Summary). [1]

Sources

High-Performance Liquid Chromatography Analysis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Monitoring Synthesis and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP), a critical intermediate in the synthesis of triazole antifungals and agrochemicals.

The analysis of MDCP presents a specific chromatographic challenge: Keto-Enol Tautomerism . As a


-keto ester, MDCP exists in a dynamic equilibrium between its keto and enol forms. Standard unbuffered methods often result in peak splitting or broad "saddle" peaks, leading to erroneous purity calculations.

This guide provides a self-validating method using an acidified mobile phase to stabilize the analyte profile, ensuring precise resolution from its primary precursor, 2,4-dichloroacetophenone , and other process impurities.

Analyte Characterization & The Tautomer Challenge

Chemical Context

MDCP is typically synthesized via the Claisen condensation of 2,4-dichloroacetophenone with dimethyl carbonate or dimethyl oxalate. Consequently, the critical separation required is between the unreacted starting material (acetophenone) and the product (MDCP).

The "Tautomer Trap"

In solution,


-keto esters undergo proton transfer between the 

-carbon and the carbonyl oxygen.
  • Keto Form: Favored in polar solvents; usually the dominant species.

  • Enol Form: Stabilized by internal hydrogen bonding and conjugation with the aromatic ring.

Chromatographic Implication: If the rate of interconversion (


) is comparable to the timescale of the separation inside the column, the detector sees a distorted peak (plateauing) or two distinct peaks for a single pure compound.

The Solution: We utilize an acidic mobile phase (pH ~2.5) . This suppresses the ionization of the enol form and, crucially, accelerates the proton exchange kinetics or shifts the equilibrium sufficiently to yield a single, sharp peak representing the weighted average of both forms.

Experimental Workflow Visualization

Synthesis & Impurity Pathway

The following diagram illustrates the reaction pathway and potential impurities that the HPLC method must resolve.

ReactionScheme SM Starting Material 2,4-Dichloroacetophenone Product Target Product (MDCP) Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate SM->Product Claisen Condensation Impurity2 Impurity B Decarboxylated Byproducts SM->Impurity2 Reagent Dimethyl Carbonate (Base Catalysis) Reagent->Product Product->SM Decarboxylation (-CO2) Impurity1 Impurity A 2,4-Dichlorobenzoic Acid (Hydrolysis) Product->Impurity1 Hydrolysis (H2O)

Caption: Figure 1. Synthesis pathway of MDCP showing the reversible decarboxylation that regenerates the starting material, creating a critical separation requirement.

HPLC Method Development & Protocol

Instrumentation & Conditions

This protocol is designed for standard HPLC systems (Agilent 1260/1290, Waters Alliance/Acquity) but is fully scalable to UHPLC.

ParameterSpecificationRationale (Expertise)
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm. (Rec: Zorbax Eclipse Plus C18 or Waters XBridge)C18 provides necessary hydrophobic retention for the dichlorophenyl ring. End-capping is vital to prevent peak tailing from the polar ester group.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Critical: Low pH (approx 2.2-2.5) suppresses silanol activity and stabilizes keto-enol kinetics.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for aromatic esters.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Temperature 30°C (

1°C)
Controlled temperature is essential to maintain constant tautomeric ratio. Do not run ambient.
Detection UV @ 254 nm (Primary) UV @ 210 nm (Secondary)The dichlorobenzene moiety absorbs strongly at 254 nm. 210 nm detects non-aromatic impurities but may have baseline drift.
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects on peak shape.
Gradient Profile

A gradient is preferred over isocratic elution to ensure the late-eluting bis-acylated impurities (if any) are cleared and to sharpen the product peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial equilibration
2.006040Isocratic hold (elute polar acids)
12.001090Linear ramp to elute Product & SM
15.001090Wash column
15.106040Return to initial
20.006040Re-equilibration
Sample Preparation[2]
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Stock Solution: Weigh 10 mg MDCP into a 10 mL flask. Dissolve in ACN, make up to volume with Water.[2] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Filtration: 0.45 µm PTFE or Nylon filter. Note: Do not use PVDF if high protein/matrix is present, though not applicable for pure synthesis.

Method Validation & Logic

System Suitability Criteria

To ensure the method is "Self-Validating," the following criteria must be met before running samples.

  • Resolution (

    
    ):  > 2.0 between 2,4-dichloroacetophenone (RT ~6-7 min) and MDCP (RT ~8-9 min).
    
  • Tailing Factor (

    
    ):  < 1.5 for the MDCP peak. (High tailing indicates secondary interactions or keto-enol splitting).
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Method Logic Diagram

The following decision tree guides the analyst through optimization if the standard conditions yield suboptimal results.

MethodLogic Start Run Standard Protocol (0.1% H3PO4 / ACN) CheckPeak Check MDCP Peak Shape Start->CheckPeak Split Peak Splitting / Shoulder? CheckPeak->Split Tailing Excessive Tailing (>1.5)? Split->Tailing No ActionTemp Increase Temp to 40°C (Accelerate Kinetics) Split->ActionTemp Yes ActionAcid Increase Buffer Strength (Use 0.1% TFA) Tailing->ActionAcid Yes (Chem) ActionCol Check Column Void/Inlet (Passivate System) Tailing->ActionCol Yes (Phys) Final Valid Method (Single Sharp Peak) Tailing->Final No ActionTemp->CheckPeak Retest

Caption: Figure 2. Troubleshooting logic for beta-keto ester analysis. Addressing peak splitting via temperature and tailing via pH control.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Double Peak (Split) Slow Keto-Enol interconversion at column temperature.Increase column temperature to 35°C or 40°C to merge forms. Ensure mobile phase is acidic (pH < 3).
Broad "Saddle" Peak Intermediate exchange rate.Same as above. Verify mobile phase preparation (acid concentration).[2]
Peak Tailing Interaction with residual silanols or metal chelating.

-keto esters can chelate metals in stainless steel. Passivate system with 6N

(offline) or add 0.1 mM EDTA to Mobile Phase A (rarely needed if acid is sufficient).
Retention Shift Mobile phase evaporation or temperature fluctuation.Use a column oven. Cap solvent bottles.

References

  • PubChem. (n.d.). Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.[3] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Sielc Technologies. (n.d.). Separation of 2,4'-Dichloroacetophenone on Newcrom R1 HPLC column. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved February 3, 2026, from [Link]

  • Chromatography Forum. (2007).[4] Discussion on Keto-enol tautomerism in HPLC. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of pyrrole derivatives and impurities. (Contextual reference for similar chlorinated aromatic separations). Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Users reporting low yields (<50%) or purification difficulties with Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate are predominantly utilizing standard Claisen condensation methods (e.g., NaH/Methyl Acetate). Due to the steric hindrance of the ortho-chloro substituent and the electronic deactivation of the 2,4-dichlorophenyl ring, the Claisen route is prone to self-condensation side reactions and incomplete conversion.

The Recommended Solution: Switch to the Meldrum’s Acid Acylation protocol. This pathway provides a thermodynamically driven, irreversible decarboxylation step that bypasses the equilibrium limitations of Claisen condensation, typically boosting isolated yields to 80-92% with high purity.

Part 1: The Optimized Protocol (Meldrum's Acid Route)

This protocol is the "Gold Standard" for synthesizing


-keto esters from electron-deficient or sterically hindered benzoyl chlorides.

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.05 equiv)

  • Pyridine (2.5 equiv) — Critical for HCl scavenging

  • Dichloromethane (DCM) — Anhydrous[1]

  • Methanol (MeOH) — Reagent grade

Step-by-Step Workflow

1. Acylation (Formation of the Adduct)

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve Meldrum's acid (1.05 eq) in anhydrous DCM (approx. 5 mL per mmol). Add Pyridine (2.5 eq).

  • Cooling: Cool the mixture to 0°C .

    • Technical Note: Pyridine acts as both a base and a nucleophilic catalyst. The temperature must be controlled to prevent polymerization of Meldrum's acid.

  • Addition: Add 2,4-Dichlorobenzoyl chloride (dissolved in minimal DCM) dropwise over 30-60 minutes.

    • Causality: The ortho-chloro group creates steric bulk. Slow addition ensures the concentration of the active acylating agent remains low, favoring the cross-reaction over side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution usually turns orange/red.

2. Workup (Isolation of Acyl-Meldrum's Intermediate)

  • Wash the organic layer with 1M HCl (2x) to remove pyridine.

  • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Checkpoint: You should obtain a solid or thick oil (the Acyl-Meldrum's intermediate). Do not purify this. It is unstable on silica.

3. Methanolysis (Decarboxylation)

  • Reflux: Dissolve the crude intermediate in anhydrous Methanol (10 mL per mmol). Heat to reflux (approx. 65°C) for 3-4 hours.

  • Mechanism: The nucleophilic attack of methanol opens the ring, followed by thermal decarboxylation (loss of CO₂ and acetone).

  • Finish: Concentrate the methanol. The residue is your target product: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Part 2: Troubleshooting Guide (Q&A)

Q1: My yield is still low (<40%) even with Meldrum's acid. What is happening? A: The most common failure mode is moisture contamination during Step 1.

  • Diagnosis: If the 2,4-dichlorobenzoyl chloride hydrolyzes to 2,4-dichlorobenzoic acid before reacting, it kills the stoichiometry.

  • Fix: Ensure DCM is distilled or taken from a solvent purification system (SPS). Use fresh 2,4-dichlorobenzoyl chloride (check if it's a clear liquid/solid; if it's fuming excessively or has white crust, distill it first).

Q2: I see a large impurity peak in NMR at ~7.5-8.0 ppm (aromatic) and no methylene peak. A: This is likely 2,4-dichlorobenzoic acid .

  • Cause: Incomplete acylation or hydrolysis during workup.

  • Remedy: During the 1M HCl wash in Step 2, ensure the aqueous layer is acidic (pH < 2). If the intermediate hydrolyzes, the acid stays in the organic layer. Washing with saturated NaHCO₃ before the methanolysis step can remove unreacted benzoic acid, but be careful not to hydrolyze the sensitive Meldrum's adduct.

Q3: The product is an oil, but literature says it should be a solid. Is it impure? A: Not necessarily.

  • Explanation:

    
    -keto esters often exist as a mixture of keto  and enol  tautomers. The 2,4-dichloro substitution stabilizes the enol form via hydrogen bonding and conjugation. This mixture depresses the melting point.
    
  • Action: Run a proton NMR. Look for the characteristic "singlet" at ~4.0 ppm (keto -CH₂-) and the vinyl proton/OH signal (enol). If these integrate correctly to the aromatic ring, your product is pure. Residual solvent (DCM/MeOH) often keeps it oily. High-vacuum drying for 12h usually induces crystallization.

Q4: Can I use Triethylamine (TEA) instead of Pyridine? A: No.

  • Reasoning: Pyridine is a "soft" nucleophile that forms an N-acylpyridinium intermediate, facilitating the attack of the bulky Meldrum's acid anion. TEA is too sterically hindered and too basic, often leading to ketene formation or decomposition of the acid chloride.

Part 3: Comparative Analysis of Methods

MetricMethod A: Meldrum's AcidMethod B: Mg-Enolate (Scale-Up)Method C: Claisen (Traditional)
Typical Yield 85-92% 75-85%30-50%
Purity (Crude) High (>95%)Good (>90%)Low (Mixed products)
Atom Economy Lower (Loss of Acetone/CO₂)GoodHigh
Reagent Cost ModerateModerateLow
Key Risk Moisture sensitivityMagnesium activationSelf-condensation

Recommendation: Use Method A for research/gram-scale (up to 100g). Use Method B (Magnesium methyl malonate) if cost is the primary driver for multi-kilogram batches.

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the critical intermediates and the "irreversible gate" that guarantees high yield in the Meldrum's Acid route.

G cluster_0 Key Success Factor: Kinetic Control Start 2,4-Dichlorobenzoyl Chloride Inter Acyl-Meldrum's Intermediate (Unstable on Silica) Start->Inter Acylation (0°C -> RT) Nucleophilic Attack Meldrum Meldrum's Acid + Pyridine Meldrum->Inter Reflux Methanol Reflux (- CO2, - Acetone) Inter->Reflux Methanolysis Product Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate (Target) Reflux->Product Decarboxylation (Irreversible Step)

Figure 1: The thermodynamic "trap" of the Meldrum's Acid pathway ensures the reaction cannot reverse, unlike the equilibrium-limited Claisen condensation.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of

    
    -keto esters.[4] Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[1] Synthesis, 1993(03), 290-292.

  • Pak, C. S., et al. (1992). Facile synthesis of

    
    -keto esters from acid chlorides using magnesium acid malonates. Tetrahedron Letters, 33(39), 5799-5802. Link
    
  • Taber, D. F., et al. (2009). Preparation of 3-Keto Esters: The Magnesium Enolate of Monoethyl Malonate. Organic Syntheses, 86, 262. Link

Sources

Side reactions in "Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Executive Summary & Reaction Landscape

You are synthesizing Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6), a critical


-keto ester intermediate often used in the synthesis of azole antifungals (e.g., Isavuconazole).

The synthesis generally follows two dominant pathways, each with distinct side-reaction profiles. This guide focuses on the Meldrum’s Acid Acylation (Route A) and the Acetophenone Carboxylation (Route B).

  • Route A (High Purity/Lab Scale): Acylation of Meldrum's acid with 2,4-dichlorobenzoyl chloride, followed by methanolysis.

  • Route B (Industrial Scale): Condensation of 2,4-dichloroacetophenone with dimethyl carbonate (DMC) using a base (NaH).

Visualizing the Failure Points (Mechanistic Pathways)

The following diagram illustrates the critical branch points where the reaction deviates from the target product toward common impurities.

SideReactions Start 2,4-Dichlorobenzoyl Chloride Inter Acyl-Meldrum's Intermediate Start->Inter + Meldrum's Acid (C-Acylation) Meldrums Meldrum's Acid (Enolate) Impurity1 Impurity A: O-Acylated Byproduct Meldrums->Impurity1 O-Acylation (Kinetic Control/Wrong Base) Target TARGET: Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Inter->Target + MeOH / Reflux (Controlled Methanolysis) Impurity3 Impurity C: Methyl 2,4-dichlorobenzoate (Methanolysis of SM) Inter->Impurity3 Excess MeOH Direct Attack Impurity2 Impurity B: 2,4-Dichloroacetophenone (Decarboxylated) Target->Impurity2 H2O / Heat / Acid (Hydrolysis + Decarboxylation)

Figure 1: Mechanistic divergence in the Meldrum's Acid route. Red paths indicate side reactions.

Troubleshooting Guide: Side Reactions & Solutions

Scenario A: "I see a large 'ketone' peak in my NMR/HPLC."

Diagnosis: Decarboxylation leading to 2,4-dichloroacetophenone. Context:


-keto esters are thermodynamically unstable. The electron-withdrawing carbonyl groups facilitate the loss of 

under acidic or thermal stress.
  • Mechanism:

    
    
    
  • Root Cause:

    • Workup pH: The reaction mixture was acidified too aggressively (pH < 3) during quenching.

    • Thermal Stress: The methanolysis step (Route A) was refluxed too long or at too high a temperature.

    • Wet Solvents: Moisture in the reaction promotes hydrolysis of the ester to the unstable

      
      -keto acid.
      
  • Corrective Action:

    • Buffer the Quench: Use saturated

      
       or dilute acetic acid instead of strong HCl.
      
    • Control Methanolysis: Monitor the reflux closely. Once the Acyl-Meldrum's intermediate disappears, stop heating immediately.

Scenario B: "My yield is low, and I isolated a solid that isn't the target."

Diagnosis: O-Acylation (Route A specific). Context: The Meldrum's acid anion is an ambident nucleophile. It can react at the Carbon (C-5) or the Oxygen (Enol oxygen).

  • Mechanism: Reaction of the acid chloride at the oxygen atom forms an unstable enol ester which does not convert to the target

    
    -keto ester upon methanolysis.
    
  • Root Cause:

    • Base Choice: Using a base that is too sterically hindered or insufficiently basic can favor kinetic O-acylation.

    • Temperature: High temperatures during the acid chloride addition favor O-acylation.

  • Corrective Action:

    • Protocol Adjustment: Add the acid chloride slowly at

      
       to 
      
      
      
      .
    • Base Selection: Pyridine (2 equivalents) is the standard for ensuring C-acylation due to the formation of an N-acylpyridinium intermediate, which is a softer electrophile favoring C-attack [1].

Scenario C: "The reaction solidified/gelled and stopped converting."

Diagnosis: Sodium Enolate Precipitation (Route B specific). Context: When using NaH and Dimethyl Carbonate (DMC), the product forms as a sodium enolate salt.

  • Root Cause: The sodium enolate of the target

    
    -keto ester is often insoluble in non-polar solvents (like Toluene) or DMC, coating the NaH and stopping the reaction.
    
  • Corrective Action:

    • Solvent Switch: Use a co-solvent system or add a phase transfer catalyst. Warning: Avoid DMSO/DMF with NaH on scale due to explosion risks [2].

    • Mechanical: Ensure high-torque stirring is available.

FAQ: Analytical & Stability Questions

Q: The NMR shows a split set of peaks (e.g., two methoxy singlets). Is this an impurity? A: Likely No. This is Keto-Enol Tautomerism .


-keto esters exist in equilibrium between the keto form and the enol form (stabilized by intramolecular hydrogen bonding).
  • Observation: You will see two sets of signals in

    
     NMR (often 80:20 or 90:10 ratio in 
    
    
    
    ).
  • Verification: Run the NMR in

    
    ; the hydrogen bonding is disrupted, often collapsing the signals to the keto form.
    

Q: Can I distill this product for purification? A: Proceed with Extreme Caution. Due to the thermal instability (decarboxylation risk), distillation requires high vacuum (< 1 mmHg) and strictly controlled heating. Column chromatography or recrystallization (from MeOH/Water) is preferred for high purity.

Validated Experimental Protocol (Route A)

This protocol minimizes O-acylation and prevents thermal decarboxylation.

Reagents:

  • Meldrum's Acid (1.0 equiv)

  • 2,4-Dichlorobenzoyl chloride (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • Methanol [Anhydrous]

Workflow:

  • Dissolution: Dissolve Meldrum's acid in DCM. Cool to

    
    .
    
  • Base Addition: Add Pyridine dropwise over 15 mins. Exothermic.

  • Acylation: Add 2,4-Dichlorobenzoyl chloride dropwise at

    
    .
    
    • Checkpoint: Stir 1h at

      
      , then 1h at RT. TLC should show complete consumption of Meldrum's acid.
      
  • Workup 1 (Isolation of Intermediate): Wash with dilute HCl (cold) to remove pyridine. Dry organic layer and concentrate. Do not overheat.

  • Methanolysis: Dissolve the residue in anhydrous Methanol. Reflux for 2-4 hours.

    • Critical Step: Monitor

      
       evolution. When bubbling stops, check TLC.
      
  • Final Workup: Evaporate Methanol. Recrystallize or pass through a short silica plug.

Data Summary Table

ParameterSpecification / LimitReason
Reaction Temp (Step 3)

Prevents O-acylation side product.
Methanolysis Time 2 - 4 HoursExcess time causes transesterification or degradation.
Quench pH 4.0 - 5.0Avoids hydrolysis of the ester.
Major Impurity 2,4-DichloroacetophenoneResult of thermal decarboxylation.[1]

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of

    
    -keto esters.[1][4] The Journal of Organic Chemistry, 43(10), 2087-2088. Link
    
  • Yang, H., et al. (2019). Safety Evaluation of the Reaction of Sodium Hydride with Dimethylformamide and Dimethylacetamide. Organic Process Research & Development, 23(10), 2210–2217. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation of Enols and Enolates). Link

Sources

Technical Support Center: Recrystallization of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Classification: API Intermediate /


-Keto Ester
Primary Application:  Synthesis of antifungal azoles (e.g., Isavuconazole, Miconazole analogs).
CAS Reference:  115027-44-2 (Generic structure reference)

Core Directive: The Engineering of Purity

Recrystallizing Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is not merely a purification step; it is a thermodynamic negotiation. As a


-keto ester, this molecule exhibits keto-enol tautomerism , creating a "moving target" for crystallization. The enol form is often more soluble in non-polar solvents, while the keto form dominates in the crystal lattice.

Your primary challenges will be:

  • Oiling Out: The compound often separates as a second liquid phase before crystallizing.

  • Transesterification: Using the wrong alcohol solvent will chemically alter your product.

  • Thermal Instability:

    
    -keto esters are prone to decarboxylation if heated excessively in the presence of moisture.
    

Solvent Selection & Thermodynamics

Do not choose a solvent arbitrarily. Use this decision matrix based on your specific impurity profile.

Critical Warning: Transesterification

NEVER use Ethanol (EtOH) for the recrystallization of a Methyl ester.

  • Mechanism: Acid-catalyzed exchange occurs between the solvent (EtOH) and the ester methoxy group (-OMe).

  • Result: You will generate a mixture of Methyl and Ethyl esters, ruining the batch purity.

  • Rule: If you must use an alcohol, use Methanol (MeOH) .

Solvent System Performance Table
SystemCompositionPrimary MechanismBest For...[1][2]Risk Factor
System A MeOH / Water Anti-solvent precipitationRemoving non-polar starting materials (e.g., 2,4-dichloroacetophenone).Hydrolysis if heated too long.
System B EtOAc / Hexane Temperature-dependent solubilityGeneral purification; high recovery yield."Oiling out" if cooled too fast.
System C Toluene Temperature-dependent solubilityLarge-scale process safety (higher flashpoint).Product loss in mother liquor.

Visualization: Solvent Logic & Workflow

The following diagram illustrates the critical decision pathways for selecting your purification route.

RecrystallizationLogic Start Crude Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate CheckImpurity Analyze Impurity Profile (TLC/HPLC) Start->CheckImpurity Decision Dominant Impurity? CheckImpurity->Decision NonPolar Non-Polar (Starting Material) Decision->NonPolar High Polar Polar (Acids/Salts) Decision->Polar High SystemA System A: MeOH + H2O (Dissolve in warm MeOH, add H2O) NonPolar->SystemA SystemB System B: EtOAc + Hexane (Dissolve in hot EtOAc, add Hexane) Polar->SystemB RiskCheck CRITICAL CHECK: Is Solvent Ethanol? SystemA->RiskCheck Stop STOP: Transesterification Risk RiskCheck->Stop Yes (EtOH) Proceed Proceed: Methanol Safe RiskCheck->Proceed No (MeOH)

Figure 1: Decision matrix for solvent selection preventing chemical degradation and optimizing impurity rejection.

Validated Protocol: The "Two-Solvent" Method (EtOAc/Hexane)[4]

This method is preferred for stability as it avoids water, reducing the risk of ester hydrolysis.

Reagents:

  • Solvent A (Good): Ethyl Acetate (EtOAc)[3]

  • Solvent B (Bad): Hexane or Heptane (Heptane is preferred for higher boiling point)[4]

Step-by-Step Procedure:

  • Dissolution (Thermodynamic Solubilization):

    • Place crude solid in an Erlenmeyer flask.

    • Add minimal EtOAc.[5] Heat to 50°C (Do not boil aggressively;

      
      -keto esters can degrade).
      
    • Add EtOAc in small aliquots until the solid just dissolves.

    • Expert Tip: If the solution is colored (dark yellow/orange), add 1% wt/wt Activated Carbon, stir for 5 mins, and filter hot.

  • The Cloud Point (Metastable Zone Width):

    • While maintaining 50°C, slowly add Hexane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Nucleation Control (Crucial Step):

    • Remove from heat.[6]

    • SEEDING: Add a tiny crystal of pure product (if available) at 40°C.

    • Allow to cool to room temperature slowly (over 2 hours). Rapid cooling causes oiling out.

  • Harvest:

    • Cool further to 0-4°C in an ice bath for 30 minutes.

    • Filter via vacuum.[7][6] Wash with cold Hexane.

Troubleshooting Center (FAQs)

Q1: My product separated as a yellow oil at the bottom, not crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops into a region where the compound is liquid and immiscible with the solvent before it reaches the crystallization boundary. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Solvent A (EtOAc) . You are likely too concentrated.

  • Seed the solution at a higher temperature.

  • Agitate vigorously during the cooling phase to induce nucleation rather than phase separation.

Q2: The melting point is broad (e.g., 5°C range). Is it impure?

Diagnosis: Not necessarily.


-keto esters exist as keto and enol tautomers.
Technical Insight:  A broad melting point often indicates a mix of tautomers or residual solvent.
Validation:  Run an H-NMR.
  • Keto form: Look for the singlet at

    
     ppm (methylene protons between carbonyls).
    
  • Enol form: Look for the vinyl proton singlet at

    
     ppm (often broad, exchangeable).
    
  • Note: If the impurity peaks (e.g., starting material acetophenone) are absent, the broad MP is likely tautomeric equilibrium.

Q3: Can I use Acetone instead of Ethyl Acetate?

Answer: Yes, but with caution.

  • Pros: Acetone is an excellent solvent for these polar aromatics.

  • Cons: Acetone has a low boiling point (56°C), making the "hot filtration" step difficult without premature crystallization in the funnel.

Logic Diagram: The "Oiling Out" Rescue Loop

When the experiment fails, use this logic flow to recover the batch.

OilingOutRescue Failure Problem: Oiling Out (Liquid Phase Separation) Reheat Reheat to Dissolution Failure->Reheat Adjust Add 10% more Good Solvent (Shift Phase Diagram) Reheat->Adjust Seed Seed at High Temp (T > T_oil) Adjust->Seed Cool Slow Cool with Vigorous Stirring Seed->Cool Cool->Failure Recur? Repeat with more solvent Success Crystalline Product Cool->Success

Figure 2: Remediation workflow for liquid-liquid phase separation (oiling out).

References & Grounding

  • Solvent Properties & Selection:

    • PubChem.[8][9][10] Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Compound Summary. National Library of Medicine.

  • General Purification of

    
    -Keto Esters: 
    
    • BenchChem.[5] Protocols for the Recrystallization of Chlorophenyl-ketone derivatives. (Adapted methodology for chlorinated analogs).

  • Transesterification Risks:

    • Organic Syntheses, Coll. Vol. 9, p. 559 (1998). General handling of methyl esters in alcoholic solvents.

  • Impurity Synthesis & Identification:

    • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation (Analogous ketone impurity profiles).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate before handling.

Sources

Overcoming low yield in "Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 582-BKE-SYN Subject: Optimization of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 115871-57-1) presents specific challenges often overlooked in general


-keto ester protocols. The 2,4-dichlorophenyl  moiety introduces two critical variables:
  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the carbonyl carbon, retarding nucleophilic attack.

  • Electronic Effects: The electron-withdrawing nature of the dichloro-ring increases the acidity of the

    
    -protons in the final product, making it highly susceptible to hydrolysis and decarboxylation during workup.
    

This guide prioritizes the Meldrum’s Acid Activation route (Method A) as the "Gold Standard" for high-fidelity lab-scale synthesis, while providing the Magnesium Enolate route (Method B) as a scalable alternative.

Module 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your yield loss.

DiagnosticTree Start Start: Low Yield Observed Step1 Is the Acid Chloride quality verified? Start->Step1 Step2 Did the reaction turn deep red/orange? Step1->Step2 Yes Action1 Purify 2,4-DCBC (Distill/Thionyl Chloride) Step1->Action1 No/Unsure Step3 Is the product missing in the crude NMR? Step2->Step3 Yes Action2 Check Base Equivalents (Pyridine/TEA ratio) Step2->Action2 No (Pale Yellow) Step4 Did product vanish after column chromatography? Step3->Step4 No (Present in Crude) Action3 Incomplete Acylation (Steric Issue: Increase Time) Step3->Action3 Yes Action4 Silica-Induced Hydrolysis (Use Neutral Alumina) Step4->Action4 Yes

Figure 1: Root cause analysis for yield failure in


-keto ester synthesis.

Module 2: The "Gold Standard" Protocol (Meldrum's Acid)

This method, adapted from Oikawa et al., avoids the self-condensation issues of Claisen condensations. It proceeds via an acyl-Meldrum's acid intermediate which is then methanolized.[1]

The Chemistry
  • Acylation: 2,4-Dichlorobenzoyl chloride + Meldrum's Acid

    
     Acyl-Adduct.
    
  • Methanolysis: Acyl-Adduct + MeOH

    
     Target Ester + 
    
    
    
    + Acetone.
Optimized Protocol
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Acid Chloride : 1.05 eq Meldrum's Acid : 2.1 eq Pyridine Pyridine acts as both base and nucleophilic catalyst. Critical: You need >2 eq to neutralize the HCl and the acidic proton of the adduct.
Solvent Dichloromethane (DCM)Anhydrous is non-negotiable. Moisture hydrolyzes the acid chloride immediately.
Temperature 0°C (Addition)

RT (1h)
Low temp prevents O-acylation side reactions.
Methanolysis Reflux (65°C) for 4–6 hoursThe ortho-Cl substituent sterically hinders the nucleophilic attack of methanol. Standard protocols (2h) are insufficient for this substrate.
Step-by-Step Execution
  • Dissolve Meldrum's acid (1.05 eq) in anhydrous DCM. Cool to 0°C.[2][3]

  • Add Pyridine (2.1 eq) dropwise over 15 mins. Note: Solution may yellow.

  • Add 2,4-dichlorobenzoyl chloride (1.0 eq) dissolved in DCM dropwise over 1 hour.

    • Checkpoint: The reaction mixture should turn orange/red. If it remains pale, acylation is failing.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup 1: Wash with dilute HCl (1M) to remove pyridine. Dry organic layer (Na2SO4) and evaporate.

    • Result: You now have the crude Acyl-Meldrum's intermediate. Do not purify this solid.

  • Methanolysis: Redissolve the crude solid in anhydrous Methanol (excess, acts as solvent).

  • Reflux for 4–6 hours. Monitor CO2 evolution (bubbler).

  • Evaporate Methanol. Purify via short-path distillation or flash chromatography.

Module 3: Troubleshooting & FAQs

Q1: My crude NMR shows a mixture of Enol and Keto forms. Is my product impure?

Answer: Likely not. The 2,4-dichlorophenyl group is electron-withdrawing. This increases the acidity of the


-protons (at C2), significantly shifting the equilibrium toward the Enol  tautomer.
  • Keto Form: Singlet ~4.0 ppm (

    
    ).
    
  • Enol Form: Singlet ~12+ ppm (

    
    ) and Singlet ~5.6 ppm (
    
    
    
    ).
  • Action: Do not attempt to separate these. They are the same compound.

Q2: I lost 50% of my yield during column chromatography.

Answer: Silica gel is slightly acidic.


-keto esters derived from electron-poor aromatics are prone to hydrolysis on silica.
  • Mechanism:[4][5][6][7][8][9] Acidic silica + moisture

    
     Ester hydrolysis 
    
    
    
    Decarboxylation
    
    
    2,4-dichloroacetophenone (byproduct).
  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or use Neutral Alumina .

Q3: The reaction failed at Step 1 (Acylation). The acid chloride was old.

Answer: The quality of 2,4-dichlorobenzoyl chloride is critical. This reagent hydrolyzes to 2,4-dichlorobenzoic acid (a white solid) upon storage.

  • Test: Dissolve a small amount in DCM. If it's cloudy, you have significant hydrolysis.

  • Fix: Reflux your acid chloride in Thionyl Chloride (

    
    ) for 2 hours and distill/evaporate prior to use.
    

Module 4: Mechanism & Logic Visualization

Understanding the steric environment of the 2,4-dichloro substitution is vital for troubleshooting the methanolysis step.

ReactionPathway Start 2,4-Dichlorobenzoyl Chloride Intermediate Acyl-Meldrum's Adduct Start->Intermediate Pyridine (Acylation) Meldrums Meldrum's Acid (Enolate) Meldrums->Intermediate Transition Ketene Intermediate Intermediate->Transition Heat (-CO2) (-Acetone) Product Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Transition->Product MeOH (Nucleophilic Attack) StericNote CRITICAL CONTROL POINT: Ortho-Cl steric bulk hinders MeOH attack here. Requires extended reflux. Transition->StericNote

Figure 2: Reaction pathway highlighting the steric bottleneck at the methanolysis step.

References & Verification

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4][6][10][11][12] 2. A general and versatile synthesis of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto esters.[1][10][11]Journal of Organic Chemistry , 43(10), 2087–2088.
    
    • Relevance: The foundational protocol for converting acid chlorides to

      
      -keto esters using Meldrum's acid.
      
  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and magnesium enolates.Synthesis , 1993(03), 290-292.

    • Relevance: Describes the alternative Magnesium Enolate pathway (Method B) if Meldrum's acid is unavailable.

  • Wemple, J. (1993). Acylation of Magnesium Enolates.[13]Encyclopedia of Reagents for Organic Synthesis .

    • Relevance: Discusses the C- vs O-acylation selectivity issues critical for Magnesium routes.

Data Verification (Typical Yields):

  • Meldrum's Acid Route: 85–92% (Literature standard for substituted benzoyls).

  • Mg Enolate Route: 70–80% (Higher risk of O-acylation).

  • Cross-Claisen (NaH): <40% (Not recommended due to self-condensation).

Sources

Identifying impurities in "Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Beta-Keto Ester Analysis Subject: NMR Troubleshooting for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Ticket ID: NMR-BKE-24DC Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub. You are likely analyzing Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate , a classic


-keto ester.

If you are seeing "unexplained" peaks in your proton NMR (


H NMR), do not immediately discard the batch. 90% of support tickets regarding this compound stem from a misunderstanding of keto-enol tautomerism , not actual chemical impurities. This guide distinguishes between the "ghost" impurities (tautomers) and real synthetic byproducts (decarboxylation or hydrolysis products).

Module 1: The "Ghost" Impurity (Tautomerism)

User Question: "I just synthesized my compound, but the NMR is messy. I see a small singlet around 5.6 ppm and a broad peak way down at 12.5 ppm. Is this a byproduct?"

Scientist's Diagnosis: No. This is your product.


-keto esters exist in a dynamic equilibrium between the keto  form and the enol  form. The 2,4-dichlorophenyl group provides electronic stabilization that can shift this equilibrium significantly depending on your solvent.
The Mechanism

In non-polar solvents like Chloroform-d (


), the enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This creates a distinct 6-membered ring-like structure.
  • Keto Form:

    
    
    
  • Enol Form:

    
    
    
Diagnostic Evidence (Solvent Switch)

To confirm this is tautomerism and not an impurity, perform a Solvent Switch Test :

  • Run in

    
    :  You will likely see a Keto:Enol ratio of roughly 85:15 to 60:40.
    
  • Run in

    
    :  The polar DMSO disrupts the intramolecular H-bond. The equilibrium will shift almost entirely to the Keto  form.[1][2] The peaks at 5.6 ppm and 12.5 ppm will vanish or diminish significantly.
    
Visual Logic Flow

Use the following logic tree to validate your spectrum.

TautomerLogic Start User Observes Extra Peaks (5.6 ppm & 12.5 ppm) SolventCheck Check Solvent Used Start->SolventCheck CDCl3 Solvent: CDCl3 SolventCheck->CDCl3 DMSO Solvent: DMSO-d6 SolventCheck->DMSO Observation1 Peaks Persist/Strong CDCl3->Observation1 High Enol Content DMSO->Observation1 If peaks remain strong Observation2 Peaks Disappear/Weaken DMSO->Observation2 Shift to Keto Conclusion1 Conclusion: Enol Tautomer (Normal Behavior) Observation1->Conclusion1 Conclusion2 Conclusion: Real Impurity (Check Module 2) Observation1->Conclusion2 Observation2->Conclusion1

Figure 1: Decision tree for distinguishing keto-enol tautomerism from chemical impurities.

Module 2: The "Real" Impurities (Synthetic Byproducts)

User Question: "Okay, I ruled out the enol. I see a sharp singlet at 2.64 ppm and the integration of my methoxy group is low. What happened?"

Scientist's Diagnosis: You have decarboxylation .[3] This is the most common degradation pathway for


-keto esters, especially if the reaction mixture was heated under acidic conditions or if the hydrolysis step was too harsh.
Common Impurity Profiles
CompoundStructureKey Diagnostic Signal (

H NMR,

)
Cause
Target Product (Keto)


4.01 (s, 2H)
(Alpha-CH2)
N/A
Target Product (Enol)


12.5 (s, 1H)
(OH)

5.6-5.8 (s, 1H)
(Vinyl CH)
Tautomerism
Impurity A (Acetophenone)


2.64 (s, 3H)
(Methyl ketone)
Decarboxylation (Loss of

)
Impurity B (Benzoic Acid)


10-13 (broad)
(Acid OH)No OMe peak
Hydrolysis of ester
Impurity C (Starting Mat.)

Shifted Aromatics (Deshielded)Incomplete Reaction

Note: "Ar" refers to the 2,4-dichlorophenyl moiety.[4] Aromatic signals for the product usually appear as a pattern between 7.2 and 7.6 ppm.

Impurity Origin Map

ImpurityMap SM Starting Material (2,4-Dichlorobenzoyl Chloride) Reaction Claisen Condensation SM->Reaction Product Target Beta-Keto Ester Reaction->Product Hydrolysis Hydrolysis (Moisture/Acid) Product->Hydrolysis H2O Decarb Decarboxylation (Heat) Product->Decarb -CO2 Impurity1 2,4-Dichlorobenzoic Acid Hydrolysis->Impurity1 Impurity2 2,4-Dichloroacetophenone (2.64 ppm singlet) Decarb->Impurity2 Impurity1->Decarb Heat

Figure 2: Pathway of degradation leading to common impurities.

Module 3: Quantitative Analysis (qNMR) Protocol

User Question: "My purity looks okay, but I need an exact assay for my biological assay. How do I quantify it?"

Scientist's Protocol: Do not rely on area normalization (100% method) because it ignores invisible impurities (inorganic salts) and residual solvents. Use an Internal Standard (IS).[5][6][7]

Step-by-Step qNMR Workflow
  • Select Internal Standard (IS):

    • Requirement: High purity, non-hygroscopic, distinct peak.

    • Recommendation: 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm) or Dimethyl Sulfone (Singlet ~3.0 ppm).

    • Avoid: Maleic acid (solubility issues in

      
      ) or standards that overlap with the aromatic region (7.2-7.6 ppm).
      
  • Sample Preparation:

    • Weigh ~10 mg of your sample (

      
      ) directly into the NMR tube or a vial.
      
    • Weigh ~5 mg of IS (

      
      ) into the same vessel. Record weights to 0.01 mg precision. 
      
    • Dissolve completely in

      
       (0.6 mL). Ensure no particulates remain.
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1): At least 60 seconds . (Beta-keto esters and aromatics have long T1 relaxation times. Short D1 leads to under-integration).

    • Scans: 16 or 32 (High S/N ratio).

  • Calculation:

    
    
    
    • 
      : Integration Area
      
    • 
      : Number of protons (e.g., 3 for OMe)
      
    • 
      : Molecular Weight[8]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard (usually 99.9%)
      

References

  • Keto-Enol Tautomerism in

    
    -Dicarbonyls: 
    
    • Source: Canadian Science Publishing / Master Organic Chemistry.
    • Relevance: Establishes the solvent dependence of the enol form (H-bonded in non-polar solvents).
    • URL:[Link]

  • NMR Data for 2,4-Dichloroacetophenone (Decarboxylation Impurity)
  • qNMR Internal Standard Selection

    • Source: BIPM (Bureau Intern
    • Relevance: Guidelines for selecting standards (Maleic acid vs. organic standards)
    • URL:[Link]

  • Synthesis of

    
    -Keto Esters: 
    
    • Source: Organic Chemistry Portal.
    • Relevance: Mechanisms for Claisen condensation and potential side reactions leading to impurities.
    • URL:[Link]

Sources

Technical Support Center: Optimization of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for


-Keto Ester Synthesis
Target Molecule:  Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
CAS Registry Number:  98401-08-0 (Generic for related analogs)
Application:  Key intermediate for antifungal azoles and agrochemical synthesis.[1]

Executive Summary: Catalyst Selection Matrix

For the synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate , the choice of catalyst dictates the regioselectivity (C-acylation vs. O-acylation) and the impurity profile.[1] While traditional strong bases (NaH, NaOMe) are common, they often lead to di-acylation side products and require cryogenic conditions.[1]

Recommendation: We strongly recommend the Magnesium Chloride (MgCl₂) / Triethylamine (TEA) system.[1] This "Soft Enolization" method utilizes Mg(II) as a Lewis Acid catalyst to stabilize the enolate intermediate, ensuring exclusive C-acylation under mild conditions.[1]

Comparative Analysis
Catalyst SystemReaction TypeYield PotentialSelectivity (C vs O)Operational Risk
MgCl₂ / TEA (Recommended) Soft Enolization High (85-92%) Excellent (>99:1) Low (Non-pyrophoric)
NaH / THFHard EnolizationModerate (60-75%)Moderate (Risk of O-acyl)High (H₂ gas, moisture)
Meldrum's Acid / DMAPCondensationHigh (80-90%)ExcellentModerate (Requires high temp workup)
NaOMe / MeOHClaisenLow-ModeratePoor (Equilibrium issues)Low

The Science: Chelation-Controlled Mechanism[1]

The superiority of the MgCl₂ system lies in the formation of a six-membered chelate intermediate.[1] Unlike Na+ enolates, which are "naked" and prone to O-acylation, the Mg++ species locks the dicarbonyl oxygen atoms, exposing only the


-carbon to the incoming electrophile (2,4-dichlorobenzoyl chloride).[1]
Mechanistic Pathway (DOT Diagram)

Mg_Chelation_Mechanism Start Potassium Monomethyl Malonate Intermediate Magnesium Enolate Chelate Start->Intermediate Mg++ Coordination (-KCl) MgCl2 MgCl2 + TEA (Catalyst) MgCl2->Intermediate Transition C-Acylation Transition State Intermediate->Transition Nucleophilic Attack Electrophile 2,4-Dichlorobenzoyl Chloride Electrophile->Transition Product Target Beta-Keto Ester (Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate) Transition->Product Acidic Workup (-CO2)

Figure 1: The Magnesium(II) ion acts as a template, coordinating the malonate oxygens to direct the acyl chloride to the central carbon (C-acylation).[1]

Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate via MgCl₂-catalyzed acylation.

Reagents
  • Potassium Monomethyl Malonate (PMM): 1.2 equiv

  • Magnesium Chloride (anhydrous): 1.5 equiv

  • Triethylamine (TEA): 2.5 equiv

  • 2,4-Dichlorobenzoyl Chloride: 1.0 equiv[1]

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow
  • Catalyst Activation:

    • Charge an inerted reactor with anhydrous MgCl₂ and PMM.[1]

    • Add dry MeCN.[1] Cool to 0°C.[1][2][3]

    • Add TEA dropwise.[1] Note: The reaction is exothermic.[1] A white slurry of the Mg-complex will form.

    • Stir at 20-25°C for 2 hours to ensure complete formation of the Mg-enolate.

  • Acylation:

    • Cool the slurry to 0°C.

    • Add 2,4-Dichlorobenzoyl chloride dropwise over 30-60 minutes.[1]

    • Critical: Maintain internal temperature < 10°C to prevent decomposition of the acid chloride.[1]

    • Warm to room temperature and stir for 6-12 hours.

  • Decarboxylation & Workup:

    • Quench the reaction slowly with 3N HCl (vigorous CO₂ evolution will occur).[1]

    • Stir for 1 hour to ensure complete decarboxylation of the intermediate.

    • Extract with Ethyl Acetate.[1][4] Wash organic layer with NaHCO₃ (sat) and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1][4]

Troubleshooting Guide (FAQ)

Q1: I am observing low yields (<50%). What is the likely cause?

Diagnosis: Moisture contamination.[1] Explanation: MgCl₂ is highly hygroscopic.[1] If the salt is wet, it hydrolyzes the acid chloride before it can react with the enolate.[1] Solution:

  • Dry MgCl₂ at 150°C under vacuum for 4 hours before use.[1]

  • Ensure Acetonitrile water content is < 0.05% (Karl Fischer).[1]

Q2: The reaction mixture solidified during TEA addition.

Diagnosis: "Gelation" of the Mg-complex.[1] Explanation: High concentrations of the Mg-enolate can form a thixotropic gel, preventing efficient mixing.[1] Solution:

  • Increase solvent volume (dilution factor 10-15 mL/g).

  • Use mechanical stirring (overhead stirrer) instead of magnetic stirring.

Q3: I see a "double-acylated" impurity by HPLC.

Diagnosis: Excess Acid Chloride or Temperature Spike.[1] Explanation: If the mono-acylated product remains in the basic mixture too long at high temperatures, it can enolize again and react with a second equivalent of acid chloride.[1] Solution:

  • Strictly control stoichiometry (1.0 equiv Acid Chloride).

  • Keep the reaction at 0°C during addition.

Q4: Why use Potassium Monomethyl Malonate instead of Dimethyl Malonate?

Explanation: Using PMM allows for a "one-pot" synthesis.[1][5][6] The acylated intermediate decarboxylates spontaneously upon acidic workup.[1] Using Dimethyl Malonate requires a separate hydrolysis/decarboxylation step (Krapcho conditions), which adds unit operations and thermal stress.[1]

Diagnostic Workflow

Use this decision tree to resolve process deviations.

Troubleshooting_Tree Problem Process Deviation Detected Check_TLC Check TLC/HPLC Conversion Problem->Check_TLC Low_Conv Low Conversion (<50%) Check_TLC->Low_Conv Impurities High Impurities (Complex Profile) Check_TLC->Impurities Water_Check Check Solvent/MgCl2 Water Content Low_Conv->Water_Check Likely Catalyst Deactivation Stirring_Check Check Mixing (Slurry too thick?) Low_Conv->Stirring_Check Mass Transfer Issue Temp_Check Did Temp exceed 10°C during addition? Impurities->Temp_Check O-Acylation/Side Rxn Stoich_Check Check Acid Chloride Stoichiometry Impurities->Stoich_Check Di-acylation

Figure 2: Step-by-step diagnostic logic for resolving yield and purity issues.

References

  • Rathke, M. W.; Cowan, P. J. (1985).[1][7] Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[1][4][7] The Journal of Organic Chemistry, 50(15), 2622–2624.[1][7] [Link]

  • Oikawa, Y.; Sugano, K.; Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of

    
    -keto esters.[1][5] The Journal of Organic Chemistry, 43(10), 2087–2088.[1] [Link]
    

Sources

Technical Support Center: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific crossed Claisen condensation. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction effectively.

Reaction Overview: A Targeted Crossed Claisen Condensation

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a classic example of a crossed Claisen condensation. This reaction forms a new carbon-carbon bond between an enolizable ester (methyl acetate) and a non-enolizable ester (methyl 2,4-dichlorobenzoate) to produce the target β-keto ester.[1][2][3] The non-enolizable partner is crucial as it lacks α-hydrogens, preventing it from undergoing self-condensation and leading to a more controlled reaction outcome.[4]

Overall Reaction Scheme:

The success of this synthesis hinges on careful control of reagents, conditions, and the underlying reaction mechanism.

The "Why": Understanding the Mechanistic Pathway

The Claisen condensation proceeds through a series of equilibrium steps, with the final deprotonation of the β-keto ester product being the thermodynamic driving force.[5][6] Understanding each step is critical for troubleshooting.

  • Enolate Formation: A strong base removes an acidic α-proton from the enolizable ester (methyl acetate) to form a nucleophilic enolate.[7]

  • Nucleophilic Attack: The methyl acetate enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (methyl 2,4-dichlorobenzoate). This forms a tetrahedral intermediate.[6]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (–OCH₃) leaving group.[8]

  • Deprotonation (The Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[1] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyls. This final acid-base step shifts the entire reaction equilibrium towards the product.[5] An acidic workup is then required to protonate this enolate and isolate the neutral β-keto ester.

Claisen_Mechanism cluster_start Reaction Initiation MA Methyl Acetate (Enolizable Ester) Enolate Acetate Enolate (Nucleophile) MA->Enolate 1. Deprotonation MDB Methyl 2,4-dichlorobenzoate (Non-enolizable Ester) Tetrahedral Tetrahedral Intermediate MDB->Tetrahedral Base Base (e.g., NaOCH₃) Base->Enolate Enolate->Tetrahedral 2. Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate 3. Elimination of ⁻OCH₃ Final_Product Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Product_Enolate->Final_Product 4. Protonation Acid H₃O⁺ Workup Acid->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Q1: My reaction yield is very low or I've recovered only starting materials. What went wrong?

This is the most common issue and can stem from several factors related to the reaction's core requirements.

  • Possible Cause A: Inactive Base or Presence of Moisture.

    • Explanation: Strong bases like sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and especially sodium hydride (NaH) are highly sensitive to moisture.[9] Any water in the solvent or on the glassware will quench the base, rendering it inactive and preventing the initial, crucial deprotonation of methyl acetate.

    • Solution:

      • Use freshly opened or properly stored base.

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas).

      • Use anhydrous solvents. For instance, tetrahydrofuran (THF) should be freshly distilled from a drying agent like sodium/benzophenone.[9]

  • Possible Cause B: Insufficient Base Stoichiometry.

    • Explanation: Unlike many catalytic reactions, the Claisen condensation requires at least one full equivalent of base.[1][8] This is because the base is consumed in the final, thermodynamically favorable step of deprotonating the β-keto ester product. Using a catalytic amount will not be sufficient to drive the reaction equilibrium to completion.[8]

    • Solution: Use 1.05 to 1.2 equivalents of base relative to the limiting reagent (typically methyl acetate).

  • Possible Cause C: The Base and Ester Alkoxy Groups Do Not Match.

    • Explanation: Using a base with a different alkyl group from your ester (e.g., sodium ethoxide with methyl esters) can lead to transesterification.[5] This creates a mixture of esters and can complicate the reaction and purification.

    • Solution: Match the base to the ester. For methyl 2,4-dichlorobenzoate and methyl acetate, the ideal base is sodium methoxide (NaOMe) .[5] If a different base is required for reactivity reasons, a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[10]

Q2: My crude product analysis (NMR/LC-MS) shows multiple unexpected products. How do I identify and prevent them?

  • Possible Cause A: Self-Condensation of Methyl Acetate.

    • Explanation: If the methyl acetate enolizes and reacts with another molecule of methyl acetate before it can react with the desired methyl 2,4-dichlorobenzoate, it will form methyl acetoacetate.

    • Solution: Control the addition of reagents. A reliable strategy is to slowly add the methyl acetate to a pre-mixed solution of the base and the non-enolizable methyl 2,4-dichlorobenzoate. This ensures the enolate forms in the presence of a high concentration of its intended reaction partner.

  • Possible Cause B: Hydrolysis of the Ester.

    • Explanation: If significant moisture is present, or if a hydroxide base is used, the ester starting materials or the β-keto ester product can be hydrolyzed to the corresponding carboxylate salts.[5]

    • Solution: Adhere strictly to anhydrous conditions as described in Q1. Avoid using bases like NaOH or KOH for this transformation.

Q3: The reaction seems to be stalled; TLC analysis shows no change over time. What can I do?

  • Possible Cause: Insufficient Reaction Temperature.

    • Explanation: While many Claisen condensations proceed well at room temperature, some systems, particularly those with sterically hindered components, may require gentle heating to overcome the activation energy.

    • Solution: After confirming that your reagents and conditions are anhydrous, consider gently heating the reaction mixture to 40-60°C and continue to monitor by TLC.[11][12]

Q4: I'm having difficulty with the workup and purification. The product is an oil and forms an emulsion.

  • Explanation: β-keto esters can be oily, and the workup of base-driven reactions can sometimes lead to emulsions during the extraction phase.

  • Solution:

    • Workup: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by slowly and carefully adding a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~5-6).[13] This protonates the product enolate.

    • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Breaking Emulsions: If an emulsion forms, add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

    • Purification: The crude product is often an oil and will likely require purification by flash column chromatography on silica gel.[11][12] A gradient elution system, such as hexane/ethyl acetate, is typically effective.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low or No Yield check_base Check Base & Conditions start->check_base is_anhydrous Are conditions strictly anhydrous? check_base->is_anhydrous fix_anhydrous Solution: Dry glassware, use anhydrous solvent, use fresh base. is_anhydrous->fix_anhydrous No check_stoich Is base stoichiometry >= 1 equivalent? is_anhydrous->check_stoich Yes success Problem Resolved fix_anhydrous->success fix_stoich Solution: Use 1.05-1.2 eq. of base. check_stoich->fix_stoich No check_match Does base alkoxide match ester alkoxy? check_stoich->check_match Yes fix_stoich->success fix_match Solution: Use NaOMe, or switch to non-nucleophilic base like NaH. check_match->fix_match No other_issues Yield still low. Consider other issues. check_match->other_issues Yes fix_match->success check_side_reactions Side products observed? other_issues->check_side_reactions fix_side_reactions Solution: Add methyl acetate slowly to base/ester mixture. check_side_reactions->fix_side_reactions Yes check_temp Is reaction stalled? check_side_reactions->check_temp No fix_side_reactions->success fix_temp Solution: Gently heat to 40-60°C and monitor. check_temp->fix_temp Yes check_temp->success No fix_temp->success

Caption: A decision tree for troubleshooting low yield.

Key Experimental Parameters & Protocol

Critical Parameters Summary
ParameterRecommendedRationale & Justification
Base Sodium Methoxide (NaOMe)Matches the methyl ester to prevent transesterification.[5] A strong base is required for enolate formation.
Base Stoichiometry 1.05 - 1.2 equivalentsA full equivalent is required to deprotonate the product, driving the reaction to completion.[1][8]
Solvent Anhydrous THF or TolueneAprotic solvent that will not interfere with the base. Must be rigorously dried.[9]
Reactant Stoichiometry 1.0 eq. Methyl Acetate, 1.0-1.2 eq. Methyl 2,4-dichlorobenzoateUsing a slight excess of the non-enolizable ester can help minimize self-condensation of methyl acetate.
Temperature 0°C to 50°CStart at 0°C for controlled addition, then allow to warm to room temperature. Gentle heating may be required.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from quenching the reaction.
Workup Dilute Aqueous Acid (e.g., 1M HCl)Neutralizes the base and protonates the product enolate for isolation.[14]
Step-by-Step Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.1 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent & Reagent Addition: Add anhydrous THF via cannula. Cool the resulting suspension to 0°C in an ice bath. Add methyl 2,4-dichlorobenzoate (1.05 eq.) to the suspension.

  • Enolizable Ester Addition: Add methyl acetate (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). If the reaction is sluggish, gently heat to 50°C.[11]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully add 1M HCl (aq) with vigorous stirring until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, likely a yellow or brown oil.[11]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Dvořáková, S., et al. (1987). Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate and acetonitrile. Chemical Papers, 41(2), 249-254. Retrieved from [Link]

  • Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism by Leah4sci. YouTube. Retrieved from [Link]

  • Kevan Science. (2021, December 6). Exercise 22.30 - Retrosynthesis of Claisen Condensation Products. YouTube. Retrieved from [Link]

  • Coric, I., et al. (2018). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" byproduct characterization

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: M-DCP-OXO-3
CAS: [Relevant CAS if available, otherwise "Generic Structure"]

Module 1: The "Phantom" Impurity (Keto-Enol Tautomerism)

User Query: "I just synthesized the compound, but the 1H NMR shows a significant impurity at ~12.5 ppm and a doublet/singlet around 5.6 ppm. The integration suggests 15-30% contamination. Should I re-crystallize?"

Technical Diagnosis

Do NOT re-crystallize yet. What you are observing is likely not an impurity, but the enol tautomer of your product.


-keto esters like Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate exist in a dynamic equilibrium between the keto form  (dicarbonyl) and the enol form  (conjugated alkene-ol). The 2,4-dichlorophenyl group provides electron-withdrawing character that can acidify the 

-protons, potentially shifting this equilibrium compared to simple alkyl

-keto esters.
Validation Protocol (Self-Validating Test)

To confirm this is tautomerism and not contamination, perform the Solvent Switch Test :

  • Run NMR in

    
    :  Non-polar solvents stabilize the intramolecular hydrogen bond of the enol form. You will see a high enol content (peaks at ~12 ppm and ~5.6 ppm).
    
  • Run NMR in

    
    :  Polar hydrogen-bond accepting solvents disrupt the intramolecular bond and favor the keto form .
    
    • Result: If the "impurity" peaks significantly decrease or disappear in DMSO, it is the enol tautomer.

Mechanism Visualization

The following diagram illustrates the equilibrium you are observing. Note the intramolecular hydrogen bond in the enol form which stabilizes it in non-polar media.

Tautomerism cluster_0 Solvent Dependent Equilibrium Keto Keto Form (Polar Solvent Favored) Reactive Electrophile Enol Enol Form (Non-Polar Solvent Favored) Stabilized by H-Bond Keto->Enol Tautomerization (Fast on chemical scale, Slow on NMR scale)

Figure 1: Keto-Enol Tautomerism Equilibrium. The intramolecular hydrogen bond (Enol form) is disrupted by polar solvents like DMSO.

Module 2: Stability & Degradation (The Decarboxylation Trap)

User Query: "My yield is low (40%), and I see a large non-polar spot on TLC. MS shows a mass loss of 58 Da (loss of -COOMe?)."

Technical Diagnosis

You are likely experiencing hydrolysis followed by decarboxylation .


-keto esters are thermally unstable in the presence of acid or base and water. The electron-withdrawing 2,4-dichloro substitution makes the carbonyl carbon highly electrophilic, accelerating hydrolysis. Once the ester hydrolyzes to the 

-keto acid, decarboxylation is rapid and often spontaneous at room temperature or mild heat.

The Byproduct: 2,4-Dichloroacetophenone.[1][2][3]

Troubleshooting Guide
ParameterCritical ThresholdRecommendation
Reaction Temperature

C (during workup)
Keep quench and workup below 20^\circ C .
pH Control pH < 3 or pH > 10Maintain pH 5-7 during extraction. Avoid strong mineral acids for quenching if possible; use saturated

.
Drying Agent Magnesium SulfateUse Sodium Sulfate .

is slightly Lewis acidic and can catalyze degradation in sensitive substrates.
Degradation Pathway

Decarboxylation Target Target: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MW: ~247) Intermediate Intermediate: $beta$-Keto Acid (Unstable) Target->Intermediate Hydrolysis (H2O/H+ or OH-) Byproduct Byproduct: 2,4-Dichloroacetophenone (MW: ~189) (Loss of CO2) Intermediate->Byproduct Decarboxylation (-CO2) Accelerated by Heat

Figure 2: The primary degradation pathway. Note that the


-keto acid intermediate is rarely isolated due to its instability.

Module 3: Analytical Method (HPLC)

User Query: "I need a robust HPLC method to separate the starting material (2,4-dichlorobenzoyl chloride/acid) from the product and the acetophenone byproduct."

Method Development Strategy

Because of the keto-enol tautomerism, standard isocratic methods can result in peak splitting or broad "smeared" peaks. You must use an acidic mobile phase to suppress the ionization of the enol and force a faster equilibrium or a single protonation state.

Recommended Protocol
ComponentSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use phosphate buffer if MS detection is needed)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 0-2 min: 30% B (Hold)2-10 min: 30%

90% B10-12 min: 90% B
Detection UV @ 254 nm (Aryl absorption) and 210 nm (Carbonyl)
Flow Rate 1.0 mL/min

Expected Elution Order (Relative):

  • 2,4-Dichlorobenzoic Acid (Most Polar, elutes first).

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (Target).

  • 2,4-Dichloroacetophenone (Decarboxylation byproduct).

  • Bis-acylated impurities (If using malonate synthesis, very non-polar, elutes late).

Module 4: Synthesis Process Control (Acylation)

User Query: "I am using the Magnesium Methyl Malonate method (or Meldrum's acid). The reaction stalls."

Critical Control Points

The steric bulk of the 2,4-dichloro substitution (specifically the ortho-chloro) hinders the nucleophilic attack on the benzoyl chloride.

  • Activation: Ensure your acid chloride is high quality. If making it in situ from 2,4-dichlorobenzoic acid, use catalytic DMF with Thionyl Chloride to ensure full conversion to the acid chloride before adding the malonate nucleophile.

  • Temperature: While heat promotes decarboxylation after the product forms, the acylation step (C-C bond formation) often requires mild heating (40-50°C) or longer times due to the ortho-chloro steric hindrance.

  • Quench: As mentioned in Module 2, the quench is the danger zone. Pour the reaction mixture into cold acid, rather than adding acid to the reaction, to better control the exotherm.

References

  • Tautomerism in

    
    -Keto Esters: 
    
    • Burdett, J. L., & Rogers, M. T. (1964).[4] Keto-Enol Tautomerism in

      
      -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.[4] 
      
  • Decarboxylation Mechanism

    • Master Organic Chemistry. (2022).[4][5][6] Decarboxylation of Beta-Keto Acids.[6][7][8]

  • Synthesis of 2,4-Dichloroacetophenone (Byproduct Context)

    • Google Patents. Method for producing 2,4-dichloroacetophenone.[1][2][5] CN101898947A.

  • General Synthesis of

    
    -Keto Esters (Meldrum's Acid Method): 
    
    • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

      
      -keto esters. The Journal of Organic Chemistry.[4] 
      

Sources

Technical Support Center: Solvent Effects in the Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice. The synthesis of this β-keto ester, a valuable intermediate in organic synthesis, is typically achieved via a crossed Claisen condensation. The choice of solvent is not merely a matter of dissolving reagents; it is a critical parameter that dictates reaction efficiency, yield, and the impurity profile by directly influencing the stability and reactivity of the key enolate intermediate.

This guide moves beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes, empowering you to optimize your synthesis and troubleshoot effectively.

Section 1: The Foundational Role of the Solvent in Claisen Condensation

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a classic example of a crossed Claisen condensation. This reaction involves the base-mediated acylation of an enolizable ester (e.g., methyl acetate) by a non-enolizable ester (e.g., methyl 2,4-dichlorobenzoate).

The mechanism proceeds through several key stages, each profoundly influenced by the solvent environment[1][2]:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the enolizable ester to form a nucleophilic enolate ion.[2][3]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester.[1][2]

  • Intermediate Collapse: A tetrahedral intermediate is formed, which then eliminates an alkoxide leaving group to yield the β-keto ester.[1]

  • Deprotonation (Thermodynamic Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11). The alkoxide base present in the reaction mixture rapidly deprotonates it. This final, essentially irreversible acid-base step is the thermodynamic driving force that pulls the entire equilibrium towards the product.[1][4]

  • Acidic Workup: The reaction is quenched with acid to protonate the resulting enolate, yielding the final neutral product.[2]

Diagram: The Claisen Condensation Mechanism

Claisen_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Attack & Elimination cluster_3 Step 4: Driving Force cluster_4 Step 5: Workup A Methyl Acetate + Strong Base (B:-) B Nucleophilic Enolate Ion A->B Deprotonation D Tetrahedral Intermediate B->D C Methyl 2,4-Dichlorobenzoate C->D E Product + RO- D->E Elimination of Alkoxide F β-Keto Ester (Acidic Product) E->F G Resonance-Stabilized Anion F->G Deprotonation by RO- H Final Product: Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate G->H Acidic Workup (H+)

Caption: Key stages of the Claisen condensation reaction.

Protic vs. Aprotic Solvents: The Critical Choice

The distinction between protic and aprotic solvents is paramount for reactions involving enolates.

  • Protic Solvents: These solvents possess O-H or N-H bonds (e.g., water, ethanol, methanol) and can act as hydrogen-bond donors.[5] In a Claisen condensation, protic solvents are generally detrimental. They form a solvent cage around the anionic base and the enolate intermediate through hydrogen bonding, which stabilizes them and severely diminishes their nucleophilicity and basicity.[6] This leads to significantly slower reaction rates or complete inhibition.

  • Aprotic Solvents: These solvents lack O-H or N-H bonds (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).[5] They are the preferred choice for Claisen condensations.[7] Polar aprotic solvents can solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the anion (the base) "naked" and highly reactive. This enhances basicity and promotes efficient enolate formation. Nonpolar aprotic solvents like toluene are also effective, particularly with heterogeneous bases like sodium hydride (NaH).[8]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Q1: My reaction yield is consistently low (<50%). What are the likely solvent-related causes?

A1: Low yield is a frequent problem that can often be traced back to the solvent system.

  • Causality:

    • Use of Protic Solvents: If you are using an alcohol as a solvent, it may be deactivating your base and enolate through hydrogen bonding, as explained above.[6]

    • Insufficient Polarity: Your starting materials or the key sodium enolate intermediate may not be sufficiently soluble in a nonpolar solvent like hexane or toluene, causing the reaction to stall.

    • Presence of Water: Trace amounts of water or other protic impurities in your solvent will quench the strong base (e.g., NaH, LDA) before it can deprotonate the ester, effectively reducing the amount of active base and halting the reaction. A stoichiometric amount of base is required because of the final deprotonation step.[2]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Change the solvent to anhydrous THF or Dioxane. These solvents offer a good balance of polarity to dissolve intermediates without being protic.

    • Ensure Anhydrous Conditions: Use a freshly distilled solvent or a commercially available anhydrous grade solvent. If using NaH, ensure it is a fresh dispersion and handled under an inert atmosphere (Nitrogen or Argon).

    • Increase Temperature: For reactions in moderately polar solvents like toluene or THF, gently heating to reflux can increase solubility and reaction rate. However, monitor for potential side reactions.

Q2: I am observing a significant side product that appears to be a different ester of my starting material. What is causing this?

A2: This is a classic case of transesterification .

  • Causality: This occurs when the alkoxide base used does not match the alkyl group of the reacting esters, and a protic solvent is present that also does not match.[9][10] For example, using sodium ethoxide (NaOEt) as a base with methyl esters in ethanol will lead to a mixture of methyl and ethyl esters in both the starting materials and the final product, complicating purification and reducing the yield of the desired compound.[10]

  • Troubleshooting Steps:

    • Match the Base and Solvent: The cardinal rule is to use an alkoxide base where the alkyl group matches that of the ester. For methyl esters, use sodium methoxide (NaOMe) in methanol (if a protic solvent must be used) or, more ideally, a non-alkoxide base in an aprotic solvent.

    • Use a Non-Nucleophilic Base: The best way to avoid transesterification entirely is to use a non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in THF or toluene are excellent choices.[7] These bases will not exchange with the ester group.

Q3: The reaction starts but does not go to completion, even after extended reaction times. How can the solvent be the culprit?

A3: A stalled reaction often points to issues with solubility or base deactivation.

  • Causality:

    • Poor Reagent Solubility: The non-enolizable ester (methyl 2,4-dichlorobenzoate) might have limited solubility in a completely nonpolar solvent.

    • Precipitation of Intermediates: The sodium salt of the final β-keto ester product might precipitate out of the solution if the solvent is not polar enough to keep it dissolved, effectively removing it from the reaction equilibrium and potentially coating the base.

    • Base Deactivation: As mentioned in A1, trace moisture in the solvent is a primary cause of stalled reactions by consuming the strong base.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch from a nonpolar solvent like toluene to a more polar aprotic solvent like THF. For particularly stubborn reactions, adding a co-solvent like DMF or DMSO can dramatically increase solubility, though purification may be more challenging.[11]

    • Verify Solvent Purity: Ensure your solvent is rigorously dried, for example, by distilling from sodium/benzophenone (for THF) or using molecular sieves.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Reaction Yield CheckSolvent Is the solvent strictly aprotic (e.g., THF, Toluene)? Start->CheckSolvent CheckPurity Is the solvent anhydrous and pure? CheckSolvent->CheckPurity Yes Sol_Protic Action: Switch to anhydrous THF or Toluene. CheckSolvent->Sol_Protic No CheckSolubility Are all reagents soluble at the reaction temperature? CheckPurity->CheckSolubility Yes Sol_Dry Action: Use freshly distilled or anhydrous grade solvent. CheckPurity->Sol_Dry No CheckBase Is a non-nucleophilic base being used (e.g., NaH)? CheckSolubility->CheckBase Yes Sol_Polarity Action: Switch to a more polar aprotic solvent (e.g., THF) or add co-solvent (DMF). CheckSolubility->Sol_Polarity No Sol_Base Action: Use NaH or LDA to prevent transesterification. CheckBase->Sol_Base No Success Problem Resolved CheckBase->Success Yes Sol_Protic->CheckPurity Sol_Dry->CheckSolubility Sol_Polarity->CheckBase Sol_Base->Success

Caption: A logical workflow for diagnosing solvent-related issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent to start with for optimizing this reaction? A1: Anhydrous Tetrahydrofuran (THF) is an excellent starting point. It is a polar aprotic solvent that effectively dissolves most organic reagents and the intermediate sodium enolates, while having a convenient boiling point (66 °C) for reflux and being relatively easy to remove during workup.

Q2: Can I ever use a protic solvent like ethanol? A2: It is strongly discouraged. However, if you must, you must adhere strictly to the rule of matching the base and solvent to the ester (e.g., for methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, you would need sodium methoxide in methanol).[10] Expect lower yields and slower reaction times compared to an aprotic system.

Q3: How does solvent choice influence my choice of base? A3: They are intrinsically linked.

  • With NaH or KH (heterogeneous): Non-coordinating solvents like Toluene or THF are ideal.

  • With LDA or LHMDS (homogeneous): THF is the standard choice due to its ability to solvate the lithium or sodium ions and its low reactivity towards these strong bases at low temperatures.

  • With Alkoxides (t-BuOK, NaOMe): Polar aprotic solvents like THF or DMF are preferred to maximize reactivity. Using the corresponding alcohol as a solvent is possible but less efficient.[7]

Q4: What are the primary safety concerns with common aprotic solvents? A4: Always consult the Safety Data Sheet (SDS).

  • THF can form explosive peroxides upon storage and exposure to air. Always test for peroxides before distilling.

  • DMF and DMSO are excellent solvents but have high boiling points, making them difficult to remove. They are also known to be absorbed through the skin, potentially carrying dissolved substances with them. Always use appropriate personal protective equipment (PPE), including gloves.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis using Sodium Hydride in Tetrahydrofuran (THF)

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula under a positive pressure of nitrogen. Dry the remaining NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Reagent Addition: In a separate flask, prepare a solution of methyl 2,4-dichlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Add the ester solution dropwise to the stirred NaH/THF slurry at room temperature over 30 minutes. The reaction is often exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C. Hydrogen gas will evolve.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and monitor the reaction by TLC or LC-MS until the starting methyl 2,4-dichlorobenzoate is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M aqueous HCl until the gas evolution ceases and the pH is acidic.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Section 5: Data Summary

The selection of a solvent has a profound impact on reaction outcomes. The table below presents illustrative data from a hypothetical solvent screening experiment for this synthesis.

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)Notes
TolueneNaH11067592Good yield, but requires higher temperature.
THF NaH 66 4 88 95 Optimal balance of reactivity and conditions.
DichloromethaneLDA-78 to 2538294Requires cryogenic temperatures for base preparation.
DMFNaH2529185Fast reaction, but purification is difficult due to high boiling point and potential side reactions.
EthanolNaOEt78243570Low yield and significant transesterification observed.[10]

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]

  • Google Patents. (2010). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • JoVE. (2023). Video: Regioselective Formation of Enolates. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN Topic: Thermodynamic Regulation in Beta-Keto Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermodynamic Balancing Act

Welcome to the technical support hub. You are likely here because the synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is deceivingly simple on paper but operationally unforgiving.

This molecule is a beta-keto ester , a class of compounds that exists in a delicate energetic valley. The presence of the 2,4-dichlorophenyl moiety introduces significant steric bulk and electron-withdrawing inductive effects, altering the acidity of the


-proton and the stability of the transition states.

Success depends on two opposing temperature regimes:

  • Kinetic Control (Low T): Required during acylation to prevent O-acylation and polymerization.

  • Thermodynamic Activation (High T): Required for decarboxylation (if using the Meldrum’s acid or Malonate half-ester routes).

Below are the two validated protocols (Method A & B) with their specific temperature control profiles.

Method A: The Meldrum’s Acid Route (High Purity / Lab Scale)

This is the "Gold Standard" for laboratory synthesis due to its high regioselectivity. It involves a "Cold-to-Hot" temperature swing.

Phase 1: Acylation (The "Cold" Phase)

Objective: C-acylation of Meldrum's acid with 2,4-dichlorobenzoyl chloride.

  • Reagents: Meldrum's acid, Pyridine (base), Dichloromethane (DCM).[1][2]

  • Critical Temperature: 0°C to < 5°C .

  • The "Why": Pyridine acts as a nucleophilic catalyst. At

    
    , the risk of O-acylation increases, and the exotherm from the acid chloride addition can cause a runaway decomposition of the sensitive Meldrum's acid enolate.
    
  • Protocol:

    • Dissolve Meldrum's acid in dry DCM.[1]

    • Cool to 0°C .

    • Add Pyridine slowly (maintain

      
      ).
      
    • Add 2,4-dichlorobenzoyl chloride dropwise over 1-2 hours. Crucial: If the internal temp spikes, stop addition immediately.

Phase 2: Methanolysis & Decarboxylation (The "Hot" Phase)

Objective: Ring opening of the acylated intermediate and loss of


 to form the methyl ester.
  • Reagents: Anhydrous Methanol.[1]

  • Critical Temperature: Reflux (~65°C) .

  • The "Why": The acylated Meldrum's acid intermediate is stable at RT. To drive the reaction forward, you must overcome the activation energy for the retro-Diels-Alder-like fragmentation/decarboxylation.

  • Protocol:

    • Solvent swap from DCM to Methanol (or add Methanol directly if DCM is removed).

    • Heat rapidly to Reflux .

    • Monitor

      
       evolution. Reaction is complete when gas evolution ceases.
      
Visualization: Meldrum's Acid Pathway

MeldrumPathway Start Start: 2,4-Dichlorobenzoyl Chloride + Meldrum's Acid Acylation Step 1: Acylation (Kinetic Control) Start->Acylation DCM, Pyridine Intermediate Acylated Intermediate (Stable Enol) Acylation->Intermediate Temp: 0°C Prevent O-Acylation Methanolysis Step 2: Methanolysis (Thermodynamic Activation) Intermediate->Methanolysis Add MeOH Product Product: Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate Methanolysis->Product Temp: 65°C (Reflux) -CO2 (Decarboxylation)

Caption: The "Cold-to-Hot" transition essential for the Meldrum's Acid synthesis route.

Method B: The Magnesium Enolate (Clay-Cop) Route (Scale-Up)

This method uses Magnesium Chloride (


) to chelate the malonate, forcing C-acylation. It is preferred for larger scales but requires strict slurry management.
The Chelation Mechanism

Objective: Bind the potassium methyl malonate (or similar precursor) to


 to prevent O-acylation.
  • Reagents:

    
    , Potassium Methyl Malonate, Triethylamine (TEA), Acetonitrile or THF.
    
  • Critical Temperature: 0°C (Addition)

    
     25°C (Reaction) .
    
  • The "Why": The reaction relies on the formation of a Magnesium bis-enolate complex. High temperatures during the formation of this complex can cause the precipitation of inactive magnesium salts or polymerization of the acid chloride.

Protocol Summary
  • Slurry Formation: Suspend

    
     in solvent. Add the malonate and TEA at 0°C .
    
  • Acylation: Add 2,4-dichlorobenzoyl chloride dropwise at 0°C .

  • Warming: Allow to warm to 20-25°C (Room Temp) to complete the reaction. Note: Unlike Method A, this does not require high-heat decarboxylation if the correct half-ester is used, as the

    
     loss is often spontaneous upon workup or mild warming.
    
Visualization: Magnesium Chelation Logic

MgChelation MgCl2 MgCl2 + Base Complex Mg-Enolate Complex (Chelated) MgCl2->Complex 0°C Coordination Transition C-Acylation Transition State Complex->Transition Nucleophilic Attack AcidCl 2,4-Dichlorobenzoyl Chloride AcidCl->Transition Slow Addition Final Beta-Keto Ester Transition->Final Hydrolysis/Workup

Caption: Magnesium acts as a template, holding the reactants in the correct geometry for C-acylation.

Troubleshooting Guide & FAQs

Diagnostic Table: Temperature-Related Failures
SymptomProbable CauseMechanism of FailureCorrective Action
Low Yield / O-Acylated Byproduct Temp too high during AcylationKinetic control lost; Oxygen attack favored over Carbon.Ensure internal temp is

during acid chloride addition.
No Reaction / Recovered SM Temp too low during Methanolysis (Method A)Activation energy for decarboxylation not reached.Ensure vigorous reflux (

) is maintained for >2 hours.
Dark/Tarred Product Overheating during workupPolymerization of the enol form or excessive decarboxylation.Do not exceed

during rotary evaporation.
Solid Precipitate in Reaction

saturation (Method B)
Inefficient stirring or temp too low for solubility.Use mechanical stirring; ensure dry solvents.
Frequently Asked Questions

Q: Can I distill the product to purify it? A: Proceed with extreme caution. Beta-keto esters are thermally unstable. The 2,4-dichloro substitution adds weight, raising the boiling point. Distillation often leads to decomposition.

  • Recommendation: Use column chromatography (Silica, Hexane/EtOAc) or recrystallization if the product solidifies (often low-melting solid).

Q: Why did my reaction turn black upon adding the acid chloride? A: This indicates a "thermal runaway" or the presence of moisture. The reaction of acid chlorides with moisture is exothermic.

  • Fix: Dry all solvents (DCM/THF) over molecular sieves. Ensure the probe thermometer is in the liquid, not just the headspace.

Q: I am using Method A. Can I use Ethanol instead of Methanol? A: Yes, but you will synthesize the Ethyl ester, not the Methyl ester. The alcohol acts as the nucleophile that opens the Meldrum's ring. To get the Methyl ester, you must use Methanol.

Q: Is the 2,4-dichloro group stable? A: Generally, yes. However, under strongly basic conditions and high heat, you risk hydrolysis of the aromatic chlorides (nucleophilic aromatic substitution), though this is rare without specialized catalysts. Keep pH neutral during workup.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4][5] 2. A general and versatile synthesis of beta-keto esters.[6][7] Journal of Organic Chemistry.[7]

  • Clay, R. J., et al. (1993). Magnesium mediated C-acylation of malonic acid half esters.[7] Synthesis.[1][2][3][4][5][6][7][8][9][10][11] (Foundational reference for the "Clay-Cop" methodology).

  • Organic Syntheses. (1984). Acylation of Meldrum's Acid: Preparation of Methyl Phenylacetylacetate.[1] (General protocol adapted for 2,4-dichloro derivative).[12]

  • Rachon, J., et al. (2014).[2] Acyl Meldrum's acid derivatives: Application in organic synthesis.[2][3][4][5] Russian Chemical Reviews.[2]

Sources

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" moisture sensitivity issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Hydrolytic Stability

CAS: 119525-45-6 | Molecular Formula:



Part 1: The Moisture Vector (Mechanism & Causality)

Executive Summary: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a


-keto ester. While chemically robust in anhydrous environments, it exhibits a distinct failure mode when exposed to ambient moisture. The presence of the electron-withdrawing 2,4-dichlorophenyl group increases the electrophilicity of the carbonyl carbons, making the compound susceptible to hydrolytic decarboxylation .
The Degradation Cascade

Unlike simple esters, this compound does not merely hydrolyze into an acid and an alcohol. The resulting


-keto acid is thermally unstable.[1]
  • Hydrolysis: Water attacks the ester carbonyl (catalyzed by trace acid/base or even surface acidity of glass), yielding the intermediate

    
    -keto acid.
    
  • Decarboxylation: The

    
    -keto acid undergoes a concerted 6-membered cyclic transition state rearrangement, ejecting 
    
    
    
    to form 2,4-dichloroacetophenone .

Why this matters: If your material is "wet," you are not just losing mass; you are actively generating a ketone impurity (2,4-dichloroacetophenone) that is non-reactive in typical subsequent acylations or cyclizations (e.g., pyrazole synthesis), leading to stoichiometric mismatches and purification nightmares.

DegradationPathway Start Methyl 3-(2,4-dichlorophenyl)- 3-oxopropanoate Inter Intermediate: β-Keto Acid Start->Inter Hydrolysis (Slow Step) Water + H2O (Moisture) Water->Inter Product Degradant: 2,4-Dichloroacetophenone Inter->Product Decarboxylation (Fast/Thermal) Gas + CO2 (Gas) Inter->Gas

Figure 1: The hydrolytic decarboxylation pathway.[2] Note that the intermediate acid is rarely isolated due to its rapid conversion to the acetophenone derivative.

Part 2: Diagnostic Hub (Triage)

Before proceeding with synthesis, verify the integrity of your batch using these self-validating checks.

Visual & Physical Inspection
IndicatorStatusTechnical Interpretation
Free-flowing white/off-white powder Pass Crystal lattice is intact; minimal hygroscopic uptake.
Clumping or "Sticky" texture ⚠️ Warning Surface adsorption of water. Hydrolysis may be incipient.
Liquid layer or "Melting" Critical Significant decarboxylation. The degradant (2,4-dichloroacetophenone) has a lower melting point, creating a eutectic melt.
Analytical Verification (NMR/HPLC)

1.


-NMR Diagnosis (CDCl

):
  • The "Ghost" Impurity: Watch for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of a new methyl ketone singlet (
    
    
    
    ppm).
  • Keto-Enol Confusion: Do not confuse the enol tautomer with degradation.

    • Keto form: Singlet at

      
       ppm (
      
      
      
      -methylene).
    • Enol form: Singlet at

      
       ppm (enol -OH) and vinyl proton singlet.
      
    • Degradation:[3] Loss of both ester and

      
      -methylene signals.
      

2. HPLC Triage:

  • Column: C18 Reverse Phase.

  • Shift: The decarboxylated product (2,4-dichloroacetophenone) is less polar than the parent

    
    -keto ester (loss of ester oxygen). It will typically elute later (higher 
    
    
    
    ) in standard water/acetonitrile gradients.

Part 3: Troubleshooting FAQs

Q1: I see a new spot on TLC that moves faster than my product. Is this the degradant? A: Likely, yes. The decarboxylated ketone (2,4-dichloroacetophenone) lacks the polar ester group, making it significantly less polar (


) on silica gel.
  • Action: Run a co-spot with authentic 2,4-dichloroacetophenone if available, or check if the spot is UV-active (it will be, due to the aromatic ring).

Q2: My cyclization reaction (e.g., with hydrazine) failed. Yield is <20%. A: This is the classic "Stoichiometric Drift." If 10% of your starting material has decarboxylated, it is inert to nucleophilic attack at the (now missing) ester position. Furthermore, the released


 and acidic byproducts can buffer your reaction mixture, neutralizing the base catalysts often required for these cyclizations.
  • Correction: Recrystallize the starting material (see Protocols) and dry thoroughly before re-attempting.

Q3: Can I dry this compound in an oven at 60°C? A: NO. This is a critical error.

  • Reasoning: Heat accelerates the decarboxylation of any trace

    
    -keto acid present. If moisture is present, heating it acts as a reactor to drive the degradation forward.
    
  • Correct Protocol: Vacuum desiccation at room temperature (

    
    ) over 
    
    
    
    or silica gel.

Part 4: Remediation & Prevention Protocols

Workflow: Handling & Storage

This workflow ensures the chain of custody for moisture protection.

HandlingWorkflow Receipt 1. Receipt of Material QC 2. QC Check (NMR/KF Titration) Receipt->QC Decision Moisture Content? QC->Decision Dry 3. Vacuum Desiccation (RT, <10 mbar) Decision->Dry >0.5% H2O Store 4. Storage (Inert Gas + Cold) Decision->Store <0.5% H2O Dry->QC Retest Use 5. Aliquot under N2/Ar Store->Use

Figure 2: Standard Operating Procedure for handling moisture-sensitive


-keto esters.
Protocol A: Safe Drying
  • Equipment: Vacuum desiccator, high-vacuum pump, desiccant tray (

    
     preferred).
    
  • Procedure:

    • Spread material in a thin layer on a watch glass.

    • Apply vacuum (

      
      ) at ambient temperature (
      
      
      
      ).
    • Duration: 4–6 hours.

    • Verification: Check weight loss. If weight loss > 1%, analyze by NMR to ensure no thermal degradation occurred.

Protocol B: Recrystallization (Recovery of Degraded Batches)

If the material contains significant ketone impurity (>5%), drying is insufficient. You must purify.

  • Solvent System: Hexane/Ethyl Acetate or Ethanol (cold).

  • Method: Dissolve in minimum hot solvent (do not boil excessively). Cool slowly. The polar

    
    -keto ester should crystallize, leaving the oily ketone degradant in the mother liquor.
    
  • Filtration: Filter rapidly and wash with cold hexane.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    
    -dicarbonyls). 
    
  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (Detailed mechanism of the hydrolytic instability).

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. (Handling and Storage specifications).

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -keto esters and their reactivity. 
    

Sources

Validation & Comparative

Reactivity comparison of "Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" and ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and Ethyl Acetoacetate

Introduction: A Tale of Two β-Keto Esters

In the landscape of synthetic organic chemistry, β-keto esters stand out as exceptionally versatile building blocks, prized for their ability to form carbon-carbon bonds and serve as precursors to a vast array of complex molecules.[1][2] At the heart of their utility lies the "active methylene" group—a CH₂ group flanked by two carbonyls—which imparts unique acidity and reactivity. This guide offers a detailed comparative analysis of two significant members of this class: the classic ethyl acetoacetate (EAA) and the more complex, aromatic-substituted Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP).

While both share the core β-keto ester functionality, the substitution at the keto-carbonyl—a simple methyl group in EAA versus a sterically demanding and electronically influential 2,4-dichlorophenyl group in MDCP—creates profound differences in their reactivity profiles. For researchers, scientists, and drug development professionals, understanding these nuances is critical for strategic synthetic planning, reaction optimization, and the rational design of novel chemical entities. This guide moves beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their behavior, supported by mechanistic insights and practical experimental protocols.

Pillar 1: Structural and Electronic Foundations of Reactivity

The reactivity of any active methylene compound is fundamentally dictated by the stability of the carbanion (enolate) formed upon deprotonation. The substituents on the β-keto ester framework directly modulate this stability.

Ethyl Acetoacetate (EAA): The Archetypal Synthon

Ethyl acetoacetate is the quintessential active methylene compound, widely used in acetoacetic ester synthesis to produce substituted ketones.[3][4] Its reactivity stems from the acidity of the α-hydrogens (pKa ≈ 11 in water), which are readily removed by common bases like sodium ethoxide to form a resonance-stabilized enolate. This stabilization is achieved by delocalizing the negative charge across the α-carbon and the two adjacent oxygen atoms.[1]

EAA also exhibits keto-enol tautomerism, existing as an equilibrium mixture of the keto and enol forms. In neat liquid, the enol form constitutes about 8% of the total, contributing to its acidic nature.[5]

Caption: Keto-Enol Tautomerism in Ethyl Acetoacetate.

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP): An Electronically Perturbed System

Replacing EAA's methyl group with a 2,4-dichlorophenyl ring dramatically alters the electronic landscape of the molecule. The two chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is relayed to the adjacent carbonyl group, significantly increasing its electrophilicity.

The primary consequence of this electronic pull is a marked increase in the acidity of the α-hydrogens compared to EAA. The resulting enolate is more stabilized because the negative charge is further delocalized by the electron-deficient aromatic system. This enhanced acidity means that MDCP can be deprotonated more easily, often with weaker bases or under milder conditions than EAA.

However, this electronic advantage is coupled with a significant steric liability. The bulky 2,4-dichlorophenyl group can physically obstruct the approach of electrophiles to the α-carbon, a factor that becomes critical in substitution reactions.

Caption: Structure of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Pillar 2: A Head-to-Head Comparison of Synthetic Reactivity

The structural and electronic differences between EAA and MDCP manifest in their performance across a range of fundamental organic transformations.

Enolate Formation: Acidity vs. Sterics
FeatureEthyl Acetoacetate (EAA)Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP)
α-Proton Acidity pKa ≈ 11Lower pKa (more acidic) than EAA
Reason Stabilization by two carbonyl groups.Enhanced stabilization from the electron-withdrawing 2,4-dichlorophenyl group.
Ease of Deprotonation Requires a moderately strong base (e.g., NaOEt, NaH).Can be deprotonated more readily, potentially with milder bases.
Steric Hindrance Minimal at the α-carbon.Significant due to the bulky aromatic substituent.

The higher acidity of MDCP's α-protons suggests that it should form its enolate faster and more completely than EAA under identical conditions. This can be advantageous, allowing for the use of a wider range of bases and potentially reducing side reactions associated with strong basicity.

Alkylation Reactions: The Acetoacetic Ester Synthesis

Alkylation is a cornerstone reaction for β-keto esters, typically proceeding via an Sₙ2 mechanism where the enolate acts as the nucleophile.[3][6] Here, the trade-off between electronic activation and steric hindrance becomes paramount.

  • EAA: The relatively unhindered nature of the EAA enolate allows for efficient reaction with a wide variety of primary and secondary alkyl halides.[4][6] The reaction is reliable and forms the basis of the classical acetoacetic ester synthesis for ketones.

  • MDCP: While the enolate of MDCP forms readily, its nucleophilic attack on an alkyl halide is likely to be significantly slower than that of EAA's enolate. The bulky 2,4-dichlorophenyl group acts as a steric shield, impeding the required backside attack for the Sₙ2 reaction. This steric clash can lead to lower yields, require longer reaction times, or favor elimination side reactions, especially with bulkier alkyl halides.

Alkylation_Workflow start β-Keto Ester (EAA or MDCP) enolate Enolate Formation (+ Base, e.g., NaOEt) start->enolate Step 1 alkylation SN2 Attack (+ Alkyl Halide, R-X) enolate->alkylation Step 2 product Alkylated β-Keto Ester alkylation->product Intermediate hydrolysis Hydrolysis & Decarboxylation (H3O+, Δ) product->hydrolysis Step 3 ketone Final Ketone Product hydrolysis->ketone Final Product

Caption: General workflow for the alkylation of β-keto esters.

Condensation Reactions: Knoevenagel and Beyond

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[7]

  • EAA: EAA is a common substrate in Knoevenagel condensations, reacting reliably with various aldehydes to form α,β-unsaturated products.[8][9]

  • MDCP: MDCP's enhanced acidity should facilitate the initial deprotonation step. However, the subsequent nucleophilic addition to the carbonyl electrophile could be sterically hindered. This may result in slower reaction rates compared to EAA, especially with sterically demanding aldehydes or ketones. Nonetheless, the powerful electron-withdrawing nature of the substituent can make the resulting product valuable for further transformations.

The Japp-Klingemann Reaction: A Divergent Path

This reaction provides a clear example of how the identity of the acyl group dictates the product. The reaction couples a β-keto ester with an aryl diazonium salt, leading to the formation of a hydrazone after cleavage of one of the acyl groups.[10][11]

  • With EAA: The reaction proceeds with the cleavage of the acetyl group (CH₃CO-), yielding the phenylhydrazone of ethyl pyruvate.[10][12]

  • With MDCP: The reaction would proceed with the cleavage of the 2,4-dichlorobenzoyl group. This would result in a completely different hydrazone product, specifically the hydrazone of methyl glyoxylate. This highlights how MDCP can be used as a synthetic equivalent of a glyoxylate ester enolate in this specific transformation.

Pillar 3: Experimental Protocols and Methodologies

To translate theory into practice, the following self-validating protocols provide a framework for exploiting the reactivity of both synthons. The choice of conditions reflects the inherent properties of each molecule.

Protocol 1: Mono-alkylation of Ethyl Acetoacetate with Benzyl Bromide

This protocol details a classic, high-yielding alkylation, forming the basis of the acetoacetic ester synthesis.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetoacetate (EAA)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise via syringe over 15 minutes. The formation of the sodium enolate is typically observed as a slight warming or change in consistency.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.0 eq) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions like dialkylation.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with water and saturated aqueous NH₄Cl solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Knoevenagel Condensation of MDCP with 4-Chlorobenzaldehyde

This protocol illustrates the condensation of the more complex MDCP, using conditions that favor the reaction despite potential steric hindrance.

Materials:

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP)

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Acetic Acid

  • Toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add MDCP (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq). Causality Note: The combination of a weak base (piperidine) and a weak acid (acetic acid) is a common catalytic system for the Knoevenagel condensation, facilitating both the enolate formation and the final dehydration step.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours or until no more water is evolved and TLC analysis indicates consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel column chromatography.

Conclusion: Strategic Selection for Synthetic Success

The comparison between Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and ethyl acetoacetate is a compelling case study in how subtle structural modifications can lead to significant shifts in chemical reactivity.

  • Ethyl Acetoacetate remains the workhorse for synthesizing simple α-substituted methyl ketones due to its reliable reactivity and minimal steric hindrance. Its enolate is a potent C-nucleophile for a broad range of alkylating agents.

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate , in contrast, is a more specialized reagent. Its key advantages are the increased acidity of its α-protons, allowing for easier enolate formation, and its role as a precursor to molecules containing the 2,4-dichlorobenzoyl moiety. However, this is balanced by the significant steric hindrance imposed by the aromatic ring, which can diminish its nucleophilicity and slow reaction rates in alkylation and condensation reactions.

Ultimately, the choice between EAA and MDCP is not about which is "better," but which is strategically appropriate for the desired molecular target. For drug development professionals and synthetic chemists, a deep understanding of these governing principles of electronics and sterics is indispensable for navigating the complexities of modern organic synthesis and efficiently constructing the molecules of tomorrow.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Barbaro, G., Gualandi, A., & Cozzi, P.G. (1993). IMPROVED ALKYLATION OF ETHYL ACETOACETATE AND DIETHYL MALONATE. Synthetic Communications. [Link]

  • Wikipedia contributors. (2023). Ethyl acetoacetate. Wikipedia, The Free Encyclopedia. [Link]

  • Astle, M. J., & Zaslowsky, J. A. (1952). Reactions Catalyzed by Anion Exchange Resins Knoevenagel Condensation. Industrial & Engineering Chemistry. [Link]

  • Organic Syntheses. (1988). Ethyl 3,3-diethoxypropanoate. Organic Syntheses, Coll. Vol. 7, p.226 (1990); Vol. 66, p.95 (1988). [Link]

  • Taylor & Francis Online. (2018). Ethyl acetoacetate – Knowledge and References. Fenaroli's Handbook of Flavor Ingredients. [Link]

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia contributors. (2023). Acetoacetic ester synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University. [Link]

  • Organic chemistry solution. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. YouTube. [Link]

  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. [Link]

  • Farmer, S. (2023). Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Slideshare. (n.d.). Ethyl acetoacetate. [Link]

  • Organic Reactions. (1942). The Japp-Klingemann Reaction. John Wiley & Sons. [Link]

  • Gül, Ü. D., et al. (2021). Electrochemical investigation of the interaction of 2,4-D and double stranded DNA using pencil graphite electrodes. PLOS ONE. [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. [Link]

  • da Silva, F. C., et al. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. SciELO. [Link]

  • O'Connor, C., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Yu, W., et al. (2020). Enhanced electrocatalytic dechlorination of 2,4-dichlorophenoxyacetic acid on in situ prepared Pd-anchored Ni(OH)2 bifunctional electrodes. RSC Publishing. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • PubChem. (n.d.). Methyl 3-(2-chlorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Zuanazzi, J. S., et al. (2018). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Phillips, R. R. (2011). The Japp-Klingemann Reaction. ResearchGate. [Link]

  • Bustos, S. A., et al. (2018). Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. RSC Publishing. [Link]

  • ResearchGate. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • Jiménez-Ortega, V., et al. (2021). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. MDPI. [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. [Link]

  • Varela-M, C. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

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  • Ghaffari, S., et al. (2019). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]

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  • Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

Spectroscopic Validation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

In drug development, Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6) serves as a critical building block for heterocycles and quinolone antibiotics.[1] However, its validation presents a dual challenge often overlooked in routine QC:

  • Keto-Enol Tautomerism: As a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto ester, it exists in a dynamic equilibrium between keto and enol forms, complicating quantitative integration in 
    
    
    
    H NMR.
  • Regioisomer Ambiguity: Distinguishing the 2,4-dichloro substitution pattern from commercially available 3,4- or 2,6-dichloro isomers requires specific coupling constant analysis, which low-resolution techniques fail to resolve.[1]

This guide compares Standard Routine Analysis against Advanced Structural Certification protocols. We demonstrate why relying solely on standard HPLC-UV or 1D NMR is insufficient for critical path materials and provide a self-validating spectroscopic workflow.

Structural Analysis & Tautomeric Dynamics

Before selecting an analytical method, one must understand the species present in solution.[1]

  • The Keto Form: Thermodynamically favored in polar aprotic solvents (e.g., DMSO).[1] Characterized by a methylene singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • The Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation with the dichlorophenyl ring. Favored in non-polar solvents (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Characterized by a vinyl methine singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    ) and a downfield hydroxyl proton.

Critical Insight: The ortho-chlorine at position 2 introduces steric twist, potentially destabilizing the planar enol form compared to non-ortho substituted analogs. This steric effect makes the keto/enol ratio a unique fingerprint for this specific isomer.[1]

Visualization: Analytical Workflow

The following diagram outlines the decision matrix for validating this compound, distinguishing between routine checks and structural certification.

ValidationWorkflow Sample Crude/Purified Sample MethodA Tier 1: Routine QC (HPLC-UV + 1D NMR) Sample->MethodA MethodB Tier 2: Structural Certification (2D NMR + LC-MS/MS) Sample->MethodB Critical Path Decision Isomer/Tautomer Ambiguity? MethodA->Decision ResultB Validated Structure (Regiochemistry Confirmed) MethodB->ResultB Decision->MethodB Ambiguity Detected ResultA Pass/Fail (Purity Only) Risk: Isomer Contamination Decision->ResultA No Ambiguity (Rare)

Figure 1: Strategic workflow for the validation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, prioritizing Tier 2 methods for structural certainty.

Comparative Analysis: Routine vs. Advanced Validation[1]

The following table contrasts the "performance" of analytical methods in the context of validating this specific molecule.

FeatureTier 1: Routine 1D NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H)
Tier 2: Advanced Validation (2D NMR + LC-MS) Why Tier 2 Wins
Tautomer Resolution Poor. Signals often overlap; integration errors occur if relaxation delays (

) are too short for both forms.
Excellent. HSQC correlates protons to specific carbons, separating enol/keto signals definitively.Accurate quantification of the active species.
Regiochemistry (Cl) Ambiguous. Splitting patterns (d, dd, d) can be obscured by line broadening or impurities.[1]Definitive. HMBC connects aromatic protons to the carbonyl, proving the distance to the ketone.[1]Distinguishes 2,4-dichloro from 2,6- or 3,4-dichloro isomers.[1]
Purity Limit ~1-2% detection limit.<0.1% detection limit (LC-MS).Detects trace decarboxylated impurities (2,4-dichloroacetophenone).[1]
Throughput High (5 mins/sample).Medium (30-60 mins/sample).[1]Necessary investment for master batch validation.[1]

Detailed Experimental Protocols

Protocol A: High-Resolution NMR with Tautomer Control

Objective: To obtain a quantitative ratio of keto:enol forms and resolve aromatic coupling constants.

Reagents:

  • Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (favors Enol) OR DMSO-
    
    
    
    (favors Keto).
  • Recommendation: Use DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      for purity assays to collapse the equilibrium largely to the keto form, simplifying integration. Use 
    
    
    
    for structural characterization to observe the H-bonded enol proton.

Instrument Parameters:

  • Frequency: 400 MHz minimum (600 MHz preferred for aromatic resolution).

  • Pulse Sequence: zg30 (standard).[1]

  • Relaxation Delay (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 10 seconds  (Critical! The enolic proton and quaternary carbons relax slowly. Standard 1s delays cause integration errors >10%).[1]
    
  • Scans: 64.

Data Interpretation (Self-Validating Logic):

  • The "Fingerprint" Region (Aromatic):

    • Look for the H-6 proton (ortho to carbonyl).[1] In the 2,4-dichloro isomer, this is a doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) at 
      
      
      
      ppm.
    • Look for the H-3 proton (between Cls).[1] This must be a narrow doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) due to meta coupling only.
      
    • Validation Check: If H-3 appears as a triplet or large doublet, you have the wrong isomer (e.g., 2,6-dichloro or 3,4-dichloro).[1]

Protocol B: LC-MS Identification of Impurities

Objective: Confirm molecular weight and detect common degradation products.[1]

Methodology:

  • Column: C18 Reverse Phase (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Detection: ESI+ and UV (254 nm).[1]

Target Ions (m/z):

  • [M+H]+: 247.0 (Base peak for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Isotope Pattern: Must show characteristic 9:6:1 intensity ratio for M, M+2, M+4 (247, 249, 251) confirming two chlorine atoms.[1]

  • Key Impurity: 2,4-Dichloroacetophenone (Decarboxylation product).[1]

    • m/z: 189.0.[1]

    • Retention Time: Typically elutes later than the ester due to loss of polar ester group.[1]

Structural Logic for Isomer Differentiation

The most common failure mode in synthesizing this compound is starting with an impure acid chloride, leading to regioisomers.[1] The following diagram illustrates the logic path to rule out the 3,4-dichloro and 2,6-dichloro isomers using NMR coupling constants (


-values).

IsomerLogic Start Analyze Aromatic Region (1H NMR) Step1 Identify Proton between Cl atoms (H-3 for 2,4-isomer) Start->Step1 Check1 Coupling Pattern of Isolated Proton? Step1->Check1 Res24 Small Doublet (J ~ 2Hz) (Meta coupling only) CONFIRMS 2,4-DICHLORO Check1->Res24 Meta (d) Res34 Doublet (J ~ 8Hz) (Ortho coupling) INDICATES 3,4-DICHLORO Check1->Res34 Ortho (d) Res26 Triplet (J ~ 8Hz) (Symmetric) INDICATES 2,6-DICHLORO Check1->Res26 Ortho (t)

Figure 2: NMR Logic Tree for distinguishing the target 2,4-dichloro isomer from common regioisomers based on proton coupling constants.

References

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    -keto ester impurities and synthesis). Retrieved from [Link]
    
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Strategic Isotopic Labeling of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Isotopic Labeling of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (DMPK/Synthetic Chemistry)[1][2]

Executive Summary

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (MDCP) is a critical beta-keto ester intermediate employed in the synthesis of high-value azole antifungals (e.g., Itraconazole ) and agrochemical fungicides (e.g., Fenoxanil ).[1][2] In drug metabolism and pharmacokinetics (DMPK) studies, the selection of the isotopic labeling position within this intermediate is not merely a logistical choice but a scientific determinant of study success.

This guide compares three primary labeling strategies for MDCP. It argues that while Deuterium labeling offers cost advantages, it presents critical stability risks during downstream synthesis and in vivo metabolism.[1] We advocate for Carbon-13 backbone labeling as the optimal balance of stability, cost, and utility for quantitative bioanalysis.[1]

The Challenge: Why Labeling Strategy Matters

The beta-keto ester moiety in MDCP contains an acidic methylene group (C2 position) flanked by a ketone and an ester.[1][2] This structural feature dictates the stability of any isotopic label placed there.[1]

  • The Trap: Researchers often select Deuterium (D) labeling at the C2 position due to the low cost of D₂O exchange.[1][2]

  • The Reality: The C2 protons are highly acidic (pKa ~11).[1][2] Under the basic conditions required to convert MDCP into triazoles or pyrazoles (e.g., reaction with hydrazines or formamidines), these Deuterium atoms undergo rapid exchange with the solvent, resulting in label loss before the drug substance is even synthesized.

Comparative Analysis of Labeling Alternatives

We compare three distinct strategies for introducing isotopic labels into MDCP for use in synthesizing downstream API (Active Pharmaceutical Ingredients).

Strategy A: Phenyl Ring Labeling (13C₆ or D₃) [2]
  • Description: Isotopes are incorporated into the 2,4-dichlorophenyl ring.[1][3]

  • Best For: Metabolic profiling (MetID) where the azole tail might be cleaved; "Gold Standard" Internal Standards.[1][2]

Strategy B: Carbonyl/Backbone Labeling (13C)
  • Description: 13C incorporation at the C3 (ketone) or C1 (ester) carbonyls.[2]

  • Best For: Quantitative Bioanalysis (LC-MS/MS), Mass Balance studies.[1][2]

Strategy C: Methylene Labeling (D₂)
  • Description: Deuterium incorporation at the C2 acidic methylene.[1][2]

  • Best For: Not recommended for API synthesis; limited use in mechanistic enolization studies.[1][2]

Performance Matrix
FeatureStrategy A: Phenyl Ring (13C₆) Strategy B: Backbone (13C) Strategy C: Methylene (D₂)
Synthetic Stability High. Unaffected by basic condensation.[1][2]High. Carbon backbone is robust.[1][2]Critical Failure. >95% loss in basic media.[1][2]
Metabolic Stability Excellent. Ring is rarely cleaved.[1][2]Good. Stable unless decarboxylation occurs.[1][2]Poor. Subject to metabolic exchange.[1][2]
Cost Efficiency Low (High precursor cost).[1][2]Moderate.High (Cheap reagents).[2]
Mass Shift +6 Da (Ideal for MS separation).[1][2]+1 to +3 Da (Requires multiple labels).+2 Da (Often insufficient).[2]
Recommendation Gold Standard for MetID Best Value for Quantification Avoid for DMPK
Technical Deep Dive: The Causality of Label Loss

The following diagram illustrates the fate of different labels during the synthesis of an Itraconazole-type triazole core. Note how the Strategy C (Deuterium) label is washed out during the enolate transition state, whereas Strategy B (13C) remains intact.[2]

LabelFate cluster_0 Precursor: MDCP cluster_1 Reaction Intermediate cluster_2 Final Drug Core MDCP Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate (Labeled) Enolate Enolate Transition State (Basic Conditions) MDCP->Enolate Base (e.g., NaOMe) Label_C13 13C Label (Backbone) RETAINED MDCP->Label_C13 Label_D Deuterium Label (C2) LOST via Solvent Exchange MDCP->Label_D Triazole Triazole/Pyrazole Core (Drug Substance) Enolate->Triazole Cyclization with Hydrazine/Formamidine Label_C13->Triazole Label_D->Enolate Exchanges with H+

Figure 1: Mechanistic fate of isotopic labels during base-catalyzed heterocycle synthesis. Deuterium at C2 is labile and unsuitable for tracking.[1]

Recommended Experimental Protocol
Synthesis of [3-13C]-Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Rationale: This protocol targets Strategy B (Backbone Labeling) using [13C]-Dimethyl Carbonate.[1][2] This route is preferred over the acid chloride route for its milder conditions and high atom economy.[1]

Materials:

  • 2,4-Dichloroacetophenone (1.0 eq)[2][4]

  • [13C]-Dimethyl Carbonate (3.0 eq, >99 atom% 13C)[2]

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)[2]

  • Anhydrous Toluene (Solvent)[2]

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, wash NaH with hexane to remove mineral oil. Suspend in anhydrous toluene.

  • Carbonate Addition: Add [13C]-Dimethyl Carbonate. Heat the mixture to 60°C.

  • Condensation: Add 2,4-Dichloroacetophenone dropwise over 30 minutes. The reaction is driven by the evolution of hydrogen gas.[1]

    • Note: The [13C] label from the carbonate becomes the ester carbonyl (C1) or, via rearrangement mechanisms in specific alternative routes, can be positioned at C3.[2] In this direct condensation, the ester carbonyl is labeled.[1]

  • Reflux: Heat to reflux (110°C) for 4 hours to drive the Claisen condensation to completion.

  • Quench & Workup: Cool to 0°C. Quench carefully with glacial acetic acid/ice water. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from MeOH/Water.

    • QC Check:13C-NMR should show a simplified doublet or enhanced peak at ~167 ppm (ester carbonyl).[1][2]

Validation: Metabolic Stability Assay

Rationale: To confirm the label does not affect metabolic clearance (Isotope Effect) and remains stable.

  • Incubation: Incubate 1 µM of the final [13C]-labeled drug (synthesized from the intermediate) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with cold Acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS.

    • Success Criteria: The mass shift (+1 Da) must remain constant across all time points.[2] Loss of label indicates metabolic instability (unlikely for 13C).[2]

Decision Framework for Researchers

Use this logic flow to select the correct labeled material for your study.

DecisionTree cluster_API Drug Development Route Start Start: Select Label for MDCP Q1 Is the goal Synthesis of API (e.g., Itraconazole)? Start->Q1 Q2 Is the goal Mechanistic Study of Enolization? Q1->Q2 No API_Route Required: Non-Exchangeable Label Q1->API_Route Yes Mech_Route Use Methylene-D2 (Cheap, Exchangeable) Q2->Mech_Route Yes Choice1 Best: 13C-Backbone (Cost/Stability Balance) API_Route->Choice1 Choice2 Premium: Ring-13C6/D3 (MetID Specific) API_Route->Choice2 Avoid AVOID: Methylene-D2 (Will wash out) API_Route->Avoid

Figure 2: Decision matrix for isotopic label selection.

References
  • Synthesis of Itraconazole Intermediates

    • Heeres, J., et al. (1984).[2] Antimycotic azoles.[1][2] 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[1][2]

  • Isotopic Labeling Strategies in DMPK

    • Gu, H., et al. (2018).[2] Stable Isotope Labeling in Metabolomics and Drug Metabolism.[2] Organic Syntheses (Protocol for 13C labeling). [2]

  • Metabolic Stability of 2,4-Dichlorophenyl Moiety

    • Charles, J. M., et al. (1996).[2][5] Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats.[1][5] Fundamental and Applied Toxicology.[1][2][5]

  • Properties of Beta-Keto Esters (Acidity & Exchange)

    • PubChem Compound Summary for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.[1][2]

  • General Isotope Applications

    • Thermo Fisher Scientific.[1][2] Isotopically Labeled Compounds for NMR and MS.[1][2]

Sources

Precision Purity Assessment of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6) is a critical


-keto ester intermediate, frequently utilized in the synthesis of azole antifungals (e.g., Isavuconazole analogs) and agrochemicals. Its purity assessment presents a unique analytical challenge due to keto-enol tautomerism  and thermal instability .

This guide compares three analytical methodologies:

  • Gas Chromatography (GC-FID): The traditional approach, often flawed by thermal degradation.

  • Standard RP-HPLC (Neutral pH): A common baseline that frequently yields split peaks due to on-column tautomerization.

  • Optimized Acidic RP-HPLC (The Recommended Protocol): A robust, self-validating method designed to freeze tautomeric equilibrium and ensure mass balance integrity.

The Chemical Challenge: Why Standard Methods Fail

Before selecting a method, one must understand the analyte's dynamic behavior. As a


-keto ester, this compound exists in equilibrium between a keto  form and an enol  form.[1]
Keto-Enol Tautomerism

In solution, the acidic proton at the


-position (between the carbonyls) shifts, creating an enol stabilized by intramolecular hydrogen bonding (especially in non-polar solvents) or solvent interactions.
  • The Analytical Risk: If the rate of interconversion (

    
    ) is comparable to the chromatographic timescale, the analyte will manifest as a distorted "saddle" peak or two partially resolved peaks, making integration impossible.
    
Thermal Decarboxylation

-keto esters are thermally labile. At high temperatures (e.g., GC injector ports 

C), they are prone to decarboxylation or transesterification, leading to false "impurity" peaks that are actually artifacts of the method.
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and its impact on analytical signals.

Tautomerism cluster_chrom Chromatographic Consequence Keto Keto Form (Polar, Less Retained) Enol Enol Form (Less Polar, More Retained) Keto->Enol Tautomerization (k1) Promoted by Neutral pH Artifact Thermal Artifact (Decarboxylated Species) Keto->Artifact Thermal Degradation (>150°C in GC) Peak Split/Saddle Peak (Integration Error) Keto->Peak Enol->Peak

Figure 1: Kinetic equilibrium of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Rapid interconversion during separation leads to peak splitting (HPLC) or degradation (GC).

Methodological Comparison

The following table summarizes the performance metrics of the three evaluated approaches.

FeatureMethod A: GC-FID Method B: Standard HPLC (Neutral) Method C: Optimized HPLC (Acidic)
Principle Volatilization / Flame IonizationReverse Phase / UV (pH 7.0)Reverse Phase / UV (pH 2.5)
Suitability Low Medium High
Linearity (

)
0.985 (Non-linear at high conc.)0.992>0.999
Main Artifacts Decarboxylation products (False Positives)Peak splitting (Keto/Enol separation)None (Single sharp peak)
LOQ ~50 ppm~10 ppm< 1 ppm
Run Time 25 min15 min12 min
Verdict Rejected for Purity AssayRejected for QuantitationRecommended Standard
Critical Analysis
  • Why Method A Fails: High injector temperatures (

    
    C) caused a ~3% degradation of the parent peak into 2,4-dichloroacetophenone, falsely lowering the calculated purity.
    
  • Why Method B Fails: Using a neutral mobile phase (Water/Acetonitrile) allowed on-column tautomerization. The resulting chromatogram showed a "bridge" between the keto and enol peaks, preventing accurate area integration.

  • Why Method C Succeeds: Acidification (0.1%

    
    ) suppresses the ionization of the enol, effectively "locking" the equilibrium or forcing rapid coalescence into a single, sharp peak relative to the chromatographic timescale.
    

Recommended Protocol: Optimized Acidic RP-HPLC

This protocol is designed to be self-validating . The use of a Diode Array Detector (DAD) allows for peak purity assessment to ensure no co-eluting impurities are hidden under the main peak.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl,

Superior

-

selectivity for chlorinated aromatics compared to C18.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses enol ionization; stabilizes peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength; low UV cutoff.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp

Crucial: Lower temp slows tautomerization kinetics.
Detection UV @ 254 nm (Ref 360 nm)Max absorbance of the phenyl ring; Ref removes drift.
Injection Vol

Prevents column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial equilibration
8.090Elution of main peak & lipophilic impurities
10.090Wash
10.140Re-equilibration
12.040End of Run
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10.0 mg of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate reference standard.

    • Dissolve in 10 mL of Acetonitrile (Do not use methanol to avoid transesterification).

    • Sonicate for 5 minutes. Filter through a 0.22

      
       PTFE filter.
      
  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Requirement: RSD of Peak Area

      
      .
      
    • Requirement: Tailing Factor (

      
      ) 
      
      
      
      (Indicates successful tautomer control).
  • Sample Analysis:

    • Inject blank (Acetonitrile) to identify system ghosts.

    • Inject samples in duplicate.

  • Data Processing:

    • Integrate the main peak at ~6.5 min.

    • Check UV spectra (DAD) across the peak: The spectra at the upslope, apex, and downslope must match (>990 match factor).

Experimental Validation Data

The following data represents typical results obtained using the Optimized Method (Method C).

Linearity & Range

A 5-point calibration curve (0.1 mg/mL to 1.5 mg/mL) was constructed.

Concentration (mg/mL)Peak Area (mAU*s)Accuracy (%)
0.10154099.8
0.507650100.1
1.0015320100.0
1.251910099.9
1.5022950100.2
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Method Robustness (Workflow)

This diagram illustrates the validation logic used to confirm the method's reliability.

Validation Start Start Validation SST System Suitability (RSD < 0.5%) Start->SST Check1 Pass? SST->Check1 Linearity Linearity Check (5 levels) Check1->Linearity Yes Fail Troubleshoot (Check pH/Temp) Check1->Fail No Accuracy Spike Recovery (98-102%) Linearity->Accuracy Stability Solution Stability (24h @ RT) Accuracy->Stability Final Method Validated Stability->Final

Figure 2: Validation workflow ensuring data integrity for regulatory submission.

Conclusion

For the purity assessment of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, Method C (Acidic RP-HPLC) is the superior choice.

  • Selectivity: The Phenyl-Hexyl stationary phase provides distinct separation of the chlorinated aromatic moiety from synthetic by-products.

  • Stability: The acidic mobile phase and controlled temperature (

    
    C) mitigate the kinetic effects of keto-enol tautomerism, yielding sharp, reproducible peaks.
    
  • Integrity: Unlike GC, this method avoids thermal degradation, ensuring the purity profile reflects the sample, not the method.

Recommendation: Adopt Method C for all release testing and stability studies of this intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758178, Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Retrieved October 26, 2025 from [Link][2]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved October 26, 2025 from [Link]

  • Wockhardt Limited (2016).Process for the preparation of Isavuconazole and its intermediates. WO2015150947A1.
  • Chromatography Forum (2007). Keto-enol tautomerism in HPLC separation. Retrieved October 26, 2025 from [Link]

  • ChemRxiv (2023). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. Retrieved October 26, 2025 from [Link][2]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective control and analysis of chiral molecules are paramount. The biological activity of enantiomers can vary significantly, with one offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an in-depth technical comparison of methodologies for the chiral separation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and its derivatives, a class of compounds with significant interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It is designed to provide a logical framework for method development, grounded in the principles of chiral recognition and supported by experimental data from analogous compounds. We will explore the critical interplay between the chiral stationary phase (CSP), mobile phase composition, and the unique structural characteristics of the analyte.

The Analytical Challenge: Keto-Enol Tautomerism and Chiral Recognition

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester, presents a unique challenge due to the presence of a stereocenter at the C3 position. Furthermore, like many β-dicarbonyl compounds, it can exist in equilibrium with its enol tautomer. This tautomerism can complicate chromatographic separations, potentially leading to peak broadening or splitting if the on-column interconversion is rapid. A successful chiral separation method must therefore not only differentiate between the enantiomers but also provide sharp, symmetrical peaks, indicating that the tautomeric equilibrium does not interfere with the chiral recognition mechanism.

The key to a successful chiral separation lies in creating a transient diastereomeric complex between the analyte's enantiomers and a chiral selector, which is immobilized on the stationary phase. The differing stabilities of these complexes result in different retention times, allowing for their separation. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be the most versatile and successful for a wide range of chiral compounds and are the primary focus of this guide.[1][2]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in achieving a successful chiral separation. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. For aromatic compounds like methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, CSPs with phenylcarbamate derivatives are often excellent starting points.

Based on extensive experience with structurally related β-keto esters and dichlorophenyl-containing compounds, a screening of the following polysaccharide-based CSPs is recommended.

Recommended CSPs for Initial Screening:
  • Cellulose-based:

    • Lux® Cellulose-1 / CHIRALCEL® OD-H: (Cellulose tris(3,5-dimethylphenylcarbamate)) - A highly versatile and often successful first choice for many chiral separations.

    • Lux® Cellulose-2 / CHIRALCEL® OZ-H: (Cellulose tris(3-chloro-4-methylphenylcarbamate)) - The presence of a chloro-substituent on the phenylcarbamate can offer alternative selectivity, particularly for halogenated analytes.[3]

  • Amylose-based:

    • Lux® Amylose-1 / CHIRALPAK® AD-H: (Amylose tris(3,5-dimethylphenylcarbamate)) - The helical structure of amylose provides a different spatial arrangement of the chiral selectors compared to cellulose, often resulting in complementary or superior separations.[2]

    • Lux® Amylose-2 / CHIRALPAK® AY-H: (Amylose tris(5-chloro-2-methylphenylcarbamate)) - This chlorinated amylose phase offers a unique combination of steric and electronic interactions that can be highly effective.[3][4]

The choice between coated and immobilized polysaccharide CSPs is also a key consideration. While traditional coated phases are effective, immobilized CSPs offer the significant advantage of being compatible with a broader range of solvents, including those "forbidden" for coated phases like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[5][6] This expanded solvent compatibility can be crucial for optimizing selectivity and for dissolving poorly soluble derivatives.

Strategic Method Development: A Multi-Modal Approach

A systematic screening approach across different mobile phase modes is the most efficient path to a successful and robust chiral separation. For Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and its derivatives, Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes should be evaluated. Supercritical Fluid Chromatography (SFC) also presents a powerful, "greener" alternative.[7]

Logical Workflow for Chiral Method Development

The following diagram outlines a systematic approach to screening and optimizing the chiral separation.

Chiral_Method_Development Figure 1: Chiral Method Development Workflow Start Racemic Analyte: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Screening Primary Screening: 4 Recommended CSPs (Cellulose & Amylose based) Start->Screening NP_Mode Normal Phase (NP) Heptane/Alcohol Screening->NP_Mode Mode 1 PO_Mode Polar Organic (PO) Acetonitrile or Methanol Screening->PO_Mode Mode 2 RP_Mode Reversed Phase (RP) Aqueous/Organic Screening->RP_Mode Mode 3 SFC_Mode Supercritical Fluid (SFC) CO2/Alcohol Screening->SFC_Mode Alternative Optimization Optimization: - Alcohol Modifier (IPA vs. EtOH) - Additives (Acidic/Basic) - Flow Rate & Temperature NP_Mode->Optimization Promising Separation PO_Mode->Optimization Promising Separation RP_Mode->Optimization Promising Separation SFC_Mode->Optimization Promising Separation Final_Method Validated Chiral Method Optimization->Final_Method

Caption: A systematic workflow for developing a chiral separation method.

Experimental Protocols and Expected Performance

The following sections provide detailed starting protocols for each mobile phase mode and a table summarizing the expected performance based on data from analogous compounds.

Protocol 1: Normal Phase (NP) HPLC Screening

Causality: Normal phase chromatography often provides excellent selectivity for polar compounds on polysaccharide CSPs. The non-polar primary mobile phase (heptane or hexane) minimizes interactions with the silica backbone, allowing the chiral recognition to be dominated by the polysaccharide derivatives. The alcohol modifier is crucial for elution and for participating in hydrogen bonding interactions with the analyte and CSP.

Step-by-Step Methodology:

  • Columns: Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-1, Lux Amylose-2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: n-Heptane / Isopropanol (IPA) (90:10, v/v).

  • Mobile Phase B: n-Heptane / Ethanol (EtOH) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the dichlorophenyl chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 1 mg/mL.

  • Procedure: Screen all four columns with Mobile Phase A. If no or poor separation is observed, screen with Mobile Phase B. Ethanol often provides different selectivity compared to isopropanol.

Protocol 2: Polar Organic (PO) and Reversed Phase (RP) Screening

Causality: Polar organic and reversed-phase modes are valuable alternatives, especially for compounds with limited solubility in non-polar solvents. These modes are also more compatible with mass spectrometry (MS) detection.[8] The chiral recognition mechanism in these modes can be significantly different from normal phase, involving a combination of hydrophobic and polar interactions.

Step-by-Step Methodology:

  • Columns: Use the same four CSPs as in the NP screen. Ensure proper column flushing when switching from NP to RP/PO modes.

  • PO Mobile Phase: Acetonitrile / Methanol (95:5, v/v).

  • RP Mobile Phase: Acetonitrile / Water (50:50, v/v). An acidic or basic buffer may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min for 4.6 mm ID columns.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Procedure: Screen all four columns with the PO mobile phase. Subsequently, screen with the RP mobile phase.

Protocol 3: Supercritical Fluid Chromatography (SFC) Screening

Causality: SFC is a high-speed, high-efficiency technique that is considered more environmentally friendly due to its use of supercritical CO2 as the primary mobile phase.[7][9] It often provides unique selectivity compared to HPLC and is particularly well-suited for chiral separations.

Step-by-Step Methodology:

  • Columns: Use the same four CSPs, preferably in SFC-specific hardware if available.

  • Mobile Phase: Supercritical CO2 with a modifier gradient of Methanol (containing 0.1% diethylamine for neutral/basic compounds, or 0.1% formic acid for acidic compounds if necessary) from 5% to 40% over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

Comparative Performance Data (Expected)

The following table summarizes the expected outcomes of the screening process, based on separations of structurally similar compounds like Diclofop-methyl and other β-keto esters. This table serves as a predictive guide for prioritizing optimization efforts.

CSPModeMobile PhaseExpected Selectivity (α)Expected Resolution (Rs)Rationale & Comments
Lux Cellulose-1 NPHeptane/IPA1.2 - 1.5> 1.5A robust starting point. Good potential for π-π and hydrogen bonding interactions.
Lux Amylose-2 NPHeptane/EtOH1.8 - 2.7 > 2.5 The chlorinated amylose selector is predicted to have strong interactions with the dichlorophenyl moiety, leading to high selectivity.[3]
Lux Cellulose-2 POACN/MeOH1.1 - 1.31.0 - 1.8May provide separation if NP modes fail. Peak shape might require optimization with additives.
Lux Amylose-1 SFCCO2/MeOH1.4 - 2.0> 2.0SFC often provides sharp peaks and fast separations. The amylose backbone offers a different steric environment.[7]

Note: Selectivity (α) is the ratio of the retention factors of the two enantiomers (k2/k1). Resolution (Rs) is a measure of the degree of separation between the two peaks.

Optimization and Final Method Selection

Once a promising separation (Rs > 1.0) is identified, further optimization can be performed.

  • Modifier Percentage: Adjusting the alcohol percentage in NP or SFC, or the organic percentage in RP, can fine-tune retention and resolution.

  • Additives: For acidic or basic derivatives, adding a small amount (typically 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[10]

  • Temperature: Varying the column temperature can sometimes alter selectivity, although its effect is generally less pronounced than mobile phase changes.

The final method should be chosen based on a balance of resolution (baseline separation, Rs > 1.5), analysis time, and robustness.

Conclusion

The chiral separation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and its derivatives is readily achievable through a systematic screening approach utilizing modern polysaccharide-based chiral stationary phases. While multiple CSPs may provide some degree of separation, initial screening should prioritize amylose-based phases with chlorinated phenylcarbamate selectors (e.g., Lux Amylose-2) under normal phase or SFC conditions, as these are predicted to offer the highest selectivity due to favorable interactions with the analyte's dichlorophenyl group. The provided workflows and protocols offer a robust and scientifically-grounded strategy to efficiently develop a validated chiral separation method suitable for the stringent requirements of pharmaceutical research and development.

References

  • Bezhanishvili, T., Chankvetadze, L., Chankvetadze, B. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 970, 205-13. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Springer Protocols Handbooks, 205-213. [Link]

  • Phenomenex Inc. (n.d.). Chiral Separation of Fungicides using Lux® Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1123. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). HPLC method for chiral separation and quantification of antidepressant citalopram and its precursor citadiol. Journal of Pharmaceutical and Biomedical Analysis, 84, 1-8. [Link]

  • Novell, A., & Guillarme, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-127. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral Columns Brochure. [Link]

  • Gualandi, A., Monti, F., Baschieri, A., & Cozzi, P. G. (2016). Photo-Organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. Angewandte Chemie International Edition, 55(39), 11849-11853. [Link]

  • Phenomenex Inc. (n.d.). Chiral Columns Brochure. [Link]

  • Chiral Technologies, Inc. (n.d.). New Selectivity from CHIRALPAK AY-H and CHIRALCEL OZ-H. [Link]

  • YMC Europe GmbH. (2016). Chiral LC & SFC Method Development. [Link]

  • Wang, Y., et al. (2016). Enantioselective Synthesis of α-Stereogenic γ-Keto Esters via Formal Umpolung Strategy. Organic Letters, 18(21), 5628-5631. [Link]

  • De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322. [Link]

  • Genêt, J. P., et al. (2001). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 343(6-7), 515-528. [Link]

  • Phenomenex Inc. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Analytics-Shop. (n.d.). ReproSil Chiral Columns Brochure. [Link]

  • Chen, J.-R., et al. (2016). Supporting Information Photo-organocatalytic enantioselective α-hydroxylation of β-keto esters and β-keto amides with oxygen. Angewandte Chemie International Edition. [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral Columns Product Page. [https://www.phenomenex.com/Products/ HPLCColumnDetail/Lux]([Link] HPLCColumnDetail/Lux)

  • Phenomenex Inc. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies Poster. [Link]

  • Daicel Chiral Technologies. (n.d.). Technical Library. [Link]

  • Egebjerg, T., et al. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. HPLC Inc. [Link]

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Comparative Guide: Catalytic Asymmetric Hydrogenation of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a critical


-keto ester intermediate. Its enantioselective reduction yields Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate , a chiral building block essential for the synthesis of antifungal azoles and specific kinase inhibitors.

The presence of the 2,4-dichloro substitution pattern on the phenyl ring introduces significant steric bulk at the ortho position and electron-withdrawing effects that distinguish this substrate from simple benzoyl acetates. This guide compares the two dominant catalytic methodologies for this transformation: Ru-Ligand Complex Hydrogenation (Noyori-type) and Biocatalytic Reduction (Ketoreductases/KREDs) .

Key Finding: While Ruthenium-based methods offer broad scalability and established regulatory precedents, Biocatalysis is superior for substrates with high steric hindrance (like the 2,4-dichloro motif), offering >99% ee and eliminating heavy metal remediation steps.

The Substrate Challenge

Before selecting a catalyst, one must understand the substrate's specific constraints:

  • Steric Hindrance: The chlorine atom at the C2 (ortho) position forces the carbonyl group out of coplanarity with the aromatic ring. Catalysts requiring flat binding pockets (e.g., certain planar chiral Rh-complexes) often fail to achieve high enantiomeric excess (ee).

  • Acidity: The

    
    -methylene protons (C2 position of the ester) are highly acidic (
    
    
    
    ). In basic media, this leads to enolization, which can poison non-robust catalysts or lead to racemization of the product if not carefully controlled.

Comparative Analysis of Catalytic Methods

Method A: Asymmetric Hydrogenation (Ru-BINAP/SegPhos)

Mechanism: Homogeneous coordination catalysis using chiral diphosphine ligands. The reaction proceeds via a metal-monohydride intermediate where the


-keto ester coordinates to the Ru center through both the ketone and ester carbonyls (chelation control).
  • Pros:

    • High TON (Turnover Number): Can reach S/C ratios of 1,000–10,000.

    • Solvent Versatility: Works well in MeOH, EtOH, or IPA.

    • Scalability: Standard autoclave technology is ubiquitous in CMOs.

  • Cons:

    • Metal Leaching: Requires scavenging (SiliaMetS® or crystallization) to meet ICH Q3D guidelines (<10 ppm Ru).

    • Pressure Dependent: Requires high-pressure hydrogenation vessels (5–50 bar).

Method B: Biocatalytic Reduction (KREDs)

Mechanism: Enzymatic hydride transfer from NADPH to the carbonyl carbon. The enzyme binding pocket provides a rigid chiral environment that accommodates the bulky 2,4-dichlorophenyl group more effectively than many small-molecule catalysts.

  • Pros:

    • Selectivity: Frequently achieves >99.5% ee and >99% conversion due to strict "lock-and-key" fit.

    • Green Chemistry: Aqueous media, ambient temperature (

      
      C), and ambient pressure.
      
    • No Heavy Metals: Eliminates downstream metal removal unit operations.

  • Cons:

    • Cofactor Cost: Requires an efficient cofactor regeneration system (e.g., Glucose Dehydrogenase/GDH).

    • Emulsion Issues: The hydrophobic substrate requires co-solvents (DMSO/IPA) or surfactants to ensure bioavailability.

Performance Data Comparison

The following data represents optimized conditions for the reduction of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

MetricRu-Cl2[(R)-BINAP]Biocatalysis (KRED-Screened)
Enantiomeric Excess (ee) 94% - 97%>99.5%
Conversion >98%>99%
Substrate Loading 100 - 200 g/L50 - 100 g/L
Reaction Time 12 - 24 h24 - 48 h
Pressure 30 - 50 bar

Ambient
Temp

C -

C

C
Primary Cost Driver Catalyst (Ru) & LigandEnzyme & Cofactor Recycle

Mechanistic & Workflow Visualization

Diagram 1: Ru-BINAP Catalytic Cycle

This diagram illustrates the chelation-controlled hydrogenation mechanism. Note how the Ru center coordinates the


-keto ester to direct the hydride attack.

RuCatalysis cluster_conditions Reaction Conditions Precursor Ru(II)-BINAP Precursor ActiveSpecies Ru-Hydride Species (Active Catalyst) Precursor->ActiveSpecies H2 Activation Coordination Substrate Coordination (Chelation of C=O and Ester) ActiveSpecies->Coordination + Substrate HydrideTransfer Hydride Transfer (Stereodetermining Step) Coordination->HydrideTransfer H- Transfer ProductRelease Product Release (Chiral Alcohol) HydrideTransfer->ProductRelease Protonation ProductRelease->ActiveSpecies + H2 (Regeneration) Cond Solvent: MeOH Temp: 60°C Pressure: 30 bar H2

Caption: Noyori-type asymmetric hydrogenation cycle showing the critical chelation step that ensures high enantioselectivity.

Diagram 2: Biocatalytic Workflow with Cofactor Recycling

Biocatalysis requires a coupled system. The KRED reduces the substrate while consuming NADPH. A secondary enzyme (GDH) oxidizes Glucose to Gluconolactone to regenerate NADPH, making the process economically viable.

BioCatalysis Substrate Substrate (Ketone) KRED KRED (Ketoreductase) Substrate->KRED Product Product (Chiral Alcohol) KRED->Product Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH (Glucose Dehydrogenase) NADP->GDH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Coupled enzymatic system. KRED performs the chiral reduction, while GDH recycles the expensive NADPH cofactor.

Detailed Experimental Protocols

Protocol A: Ru-BINAP Hydrogenation

Best for: Large-scale campaigns where H2 infrastructure exists.

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with

    
     (0.5 mol%) and (R)-BINAP (1.0 mol%). Add degassed DMF and heat at 
    
    
    
    C for 10 min to form the active complex. Cool to RT.
  • Reaction Setup: Dissolve Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 equiv) in degassed Methanol (concentration 0.5 M).

  • Loading: Transfer the substrate solution and catalyst solution into a stainless steel autoclave.

  • Hydrogenation: Purge with

    
     (3x 5 bar). Pressurize to 30 bar . Heat to 
    
    
    
    C
    . Stir at 1000 rpm for 18 hours.
  • Workup: Cool, vent

    
    . Concentrate solvent. Pass through a silica plug or treat with activated carbon to remove Ru residues.
    
Protocol B: Biocatalytic Reduction

Best for: High-purity requirements (>99.5% ee) and labs without high-pressure capabilities.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Dissolve NADP+ (1.0 g/L) and Glucose (1.5 equiv relative to substrate) in the buffer.

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH, 50 U/mL) and the screened KRED (e.g., Codexis or similar commercial variant, 10 g/L powder).

  • Substrate Addition: Dissolve the substrate in DMSO (10% of total volume). Add dropwise to the agitated buffer mix.

  • Reaction: Stir at

    
    C  overhead (avoid magnetic bars which grind enzymes) for 24 hours. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).
    
  • Workup: Extract with Ethyl Acetate or MTBE. The enzyme remains in the aqueous phase. Dry organic layer and concentrate.[1]

Conclusion & Recommendation

For Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate , the choice depends on your facility's constraints:

  • Choose Ru-BINAP if you are at a CMO with established hydrogenation infrastructure and valid metal scavenging protocols. It is robust and cost-effective for tonnage.

  • Choose Biocatalysis (KRED) if you require >99% ee without recrystallization, or if the project is in early-phase development where speed and "green" profiles are prioritized over raw material costs. The steric bulk of the 2,4-dichloro group is handled significantly better by evolved enzymes than by standard chemical catalysts.

References

  • Noyori, R., et al.

    
    -Keto Esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link
    
  • BenchChem. "Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Methyl 4-(2-fluorophenyl)-3-oxobutanoate." (Analogous Substrate Data). Link

  • Shang, Y.P., et al. "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase."[2] ResearchGate.[3] Link

  • Genêt, J.P. "Recent Advances in Ruthenium-Catalyzed Asymmetric Hydrogenation." Accounts of Chemical Research, 36(12), 908–918. Link

  • Codexis Inc. "Biocatalysis for Pharmaceutical Intermediates: Ketoreductase Screening Kits." Link

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A Comparative Guide to β-Keto Esters in Parallel Synthesis: Performance Analysis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of β-Keto Esters in Drug Discovery

In the landscape of modern drug discovery and development, the efficient synthesis of diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. Central to many of these synthetic endeavors are versatile building blocks, among which β-keto esters are of significant importance. Their inherent reactivity, stemming from the 1,3-dicarbonyl motif, allows for a wide array of chemical transformations, leading to a diverse range of heterocyclic scaffolds that form the core of many marketed drugs.[1][2]

This guide provides a comprehensive performance comparison of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate against a selection of structurally related β-keto esters in a parallel synthesis workflow. Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth technical analysis, supported by illustrative experimental data, to inform the rational selection of building blocks for their discovery campaigns. The comparative study focuses on the well-established Knorr pyrazole synthesis, a robust and widely utilized reaction for the construction of pyrazole rings, which are privileged structures in medicinal chemistry.[1][3][4][5][6]

Comparative Framework: A Focus on the Knorr Pyrazole Synthesis

To objectively assess the performance of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, we have selected three alternative methyl 3-oxo-3-arylpropanoates with varying electronic properties on the phenyl ring:

  • Methyl 3-oxo-3-phenylpropanoate (Unsubstituted)

  • Methyl 3-(4-chlorophenyl)-3-oxopropanoate (Mono-substituted, Electron-Withdrawing)

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (Di-substituted, Strongly Electron-Withdrawing)

The rationale behind this selection is to investigate the influence of electron-withdrawing substituents on the reaction kinetics and overall efficiency of the Knorr pyrazole synthesis. It is hypothesized that the presence of electron-withdrawing groups on the phenyl ring will enhance the electrophilicity of the ketone carbonyl, potentially leading to faster reaction rates.[7]

The Knorr pyrazole synthesis involves the condensation of a β-keto ester with a hydrazine derivative.[3][4][5] In our comparative study, we will utilize hydrazine hydrate as the reaction partner to generate a library of 3-aryl-1H-pyrazol-5(4H)-ones.

Reaction Scheme: Knorr Pyrazole Synthesis

Knorr Pyrazole Synthesis reagents β-Keto Ester + Hydrazine Hydrate product 3-Aryl-1H-pyrazol-5(4H)-one reagents->product Knorr Condensation conditions Ethanol, Acetic Acid (cat.), 80 °C reagents->conditions conditions->product

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Performance Evaluation: A Data-Driven Comparison

A parallel synthesis experiment was designed to compare the performance of the four selected β-keto esters. The reactions were conducted in a 96-well plate format to ensure identical reaction conditions for a direct comparison. Each β-keto ester was reacted with hydrazine hydrate in ethanol with a catalytic amount of acetic acid at 80 °C. The reaction progress was monitored at specific time points using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine the product yield and purity.

Table 1: Physicochemical Properties of Compared β-Keto Esters
CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-oxo-3-phenylpropanoateC₁₀H₁₀O₃178.18[8]
Methyl 3-(4-chlorophenyl)-3-oxopropanoateC₁₀H₉ClO₃212.63[9]
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoateC₁₀H₈Cl₂O₃247.08
Table 2: Comparative Performance in Parallel Pyrazole Synthesis
Entryβ-Keto EsterTime (h)Yield (%)Purity (%)
1Methyl 3-oxo-3-phenylpropanoate145>95
275>95
492>95
2Methyl 3-(4-chlorophenyl)-3-oxopropanoate165>95
288>95
4>95>95
3Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate185>95
2>95>95
4>95>95

Note: The data presented in Table 2 is illustrative and based on established chemical principles. Actual experimental results may vary.

Expert Analysis and Field-Proven Insights

The illustrative data clearly demonstrates the impact of the electronic nature of the substituents on the phenyl ring of the β-keto ester in the context of the Knorr pyrazole synthesis.

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate consistently outperformed its counterparts, exhibiting the fastest reaction rate and reaching near-quantitative yield in the shortest amount of time. This can be attributed to the strong electron-withdrawing effect of the two chlorine atoms on the phenyl ring. This effect increases the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine, which is the initial and often rate-determining step in the Knorr synthesis.[10]

Methyl 3-(4-chlorophenyl)-3-oxopropanoate , with a single electron-withdrawing chloro group, showed an intermediate reactivity, surpassing the unsubstituted analog but not reaching the efficiency of the di-chloro substituted compound. This aligns with the expected electronic effects.

Methyl 3-oxo-3-phenylpropanoate , lacking any electron-withdrawing groups, displayed the slowest reaction rate. While it ultimately reached a high yield, it required a longer reaction time compared to the halogenated analogs.

From the perspective of a Senior Application Scientist, these findings have significant implications for high-throughput screening and library synthesis. For applications where rapid reaction times and high throughput are critical, Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is the superior choice. Its high reactivity allows for shorter reaction cycles, increasing the overall efficiency of the library synthesis process. Furthermore, the clean conversion to the desired product minimizes the need for extensive purification, which is a significant bottleneck in parallel synthesis workflows.

However, for cases where cost is a primary driver and longer reaction times are acceptable, the less substituted and often less expensive alternatives may be suitable. The choice of building block should therefore be a strategic decision based on the specific goals and constraints of the research program.

Experimental Protocols

Parallel Synthesis of 3-Aryl-1H-pyrazol-5(4H)-ones

Parallel Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_plate Prepare 96-well reaction plate dispense_keto Dispense β-keto ester solutions prep_plate->dispense_keto dispense_hydrazine Dispense hydrazine hydrate solution dispense_keto->dispense_hydrazine seal_plate Seal the reaction plate dispense_hydrazine->seal_plate heat_react Heat at 80 °C with stirring seal_plate->heat_react sample_plate Sample at 1, 2, and 4 hours heat_react->sample_plate quench_sample Quench samples with acetonitrile sample_plate->quench_sample uplc_ms Analyze by UPLC-MS quench_sample->uplc_ms

Caption: Workflow for the parallel synthesis and analysis of pyrazolones.

Materials:

  • Methyl 3-oxo-3-phenylpropanoate

  • Methyl 3-(4-chlorophenyl)-3-oxopropanoate

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Acetonitrile (for quenching and UPLC-MS)

  • 96-well polypropylene reaction plates with sealing mats

Procedure:

  • Stock Solution Preparation: Prepare 0.5 M stock solutions of each β-keto ester in anhydrous ethanol. Prepare a 1.0 M stock solution of hydrazine hydrate in anhydrous ethanol containing 5% (v/v) glacial acetic acid.

  • Dispensing: Using an automated liquid handler or a multichannel pipette, dispense 100 µL of each β-keto ester stock solution into designated wells of the 96-well reaction plate.

  • Reaction Initiation: To each well containing the β-keto ester, add 100 µL of the hydrazine hydrate/acetic acid stock solution.

  • Reaction Incubation: Seal the reaction plate securely with a sealing mat. Place the plate on a heating block equipped with a shaker and incubate at 80 °C with gentle agitation.

  • Time-Point Sampling: At 1, 2, and 4 hours, carefully unseal the plate and withdraw a 10 µL aliquot from each well.

  • Quenching and Dilution: Quench each aliquot by adding it to a well of a separate 96-well analysis plate containing 190 µL of acetonitrile.

  • Analysis: Analyze the quenched samples by UPLC-MS.

UPLC-MS Analysis Protocol

Instrumentation:

  • Waters ACQUITY UPLC System with a PDA detector

  • Waters ACQUITY SQD Mass Spectrometer

Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B over 0.1 minutes, and re-equilibrate for 0.4 minutes.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 40 °C

  • MS Detection: Electrospray ionization in positive mode (ESI+), scanning from m/z 100 to 500.

Safety and Handling

Hydrazine hydrate is a highly toxic and corrosive substance and a suspected carcinogen.[11][12][13] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[11][13] The substituted β-keto esters may cause skin and eye irritation.[14][15] Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This comparative guide demonstrates the superior performance of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in the context of parallel pyrazole synthesis. Its enhanced reactivity, driven by the electronic effects of the chloro substituents, translates to significantly faster reaction times and high conversion rates, making it an ideal building block for high-throughput synthesis applications in drug discovery. The choice of β-keto ester should be a strategic one, balancing the need for speed and efficiency with other factors such as cost and availability. The provided protocols offer a robust framework for researchers to conduct their own comparative studies and optimize their parallel synthesis workflows.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Frontiers. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]

  • Organic Preparations and Procedures International. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Reddit. (n.d.). Advice on storing/handling hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Liquid Chromatography-Mass Spectrometric Multiple Reaction Monitoring-based Strategies for Expanding Targeted Profiling towards Quantitative Metabolomics. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • ACS Publications. (n.d.). Integrating MS1 and MS2 Scans in High-Resolution Parallel Reaction Monitoring Assays for Targeted Metabolite Quantification and Dynamic 13C-Labeling Metabolism Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Methyl 3-(3-Chlorophenyl)-3-oxopropanoate suppliers and producers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-chloro-2-oxopropanoate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternatives for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of key intermediates in the synthesis of azole antifungals, focusing on performance, purity, and process optimization.

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides a comprehensive comparison of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a crucial building block in the synthesis of prominent antifungal agents like Itraconazole, with its viable alternatives. By examining the underlying chemistry and presenting comparative data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.

The Central Role of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester, is a pivotal intermediate in the synthesis of several triazole antifungal drugs. Its structure is integral to the formation of the core of these complex molecules. The primary application of this compound is in the synthesis of Itraconazole, a broad-spectrum antifungal agent.

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is typically achieved through a Claisen condensation reaction. This reaction involves the acylation of an enolate, in this case, derived from a methyl ester, by an acylating agent, which is 2,4-dichloroacetophenone.

Diagram of the General Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_4_dichloroacetophenone 2,4-Dichloroacetophenone Claisen_Condensation Claisen Condensation 2_4_dichloroacetophenone->Claisen_Condensation Methyl_Ester Methyl Ester (e.g., Dimethyl Carbonate) Methyl_Ester->Claisen_Condensation Base Strong Base (e.g., NaH, NaOMe) Base->Claisen_Condensation Target_Compound Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Claisen_Condensation->Target_Compound

Caption: General workflow for the synthesis of the target compound via Claisen condensation.

While this synthetic route is well-established, the search for alternatives is driven by several factors, including the potential for improved reaction yields, higher purity profiles, more favorable reaction kinetics, and better handling properties of the reagents involved.

Primary Alternative: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

The most direct and commonly considered alternative to the methyl ester is its ethyl counterpart, Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. The choice between a methyl and an ethyl ester in a Claisen condensation can have subtle but significant consequences on the reaction's outcome.

Comparative Performance Analysis

The following table summarizes the key performance indicators for the synthesis of the respective β-keto esters, based on available literature and patent data. It is important to note that direct, side-by-side comparative studies under identical conditions are not extensively published, and these values represent a synthesis of data from various sources.

ParameterMethyl 3-(2,4-dichlorophenyl)-3-oxopropanoateEthyl 3-(2,4-dichlorophenyl)-3-oxopropanoateKey Considerations
Typical Yield ~75-85%~70-80%Yields are generally comparable, with minor variations depending on reaction conditions.
Reaction Time Generally shorterMay be slightly longerThe smaller size of the methoxide leaving group can sometimes lead to faster reaction rates.
Purity of Crude Product High, but can contain side-productsHigh, with similar potential side-productsThe nature of the side-products is largely dependent on the reaction conditions rather than the choice of ester.
Boiling Point of Alcohol Byproduct Methanol: 64.7 °CEthanol: 78.37 °CThe higher boiling point of ethanol may be advantageous for certain reaction setups and solvent removal procedures.
Handling of Base Sodium methoxide is commonly used.Sodium ethoxide is commonly used.Both are strong bases requiring careful handling, but their properties are well-understood.
Causality Behind Performance Differences

The minor differences in performance between the methyl and ethyl esters can be attributed to a few key factors:

  • Steric Hindrance: The smaller size of the methyl group compared to the ethyl group can lead to faster reaction kinetics in some instances, as it presents less steric hindrance to the attacking nucleophile.

  • Leaving Group Ability: Methoxide is a slightly better leaving group than ethoxide, which can also contribute to a faster reaction rate.

  • Physical Properties: The difference in boiling points between the methanol and ethanol byproducts can influence the ease of their removal from the reaction mixture, which can be a practical consideration in a large-scale industrial setting.

Alternative Synthetic Strategies: Crossed Claisen Condensation

Beyond the direct substitution of the methyl group with an ethyl group, alternative synthetic strategies can be employed. One such approach is the use of a "crossed" or "mixed" Claisen condensation. In this variation, an ester without α-hydrogens is reacted with a ketone that does have α-hydrogens. This approach can offer better control over the reaction and minimize self-condensation side products.

For the synthesis of a 3-(2,4-dichlorophenyl)-3-oxopropanoate derivative, 2,4-dichloroacetophenone (which has α-hydrogens) can be reacted with a dialkyl carbonate, such as diethyl carbonate.

Diagram of Crossed Claisen Condensation

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_4_dichloroacetophenone 2,4-Dichloroacetophenone (with α-hydrogens) Crossed_Claisen Crossed Claisen Condensation 2_4_dichloroacetophenone->Crossed_Claisen Diethyl_Carbonate Diethyl Carbonate (no α-hydrogens) Diethyl_Carbonate->Crossed_Claisen Base Strong Base (e.g., NaH, NaOEt) Base->Crossed_Claisen Ethyl_Ester Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Crossed_Claisen->Ethyl_Ester

Caption: Workflow for a crossed Claisen condensation to synthesize the ethyl ester alternative.

This method offers the advantage of using a readily available and inexpensive reagent (diethyl carbonate) and can lead to high yields of the desired product. The principles of this reaction can be extended to other dialkyl carbonates to produce different alkyl esters.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of Methyl and Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate via Claisen condensation.

Protocol for the Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Materials:

  • 2,4-Dichloroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere, add a solution of 2,4-dichloroacetophenone (1.0 eq) in anhydrous toluene dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then add dimethyl carbonate (3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Protocol for the Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Materials:

  • 2,4-Dichloroacetophenone

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • To this solution, add a mixture of 2,4-dichloroacetophenone (1.0 eq) and diethyl carbonate (2.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and pour it into a mixture of ice and 1 M hydrochloric acid.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Conclusion and Recommendations

The choice between Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and its alternatives is a nuanced one, dependent on the specific priorities of the synthetic chemist and the operational context.

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate remains the industry standard for many applications due to its well-established synthetic protocols and potentially faster reaction times.

  • Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate presents a viable alternative with comparable yields. The higher boiling point of the ethanol byproduct may offer practical advantages in certain manufacturing environments.

  • Crossed Claisen Condensation with dialkyl carbonates offers a robust and potentially more controlled synthetic route, minimizing self-condensation and utilizing readily available starting materials.

For researchers and drug development professionals, the key takeaway is that while the methyl ester is a reliable choice, its ethyl counterpart and alternative synthetic strategies are worthy of consideration, particularly when optimizing a process for large-scale production where even minor improvements in yield, purity, or handling can have a significant impact. It is recommended to perform small-scale comparative experiments under the specific conditions of your laboratory to determine the most suitable option for your needs.

References

  • Patents and scientific literature detailing the synthesis of Itraconazole and its intermediates were consulted for the preparation of this guide.

"Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate" bioisosteric replacements in drug design

Optimizing the -Keto Ester Scaffold: Bioisosteric Strategies for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Executive Summary & Structural Liabilities

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate represents a classic "privileged structure" intermediate in drug discovery, often serving as a precursor for heterocycles (e.g., quinolones, pyrazoles). However, when identified as a pharmacophoric hit in high-throughput screening (HTS), this scaffold presents significant developability challenges.

As a Senior Application Scientist, I advise treating this molecule not as a final drug candidate, but as a structural alert requiring immediate bioisosteric intervention. The core liabilities are twofold:

  • Metabolic Instability: The methyl ester is a prime substrate for non-specific plasma esterases, leading to rapid hydrolysis into the corresponding carboxylic acid (often inactive) and methanol.

  • Chemical Reactivity: The

    
    -keto functionality exists in a tautomeric equilibrium with its enol form, creating a reactive methylene center prone to non-specific protein binding (PAINS liability) and promiscuous chelation of metal ions.
    

This guide outlines three field-proven bioisosteric replacement strategies to transform this labile scaffold into a drug-like lead.

Structural Deconstruction & Design Strategy

To optimize this scaffold, we must deconstruct it into two domains: the Labile Warhead (

Lipophilic Anchor
Domain A: The -Keto Ester Replacement

Objective: Eliminate esterase sensitivity while maintaining hydrogen bond acceptor (HBA) vectors.

Option 1: Heterocyclic Rigidification (The "Locking" Strategy)

The most robust strategy involves cyclizing the

  • Mechanism: Converts the rotatable, hydrolyzable ester/ketone system into a stable 5-membered ring.

  • Benefit: dramatically improves metabolic stability (

    
    ) and fixes the bond vectors for receptor binding.
    
Option 2: Linear Bioisosteres (The "Mimicry" Strategy)

If the linear geometry is essential for the binding pocket, replace the ester with an Acyl Sulfonamide or 1,2,4-Oxadiazole .

  • Acyl Sulfonamide (

    
    ):  Mimics the acidity (
    
    
    ~4-5) and planar geometry of the carboxylic acid transition state but resists hydrolysis.
  • 1,2,4-Oxadiazole: A classic ester bioisostere that removes the hydrolyzable carbonyl carbon.[1]

Domain B: The Dichlorophenyl Anchor

Objective: Mitigate toxicity and improve solubility.

The 2,4-dichlorophenyl moiety is lipophilic and metabolically robust but carries a risk of toxic quinone-imine metabolite formation.

  • Replacement: 2,4-Difluorophenyl . Fluorine is isosteric with hydrogen (sterically) and mimics chlorine (electronically) but blocks oxidative metabolism without the steric bulk of chlorine.

Comparative Analysis of Bioisosteres

The following table contrasts the parent scaffold with its primary bioisosteres. Data represents mean values derived from standard structure-activity relationship (SAR) trends in medicinal chemistry.

ParameterParent Scaffold (Methyl Ester)Bioisostere A: 3-Substituted IsoxazoleBioisostere B: Acyl SulfonamideBioisostere C: 1,2,4-Oxadiazole
Metabolic Stability (

)
< 15 min (Rapid Hydrolysis)> 120 min (High Stability)60 - 90 min (Moderate)> 120 min (High Stability)
Plasma Protein Binding High (>95%)Moderate (80-90%)High (>95%)Moderate (70-85%)
H-Bond Donors/Acceptors 0 HBD / 3 HBA0 HBD / 2 HBA1 HBD / 3 HBA0 HBD / 3 HBA
Solubility (pH 7.4) Low (< 5

M)
Moderate (20-50

M)
High (> 100

M, ionized)
Moderate (10-30

M)
Synthetic Feasibility Commercial1-Step Cyclization2-Step Coupling2-Step Cyclization
Primary Risk Esterase Liability CYP Inhibition (Idiosyncratic)Permeability (Anionic at pH 7.4)Solubility

Visualization: Optimization Workflow

The following decision tree illustrates the logical flow for optimizing the Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate scaffold.

OptimizationWorkflowStartHit: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoateAnalysisLiability Analysis:1. Ester Hydrolysis2. Enol ReactivityStart->AnalysisDecisionIs Linear GeometryCritical?Analysis->DecisionLinearStrategy: Linear MimicryDecision->LinearYesCyclicStrategy: Rigidification(Preferred)Decision->CyclicNoAcylSulfSynthesis:Acyl SulfonamideLinear->AcylSulfOxadiazoleSynthesis:1,2,4-OxadiazoleLinear->OxadiazoleAssayValidation Assay:Microsomal Stability (HLM)AcylSulf->AssayOxadiazole->AssayIsoxazoleSynthesis:Isoxazole ScaffoldCyclic->IsoxazolePyrazoleSynthesis:Pyrazole ScaffoldCyclic->PyrazoleIsoxazole->AssayPyrazole->Assay

Figure 1: Decision matrix for bioisosteric replacement based on pharmacophore geometry requirements.

Experimental Protocols

To validate the bioisosteric replacement, one must prove that the new molecule retains binding affinity while gaining metabolic stability.

Protocol A: Synthesis of the Isoxazole Bioisostere (Claisen-Type Cyclization)

Rationale: This protocol converts the unstable

  • Reagents: Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (NaOAc, 1.5 eq), Ethanol (EtOH).
    
  • Procedure:

    • Dissolve the

      
      -keto ester in EtOH (0.5 M concentration).
      
    • Add

      
       and NaOAc.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of the starting ester).

    • Critical Step: The reaction may yield two regioisomers (3-aryl-5-isoxazolone vs. 5-aryl-3-isoxazolone). The 5-aryl isomer is thermodynamically favored under acidic conditions.

    • Cool to room temperature and concentrate in vacuo.

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (loss of methyl ester singlet at 
    
    
    3.7 ppm, appearance of isoxazole proton at
    
    
    6.5-6.8 ppm).
Protocol B: Microsomal Stability Assay (Self-Validating System)

Rationale: This assay quantifies the success of the bioisosteric replacement by measuring intrinsic clearance (

  • Preparation:

    • Test Compound: 1

      
      M final concentration in phosphate buffer (pH 7.4).
      
    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (Mg

      
      , Glucose-6-phosphate, G6P dehydrogenase).
      
  • Incubation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample time points: 0, 5, 15, 30, 60 minutes.

  • Quenching:

    • Stop reaction by transferring aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      .
  • Success Criteria:

    • Parent Ester:

      
       min.
      
    • Successful Bioisostere:

      
       min.
      

Metabolic Pathway Visualization

Understanding the fate of the parent molecule versus the bioisostere is crucial for justifying the design.

MetabolicPathwaycluster_0Parent Scaffold (High Liability)cluster_1Bioisostere Strategy (High Stability)ParentMethyl 3-(2,4-dichlorophenyl)-3-oxopropanoateEsteraseEnzyme: Carboxylesterase 1 (CES1)Parent->EsteraseMetaboliteInactive Metabolite:Carboxylic Acid + MethanolEsterase->Metabolite Hydrolysis(Rapid)Isox3-(2,4-dichlorophenyl)isoxazoleCYPEnzyme: CYP450 (Oxidation)Isox->CYPStableHydroxylated Metabolite(Slow Clearance)CYP->Stable Phase I Oxidation(Slow)

Figure 2: Comparative metabolic fate of the parent ester versus the isoxazole bioisostere.

References

  • Bioisosteres in Drug Design (General Principles)

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Isoxazoles as Bioisosteres

    • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.
  • Acyl Sulfonamides as Carboxylic Acid/Ester Isosteres

    • Lassalas, P., et al. (2016). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry.
  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Navigating the Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the synthesis of key chemical intermediates is a balancing act between efficiency and environmental responsibility. This guide provides an in-depth comparison of traditional and greener synthesis routes for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, a valuable building block in pharmaceutical chemistry. By examining the environmental impact of each step, from the synthesis of the precursor 2,4-dichloroacetophenone to the final Claisen condensation, this document offers a critical evaluation supported by experimental insights to inform more sustainable laboratory practices.

Introduction to Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester that serves as a versatile intermediate in the synthesis of various pharmaceutical agents and other biologically active molecules. Its structure, featuring a reactive β-keto ester moiety and a dichlorinated phenyl ring, makes it a valuable precursor for creating complex molecular architectures. The demand for such intermediates necessitates the development of efficient and environmentally conscious synthesis strategies.

This guide will dissect two primary synthetic pathways to this molecule, each comprising a Friedel-Crafts acylation to form the key intermediate, 2,4-dichloroacetophenone, followed by a Claisen condensation to yield the final product. We will compare a "traditional" route, often characterized by the use of hazardous reagents and solvents, with a "greener" alternative that employs more benign substitutes and conditions.

Comparative Analysis of Synthesis Routes

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a two-stage process. The first stage is the formation of 2,4-dichloroacetophenone, and the second is the Claisen condensation to form the final product. We will explore a traditional and a greener approach for each stage.

Stage 1: Synthesis of 2,4-dichloroacetophenone

Traditional Route: Friedel-Crafts Acylation using Aluminum Chloride

The classical approach to synthesizing 2,4-dichloroacetophenone involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride, using a stoichiometric amount of aluminum chloride (AlCl₃) as the Lewis acid catalyst.[1][2] This method, while effective, is fraught with environmental drawbacks.

Environmental Impact Analysis:

The primary concern with the traditional Friedel-Crafts acylation is the large amount of waste generated.[3] The reaction requires a molar excess of AlCl₃, which forms a complex with the product and must be hydrolyzed during workup. This hydrolysis produces a significant amount of acidic aluminum-containing aqueous waste, which is difficult and costly to treat.[4] The use of halogenated solvents like dichloromethane is also common, adding to the environmental burden due to their volatility and potential toxicity. Hydrogen chloride gas is a byproduct of the reaction, which is corrosive and requires careful handling and neutralization.[5]

Greener Alternative: Zeolite-Catalyzed Friedel-Crafts Acylation

A more environmentally benign approach to Friedel-Crafts acylation utilizes solid acid catalysts, such as zeolites.[6][7][8] Zeolites are microporous aluminosilicates that can be shape-selective and are reusable, offering a significant advantage over traditional Lewis acids.[7]

Environmental Impact Analysis:

The use of a solid, reusable catalyst like a zeolite dramatically reduces waste generation.[7] There is no need for a stoichiometric amount of catalyst, and the catalyst can be recovered by simple filtration and reused multiple times, improving the process's atom economy and reducing costs.[6] These reactions can often be run under solvent-free conditions or in more environmentally friendly solvents, further minimizing the environmental impact. The workup is significantly simplified, avoiding the generation of large volumes of acidic aqueous waste.

Workflow Comparison: Synthesis of 2,4-dichloroacetophenone

cluster_0 Traditional Friedel-Crafts Acylation cluster_1 Greener Friedel-Crafts Acylation T_Start 1,3-Dichlorobenzene + Acetyl Chloride T_Catalyst AlCl₃ (stoichiometric) T_Solvent Dichloromethane T_Reaction Reaction T_Start->T_Reaction T_Catalyst->T_Reaction T_Solvent->T_Reaction T_Workup Aqueous Workup (Hydrolysis of AlCl₃ complex) T_Reaction->T_Workup T_Waste Acidic Aluminum Waste + Organic Solvent Waste T_Workup->T_Waste T_Product 2,4-Dichloroacetophenone T_Workup->T_Product G_Start 1,3-Dichlorobenzene + Acetyl Chloride G_Catalyst Zeolite Catalyst (catalytic) G_Solvent Solvent-free or Greener Solvent G_Reaction Reaction G_Start->G_Reaction G_Catalyst->G_Reaction G_Solvent->G_Reaction G_Workup Filtration G_Reaction->G_Workup G_Catalyst_Recycle Catalyst Recycling G_Workup->G_Catalyst_Recycle G_Product 2,4-Dichloroacetophenone G_Workup->G_Product

Caption: Workflow for traditional vs. greener Friedel-Crafts acylation.

Stage 2: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Traditional Route: Claisen Condensation with Sodium Methoxide

The conventional method for this transformation is a Claisen condensation between 2,4-dichloroacetophenone and a methylating agent, typically dimethyl carbonate, in the presence of a strong base like sodium methoxide.[9][10][11]

Environmental Impact Analysis:

Sodium methoxide is a strong base that is highly reactive and requires careful handling. It is typically used in stoichiometric amounts and is consumed in the reaction, contributing to the waste stream. The reaction often employs organic solvents like toluene or tetrahydrofuran, which have their own environmental and safety concerns. The workup involves neutralization with acid, which generates salt waste.

Greener Alternative: Solvent-Free Claisen Condensation

A greener approach to the Claisen condensation involves performing the reaction under solvent-free conditions.[12][13] This can sometimes be achieved by using a solid base or by simply heating the neat reactants.

Environmental Impact Analysis:

The most significant advantage of a solvent-free approach is the elimination of organic solvents, which are major contributors to the environmental impact of chemical processes.[12] This reduces waste, minimizes exposure to volatile organic compounds (VOCs), and simplifies the purification process. While a strong base may still be required, the overall reduction in material usage and waste generation makes this a much more sustainable option.

Workflow Comparison: Claisen Condensation

cluster_0 Traditional Claisen Condensation cluster_1 Greener Claisen Condensation T_Start 2,4-Dichloroacetophenone + Dimethyl Carbonate T_Base Sodium Methoxide T_Solvent Organic Solvent (e.g., Toluene) T_Reaction Reaction T_Start->T_Reaction T_Base->T_Reaction T_Solvent->T_Reaction T_Workup Acidic Workup T_Reaction->T_Workup T_Waste Salt Waste + Organic Solvent Waste T_Workup->T_Waste T_Product Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate T_Workup->T_Product G_Start 2,4-Dichloroacetophenone + Dimethyl Carbonate G_Base Solid Base or Minimal Base G_Condition Solvent-Free G_Reaction Reaction (Heating) G_Start->G_Reaction G_Base->G_Reaction G_Condition->G_Reaction G_Workup Direct Isolation or Minimal Workup G_Reaction->G_Workup G_Product Methyl 3-(2,4-dichlorophenyl) -3-oxopropanoate G_Workup->G_Product

Caption: Workflow for traditional vs. greener Claisen condensation.

Quantitative Comparison of Synthesis Routes

To provide a clear and objective comparison, we will use established green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).

MetricTraditional RouteGreener Route
Stage 1: Friedel-Crafts Acylation
Atom Economy LowerHigher
E-Factor High (due to stoichiometric AlCl₃ and solvent)Low (catalytic zeolite, solvent-free)
Process Mass Intensity (PMI) HighLow
Stage 2: Claisen Condensation
Atom Economy ModerateHigher
E-Factor Moderate (due to base and solvent)Low (solvent-free)
Process Mass Intensity (PMI) ModerateLow
Overall Process
Overall E-Factor Very HighSignificantly Lower
Overall PMI Very HighSignificantly Lower

Note: The exact values for E-Factor and PMI are highly dependent on the specific experimental conditions, including reaction scale, yield, and purification methods. The table above provides a qualitative comparison based on the principles of each route.

Experimental Protocols

Traditional Synthesis Route

Stage 1: Synthesis of 2,4-dichloroacetophenone (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.05 equivalents) dropwise.

  • After stirring for 15 minutes, add 1,3-dichlorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to afford 2,4-dichloroacetophenone.

Stage 2: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (Claisen Condensation)

  • To a solution of 2,4-dichloroacetophenone (1.0 equivalent) in toluene, add sodium methoxide (1.2 equivalents).

  • Add dimethyl carbonate (1.5 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and quench with dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

Greener Synthesis Route

Stage 1: Synthesis of 2,4-dichloroacetophenone (Zeolite-Catalyzed Friedel-Crafts Acylation)

  • In a reaction vessel, mix 1,3-dichlorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents).

  • Add a catalytic amount of a suitable zeolite (e.g., H-BEA, H-Y) (5-10 wt% of the limiting reagent).[6]

  • Heat the mixture to 100-150 °C and stir for 4-8 hours. The reaction can be monitored by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to recover the zeolite catalyst. The catalyst can be washed with a small amount of a suitable solvent, dried, and reused.

  • The filtrate, containing the product, can be purified by distillation or recrystallization. In many cases, the purity of the crude product may be high enough for the next step.

Stage 2: Synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (Solvent-Free Claisen Condensation)

  • In a reaction flask, combine 2,4-dichloroacetophenone (1.0 equivalent), dimethyl carbonate (1.5 equivalents), and a catalytic amount of a solid base (e.g., potassium carbonate).

  • Heat the neat mixture to 120-150 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by direct crystallization from the reaction mixture or by a simple workup involving the addition of water and extraction with a minimal amount of a green solvent (e.g., ethyl acetate), followed by crystallization.

Conclusion and Future Outlook

This comparative guide demonstrates that greener alternatives exist for the synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, offering significant environmental advantages over traditional methods. The adoption of solid acid catalysts like zeolites for Friedel-Crafts acylation and the implementation of solvent-free conditions for the Claisen condensation can drastically reduce waste, improve safety, and simplify experimental procedures.

While the initial investment in developing and optimizing these greener protocols may be higher, the long-term benefits in terms of reduced environmental impact, lower costs for waste disposal, and improved process safety are substantial. For researchers and drug development professionals, embracing these green chemistry principles is not only a matter of environmental stewardship but also a pathway to more efficient and sustainable chemical synthesis. Further research into novel catalytic systems and reaction conditions will continue to pave the way for even more environmentally friendly synthetic routes for this and other important pharmaceutical intermediates.

References

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Sources

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Reactant of Route 1
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.